N6-(2-Carboxyacetyl)-L-lysine
説明
Structure
3D Structure
特性
分子式 |
C9H16N2O5 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC名 |
(2S)-2-amino-6-[(2-carboxyacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C9H16N2O5/c10-6(9(15)16)3-1-2-4-11-7(12)5-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1 |
InChIキー |
MCSXQLOMUKSQTN-LURJTMIESA-N |
異性体SMILES |
C(CCNC(=O)CC(=O)O)C[C@@H](C(=O)O)N |
正規SMILES |
C(CCNC(=O)CC(=O)O)CC(C(=O)O)N |
製品の起源 |
United States |
Foundational & Exploratory
Technical Guide: N6-(2-Carboxyacetyl)-L-lysine (Malonyl-lysine)
This guide serves as a technical reference for N6-(2-Carboxyacetyl)-L-lysine , widely recognized in the scientific community as Malonyl-lysine (Kmal) . This compound represents a critical post-translational modification (PTM) linking metabolic homeostasis to protein function.
Chemical Identity & Physicochemical Properties[1]
N6-(2-Carboxyacetyl)-L-lysine is a non-canonical amino acid derivative formed by the acylation of the lysine ε-amino group with a malonyl moiety. Unlike acetylation, which neutralizes the positive charge of lysine, malonylation inverts the charge, introducing a significant steric and electrostatic alteration.
Structural Specifications
| Property | Data |
| Common Name | Malonyl-lysine (Kmal) |
| IUPAC Name | (2S)-2-amino-6-[(2-carboxyacetyl)amino]hexanoic acid |
| CAS Number | 1380412-92-9 (Trifluoroacetate salt) |
| Molecular Formula | C |
| Molecular Weight | 232.23 g/mol |
| Monoisotopic Mass | 232.1059 Da |
| Side Chain pKa | ~3.5 (Carboxyl group of the malonyl moiety) |
| Physiological Charge | -1 (at pH 7.[1][2]4) |
| Solubility | High in water, DMSO; low in non-polar organic solvents. |
Structural Visualization
The following diagram illustrates the chemical structure of N6-(2-Carboxyacetyl)-L-lysine, highlighting the ε-amide linkage and the terminal carboxylate that confers the negative charge.
Figure 1: Structural connectivity of N6-(2-Carboxyacetyl)-L-lysine showing the charge-inverting malonyl modification.
Biological Significance & Mechanism[3]
Malonylation is a dynamic PTM regulated by the availability of Malonyl-CoA (a key intermediate in fatty acid synthesis) and the demalonylase activity of SIRT5 .
The "Charge Inversion" Effect
The substitution of the positively charged ε-amino group (
-
Mechanism: The added negative charge mimics phosphorylation (pSer/pThr) or glutamate/aspartate residues but with greater steric bulk.
-
Consequence: This often disrupts electrostatic bridges, alters enzyme active sites, or creates new binding interfaces for "reader" domains.
Regulatory Pathway (SIRT5 Axis)
SIRT5 (Sirtuin 5) is the primary NAD+-dependent demalonylase. Inhibition or deletion of SIRT5 leads to global hyper-malonylation, affecting metabolic enzymes like CPS1 (Urea cycle) and GAPDH (Glycolysis).
Figure 2: The dynamic regulation of Lysine Malonylation driven by Malonyl-CoA levels and SIRT5 activity.
Chemical Synthesis Protocols
For drug discovery and probe development, site-specific incorporation of malonyl-lysine into peptides is essential. Two primary strategies exist for Solid-Phase Peptide Synthesis (SPPS).
Strategy A: Building Block Incorporation (Recommended)
This method uses a pre-synthesized, orthogonally protected amino acid.
-
Reagent: Fmoc-Lys(Mal-OtBu)-OH
-
Protocol:
-
Couple Fmoc-Lys(Mal-OtBu)-OH using standard HBTU/DIPEA conditions.
-
The tert-butyl (OtBu) ester on the malonyl group protects the carboxylate during synthesis.
-
Final Cleavage: Treatment with TFA/TIS/H2O (95:2.5:2.5) removes the OtBu group simultaneously with resin cleavage, yielding the free acid N6-(2-carboxyacetyl)-L-lysine.
-
Strategy B: On-Resin Modification
Use this if the specific building block is unavailable.
-
Incorporation: Incorporate Fmoc-Lys(Mtt)-OH (Mtt = 4-methyltrityl) at the target site.[3][4]
-
Selective Deprotection: Wash resin with 1% TFA in DCM (5 x 2 min) to remove the Mtt group without cleaving the peptide from the resin or removing other side-chain protecting groups (Boc, tBu).
-
Malonylation: React the free ε-amine with Mono-tert-butyl malonate (3 eq), HATU (3 eq), and DIPEA (6 eq) in DMF for 2 hours.
-
Final Cleavage: Standard TFA cleavage reveals the malonyl group.
Analytical Characterization & Detection
Mass Spectrometry (LC-MS/MS)
Malonylation introduces a specific mass shift and fragmentation pattern.
-
Precursor Mass Shift: +86.0004 Da (relative to unmodified Lysine).
-
Diagnostic Neutral Loss: A loss of 44 Da (CO2) is frequently observed in MS/MS spectra due to the decarboxylation of the labile malonyl group upon collision-induced dissociation (CID).
-
Verification: High-resolution MS (Orbitrap/Q-TOF) is required to distinguish from other modifications.
Western Blotting
-
Reagent: Pan-anti-malonyllysine antibodies (e.g., Clone PTM-1104).
-
Specificity Check: Always perform a peptide competition assay. Incubate the antibody with synthetic malonylated peptide (1 µg/mL) prior to blotting; the signal should disappear if specific.
Comparison Data Table
| Feature | Acetyl-Lysine | Malonyl-Lysine | Succinyl-Lysine |
| Mass Shift | +42.01 Da | +86.00 Da | +100.02 Da |
| Charge (pH 7.4) | Neutral (0) | Negative (-1) | Negative (-1) |
| Carbon Chain | 2 Carbons | 3 Carbons | 4 Carbons |
| Primary Eraser | HDACs / Sirtuins | SIRT5 | SIRT5 |
| Physiological Driver | Acetyl-CoA | Malonyl-CoA | Succinyl-CoA |
References
-
Discovery of Lysine Malonylation: Peng, C., et al. (2011).[5] "The first identification of lysine malonylation substrates and its regulatory enzyme." Molecular & Cellular Proteomics, 10(12).[6] Link
-
SIRT5 Specificity: Du, J., et al. (2011). "Sirt5 is a NAD-dependent protein lysine demalonylase and desuccinylase." Science, 334(6057), 806-809. Link
- Chemical Synthesis: He, B., et al. (2012). "Global proteomic mapping of lysine malonylation and succinylation." Nature Protocols (Methodology for peptide synthesis and enrichment).
-
Commercial Reagent Data: CymitQuimica. "N6-(2-Carboxyacetyl)-L-lysine Trifluoroacetate Salt CAS 1380412-92-9." Link
Sources
- 1. Nepsilon-Formyl-L-lysine | C7H14N2O3 | CID 70923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-EPSILON-ACETYL-L-LYSINE | 692-04-6 [chemicalbook.com]
- 3. Team:Tuebingen/Notebook/Protocols/SyntheticPeptides - 2014.igem.org [2014.igem.org]
- 4. researchgate.net [researchgate.net]
- 5. Lysine malonylation - Wikipedia [en.wikipedia.org]
- 6. simm.ac.cn [simm.ac.cn]
Technical Guide: Biological Function of Lysine Malonylation (Kmal) in Metabolism
[1]
Executive Summary
Lysine malonylation (Kmal) is a conserved, reversible post-translational modification (PTM) characterized by the addition of a malonyl group to the
This guide details the biochemical mechanisms, regulatory landscape (SIRT5), and metabolic impact of Kmal, specifically its role as a "metabolic brake" in glycolysis, the TCA cycle, and fatty acid oxidation (FAO).[1][5][6] It also provides a validated proteomic workflow for Kmal identification.
Part 1: The Biochemistry of Malonylation
Structural Mechanics and Stoichiometry
Kmal is driven by the abundance of Malonyl-CoA , a key intermediate in fatty acid synthesis. The modification adds a malonyl group (
-
Charge Reversal: The most critical feature of Kmal is the shift from a cationic state (protonated lysine, +1) to an anionic state (malonyl-lysine, -1) at physiological pH. This drastic electrostatic change disrupts salt bridges and protein-substrate interactions more severely than acetylation or methylation.
-
Stoichiometry: Kmal is generally low-abundance compared to acetylation (approximately 10-fold lower), necessitating affinity enrichment for detection. However, its occupancy is high on specific mitochondrial enzymes, exerting a disproportionate regulatory effect.
"Writer" and "Eraser" Mechanisms
Unlike phosphorylation or ubiquitination, Kmal does not rely on a dedicated transferase enzyme (writer). Instead, it is largely driven by non-enzymatic acyl-transfer mechanisms.
| Component | Mechanism | Key Players |
| Writer | Non-Enzymatic Acylation | Driven by intramitochondrial [Malonyl-CoA] and pH. High pH in the mitochondrial matrix favors the nucleophilic attack of lysine on the thioester bond of Malonyl-CoA. |
| Eraser | Enzymatic Deacylation | SIRT5 (Sirtuin 5).[1][2][3][7][8] An NAD+-dependent deacylase located primarily in the mitochondria.[2] SIRT5 preferentially removes acidic acyl groups (malonyl, succinyl, glutaryl) due to a positively charged arginine (Arg105) and tyrosine (Tyr102) in its active site.[8][9][10] |
Figure 1: The Regulatory Cycle of Lysine Malonylation
Caption: The Kmal regulatory cycle.[1][3][7][11][12][13] Malonyl-CoA drives non-enzymatic modification, while SIRT5 utilizes NAD+ to restore the lysine residue, releasing Nicotinamide (NAM).[3][5]
Part 2: Metabolic Impact
Kmal predominantly affects mitochondrial metabolism. The accumulation of Kmal (often due to SIRT5 suppression or Malonyl-CoA accumulation) generally results in the inhibition of catabolic pathways.
Glycolysis[1][3][6][10]
-
Target: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[5]
-
Mechanism: Kmal at Lys213 disrupts the active site of GAPDH.
-
Outcome: Inhibition of glycolytic flux.[2][3][14] SIRT5-mediated demalonylation is required to maintain efficient glycolysis during high energy demand.
The TCA Cycle (Krebs Cycle)
-
Target: Succinate Dehydrogenase A (SDHA).
-
Mechanism: SDHA is a key component of both the TCA cycle and Complex II of the Electron Transport Chain (ETC). Malonylation of SDHA inhibits its enzymatic activity.
-
Outcome: Disruption of the TCA cycle and reduced cellular respiration.
Fatty Acid Oxidation (FAO)[1]
-
Target: Hydroxyacyl-CoA Dehydrogenase Trifunctional Multienzyme Complex Subunit Alpha (HADHA).
-
Mechanism: High levels of Malonyl-CoA (a precursor for fatty acid synthesis) naturally signal a "fed" state. Malonyl-CoA allosterically inhibits CPT1 (preventing fatty acid entry into mitochondria). Simultaneously, Kmal modifies and inhibits internal FAO enzymes like HADHA.
-
Outcome: A coordinated shutdown of fatty acid oxidation to prevent futile cycling (synthesis vs. degradation).
Figure 2: Kmal as a Metabolic Brake
Caption: Kmal acts as a global metabolic inhibitor. Hyper-malonylation suppresses key enzymes in Glycolysis, TCA, and FAO, shifting the cell away from catabolism.
Part 3: Experimental Protocol for Kmal Profiling
Due to the low stoichiometry of Kmal, standard proteomics will fail without affinity enrichment. The following protocol is the industry standard for robust identification.
Workflow Overview
-
Lysis: Extraction with Deacylase Inhibitors.
-
Digestion: Trypsinization.
-
Enrichment: Pan-anti-Malonyl-Lysine Antibody IP.
-
Analysis: LC-MS/MS (Label-free or TMT).
Step-by-Step Methodology
Step 1: Sample Lysis & Protein Extraction
-
Buffer: 8M Urea, 50 mM Tris-HCl (pH 8.0), 1% Protease Inhibitor Cocktail.
-
Critical Additive: 3 μM Trichostatin A (TSA) and 50 mM Nicotinamide (NAM) .
-
Why? NAM inhibits Sirtuins (SIRT5) to prevent artificial demalonylation during lysis.
-
-
Process: Sonicate samples on ice (3 x 10s pulses). Centrifuge at 20,000 x g for 15 min at 4°C. Collect supernatant.
Step 2: Trypsin Digestion
-
Reduce proteins with 10 mM DTT (1h, 37°C) and alkylate with 20 mM IAA (45 min, dark).
-
Dilute Urea to <2M using 100 mM NH4HCO3.
-
Add Trypsin (1:50 enzyme-to-substrate ratio). Incubate overnight at 37°C.
-
Desalt using C18 Sep-Pak columns. Lyophilize peptides.
Step 3: Affinity Enrichment (The Critical Step)
-
Resuspend peptides in NETN buffer (50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 0.5% NP-40, pH 8.0).[11][12]
-
Incubate with Pan-anti-Malonyl-Lysine Antibody conjugated beads (e.g., PTM Biolabs or CST) at 4°C overnight with gentle rotation.
-
Wash:
-
2x with NETN buffer.
-
2x with ETN buffer (NETN without NP-40).
-
1x with ddH2O.
-
-
Elution: Elute bound peptides with 0.1% Trifluoroacetic acid (TFA).
Step 4: LC-MS/MS Analysis
-
Analyze on a high-resolution instrument (e.g., Orbitrap Exploris 480).
-
Database Search: Set "Malonyl (K)" as a variable modification (+86.0004 Da).
-
Validation: Verify spectra using synthetic malonylated peptides if a novel site is claimed.
Figure 3: Proteomic Workflow
Caption: Standardized workflow for Kmal discovery. The inclusion of NAM during lysis and affinity enrichment are the critical control points.
Part 4: Therapeutic Implications[2]
Type 2 Diabetes (T2D)
In T2D, cellular Malonyl-CoA levels are chronically elevated due to insulin resistance and metabolic inflexibility.[1] This leads to global hyper-malonylation of mitochondrial proteins.
-
Pathology: Hyper-malonylation of FAO enzymes (e.g., HADHA) exacerbates lipid accumulation (lipotoxicity) in the liver and heart.
-
Drug Target: SIRT5 Activators . Enhancing SIRT5 activity could strip inhibitory malonyl marks, restoring FAO flux and mitochondrial health.
Inborn Errors of Metabolism
-
Malonic Aciduria: Caused by Malonyl-CoA Decarboxylase (MCD) deficiency.[15][2]
-
Mechanism: Massive accumulation of Malonyl-CoA leads to severe hyper-malonylation, inhibiting the urea cycle (CPS1) and respiration.
-
Therapy: Strategies to reduce Malonyl-CoA load or enhance SIRT5 activity are under investigation.
References
-
Peng, C., et al. (2011). The first identification of lysine malonylation substrates and its regulatory enzyme. Molecular & Cellular Proteomics, 10(12). Link
-
Nishida, Y., et al. (2015). SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target.[16] Molecular Cell, 59(2), 321-332.[16] Link
-
Du, Y., et al. (2015). Lysine malonylation is elevated in type 2 diabetic mouse models and enriched in metabolic associated proteins.[16] Molecular & Cellular Proteomics, 14(1), 227-236.[16] Link
-
Colak, G., et al. (2015). Proteomic and Biochemical Studies of Lysine Malonylation Suggest Its Malonic Aciduria-associated Regulatory Role in Mitochondrial Function and Fatty Acid Oxidation.[16] Molecular & Cellular Proteomics, 14(11), 3056-3071. Link
-
He, W., et al. (2024). Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines. STAR Protocols, 5(2), 103074. Link
Sources
- 1. Lysine malonylation as a therapeutic target: implications for metabolic, inflammatory, and oncological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine Malonylation and Its Links to Metabolism and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aginganddisease.org [aginganddisease.org]
- 4. simm.ac.cn [simm.ac.cn]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Sirt5 regulates chondrocyte metabolism and osteoarthritis development through protein lysine malonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. Frontiers | Global Proteomic Analysis of Lysine Malonylation in Toxoplasma gondii [frontiersin.org]
- 12. tncbio.com [tncbio.com]
- 13. Role of the Substrate Specificity-Defining Residues of Human SIRT5 in Modulating the Structural Stability and Inhibitory Features of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Lysine malonylation - Wikipedia [en.wikipedia.org]
- 16. Lysine Malonylation and Its Links to Metabolism and Diseases [aginganddisease.org]
Difference between lysine acetylation and lysine malonylation
Title: Differential Mechanisms and Proteomic Profiling of Lysine Acetylation vs. Lysine Malonylation Subtitle: A Technical Guide to Structural Divergence, Enzymatic Regulation, and Therapeutic Targeting
Executive Summary
For decades, Lysine Acetylation (Kac) was the paradigm of post-translational modification (PTM), primarily viewed through the lens of histone regulation and chromatin accessibility. However, the discovery of Lysine Malonylation (Kmal) —an evolutionarily conserved but structurally distinct acyl modification—has shifted the focus toward mitochondrial metabolism and metabolic reprogramming.
For drug development professionals, the distinction is binary and critical:
-
Acetylation neutralizes lysine’s positive charge, regulating protein interactions and stability.[1]
-
Malonylation inverts the charge (positive to negative) and adds significant steric bulk, often acting as a potent inhibitory "brake" on metabolic enzymes.
This guide dissects the physicochemical, enzymatic, and analytical differences between these two PTMs, providing a roadmap for experimental design and therapeutic targeting.
Part 1: Structural and Physicochemical Divergence
The functional disparity between Kac and Kmal stems from their fundamental chemical properties. While acetylation acts as a "switch" by neutralizing charge, malonylation induces a more drastic electrostatic repulsion and steric clash.
Table 1: Physicochemical Comparison of Acetyl- vs. Malonyl-Lysine
| Feature | Lysine Acetylation (Kac) | Lysine Malonylation (Kmal) |
| Chemical Moiety | Acetyl group ( | Malonyl group ( |
| Mass Shift (Monoisotopic) | +42.0106 Da | +86.0004 Da |
| Charge at pH 7.4 | Neutral (0) | Negative (-1) |
| Net Charge Change on Lys | +1 | +1 |
| Hydrophobicity | Increases (Hydrophobic) | Decreases (Hydrophilic/Acidic) |
| Structural Impact | Minor steric change; removes electrostatic bridges. | Major steric bulk; creates electrostatic repulsion. |
| Primary Localization | Nucleus (Histones), Cytosol, Mitochondria | Mitochondria (Metabolic Enzymes), Cytosol |
Part 2: Enzymatic Regulation and Metabolic Coupling[2]
The regulation of Kmal differs significantly from Kac. While Kac is tightly controlled by specific writers (HATs) and erasers (HDACs/Sirtuins), Kmal is driven largely by the metabolic concentration of Malonyl-CoA and regulated by a specific sirtuin, SIRT5 .[2][3]
The "Writer" Paradox
-
Acetylation: Catalyzed by dedicated Lysine Acetyltransferases (KATs/HATs) like p300/CBP and GCN5.
-
Malonylation: Specific "Malonyltransferases" are ill-defined. Evidence suggests Kmal is largely driven by non-enzymatic acylation dependent on intramitochondrial Malonyl-CoA levels, or by the promiscuous activity of certain HATs (e.g., KAT2A) that can accommodate larger acyl-CoAs.
The "Eraser" Specificity (SIRT5)
This is the most critical actionable target.
-
Class I/II HDACs and SIRT1-3 efficiently remove acetyl groups.
-
SIRT5 is the dedicated demalonylase (and desuccinylase).[2][4][5][6]
-
Mechanism:[3][5][7][8][9] The SIRT5 catalytic pocket contains specific residues (Tyr102 and Arg105 ) that form hydrogen bonds with the negatively charged carboxylate of the malonyl group.[6][7] Standard deacetylases (like SIRT1) lack this positively charged pocket and cannot accommodate the acidic malonyl moiety.
-
Metabolic Source Coupling
-
Acetyl-CoA: Derived from glycolysis (pyruvate), fatty acid oxidation (FAO), and amino acid catabolism.
-
Malonyl-CoA: Generated by Acetyl-CoA Carboxylase (ACC). It is the committed intermediate for Fatty Acid Synthesis (FAS). Consequently, Kmal levels correlate with lipogenic states or blockade of Fatty Acid Synthase (FASN).
Visualization: Metabolic and Enzymatic Regulation Pathways
Figure 1: The divergence in metabolic origins and enzymatic regulation between Acetylation and Malonylation. Note the specificity of SIRT5 for the demalonylation step.
Part 3: Functional Consequences
Understanding the "why" behind the modification is essential for interpreting phenotypic data.
-
Metabolic Inhibition (The "Brake" Hypothesis):
-
Because malonylation introduces a negative charge similar to phosphorylation (but bulkier), it frequently inhibits enzymatic activity.
-
Example:GAPDH and CPS1 (Carbamoyl phosphate synthetase 1). Malonylation of critical lysine residues in the active site repels substrates or disrupts catalytic geometry. SIRT5 removal of these marks restores activity.
-
-
Mitochondrial Respiration:
-
SIRT5 knockout mice show increased malonylation of Complex I and II subunits, leading to reduced respiration rates. This suggests Kmal acts as a feedback mechanism to dampen mitochondrial output when Malonyl-CoA (energy surplus) is high.
-
-
Pathology:
-
Malonic Aciduria: A defect in Malonyl-CoA Decarboxylase (MCD) leads to toxic accumulation of Malonyl-CoA, driving global hyper-malonylation and metabolic collapse.[9]
-
Part 4: Analytical Methodologies (Proteomics)
Detecting Kmal requires specific modifications to standard acetyl-proteomics workflows due to its lower stoichiometry and lability.
Experimental Protocol: Differential Enrichment Strategy
Objective: Isolate and identify Kmal sites from mitochondrial lysates.
Step 1: Lysis & Digestion (Standardized)
-
Lyse cells in 8M Urea buffer containing deacetylase inhibitors (Trichostatin A, Nicotinamide) AND specific SIRT5 inhibitors (if available, or rely on rapid denaturation).
-
Crucial: Avoid buffers containing primary amines (Tris) during initial lysis if using NHS-ester labeling later; use HEPES.
-
Digest with Trypsin (1:50 ratio).[10]
Step 2: Peptide Enrichment (The Divergence)
-
Acetylation: Uses anti-Acetyl-Lysine (Pan-Kac) beads. High abundance allows for lower input (mg scale).
-
Malonylation: Uses anti-Malonyl-Lysine (Pan-Kmal) conjugated beads.
-
Requirement: Higher protein input (typically 5–10 mg) is required compared to acetylation due to lower stoichiometry.
-
Validation: Use isotopically labeled malonylated peptide standards to validate enrichment efficiency.
-
Step 3: LC-MS/MS Acquisition
-
Instrument: High-resolution Orbitrap or TIMS-TOF.
-
Search Parameters:
-
Acetylation: Variable mod on Lys (+42.0106 Da).
-
Malonylation: Variable mod on Lys (+86.0004 Da ).
-
Diagnostic Ions: Look for neutral loss of CO2 (-44 Da) from the malonyl group in MS/MS spectra, though less common than in phosphorylation.
-
Visualization: Proteomic Workflow
Figure 2: Parallel enrichment workflow. Note the requirement for specific antibody affinity steps for distinct acyl-modifications.
Part 5: Therapeutic Implications
Targeting the Kmal axis is a burgeoning field in metabolic oncology and disease.
-
SIRT5 Inhibitors:
-
Since SIRT5 is the primary eraser, inhibiting it leads to hyper-malonylation .
-
Application: In cancers that rely on specific metabolic adaptations (e.g., certain leukemias or KRAS-driven tumors), hyper-malonylation can inhibit glycolysis and mitochondrial respiration, starving the cancer cell.
-
-
Metabolic Modulators:
-
Drugs that inhibit FASN (Fatty Acid Synthase) cause a backlog of Malonyl-CoA. This indirectly increases Kmal, potentially causing off-target metabolic toxicity in normal tissues (a mechanism of toxicity for FASN inhibitors).
-
References
-
Peng, C., et al. (2011). "The first identification of lysine malonylation substrates and its regulatory enzyme."[9] Molecular & Cellular Proteomics.
-
Du, J., et al. (2011). "Sirt5 is a NAD-dependent protein lysine demalonylase and desuccinylase." Science.
-
Hirschey, M. D., & Zhao, Y. (2015). "Metabolic regulation by lysine malonylation, succinylation, and glutarylation."[11] Molecular & Cellular Proteomics.
-
Nishida, Y., et al. (2015). "SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target." Molecular Cell.
-
Colak, G., et al. (2015). "Proteomic and Biochemical Studies of Lysine Malonylation Suggest Its Malonic Aciduria-associated Regulatory Role in Mitochondrial Function and Fatty Acid Oxidation." Molecular & Cellular Proteomics.
Sources
- 1. Structural and functional insights into lysine acetylation of cytochrome c using mimetic point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine Malonylation and Its Links to Metabolism and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine malonylation as a therapeutic target: implications for metabolic, inflammatory, and oncological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sirt5 Is an NAD-Dependent Protein Lysine Demalonylase and Desuccinylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Lysine malonylation - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Technical Guide: The Role of N6-(2-Carboxyacetyl)-L-lysine in Mitochondrial Proteins
Executive Summary
N6-(2-Carboxyacetyl)-L-lysine, widely recognized in the field as Lysine Malonylation (Kmal) , represents a critical post-translational modification (PTM) governing mitochondrial metabolic flux.[1] Unlike acetylation, which neutralizes the positive charge of lysine, malonylation inverts the charge from +1 to -1 and adds a bulky malonyl group. This drastic physicochemical alteration induces significant structural perturbations, predominantly inhibiting enzymatic activity in metabolic pathways such as Fatty Acid Oxidation (FAO), the TCA cycle, and Glycolysis.
This guide serves as a technical blueprint for researchers to understand the regulatory logic of Kmal, implement robust detection workflows, and interpret its role in metabolic diseases.
Part 1: The Physicochemical Basis of Malonylation
Chemical Architecture & Charge Inversion
The modification occurs on the
-
Structure: The addition of a malonyl group (
) to lysine.[2][3] -
Electrostatic Impact: At physiological pH (7.4), the terminal carboxyl group of the malonyl moiety is deprotonated.
-
Consequence: This +1 to -1 charge flip disrupts electrostatic bridges and hydrogen bonds essential for substrate binding or protein stability, often leading to more severe functional inhibition than acetylation.
The Driver: Non-Enzymatic Acylation
Current consensus suggests that mitochondrial malonylation is largely driven by non-enzymatic mechanisms . The rate of reaction depends on:
-
Intramitochondrial pH: The alkaline environment of the matrix (pH ~8.0) deprotonates lysine residues, increasing their nucleophilicity.
-
Malonyl-CoA Concentration: High local concentrations of Malonyl-CoA (the acyl donor) drive the forward reaction.
Part 2: The Regulatory Axis (SIRT5 & Malonyl-CoA)[3]
The "writer" is chemical thermodynamics, but the "eraser" is enzymatic. Sirtuin 5 (SIRT5) is the primary NAD+-dependent demalonylase in mitochondria.[3]
The SIRT5 Defense Mechanism
SIRT5 possesses a unique active site with tyrosine and arginine residues (Tyr102, Arg105) that form a positively charged pocket.[8] This pocket specifically accommodates the negatively charged carboxylate of the malonyl group, allowing SIRT5 to catalyze its removal, thereby restoring the lysine to its native state.
Diagram: The Malonylation-Demalonylation Cycle
The following diagram illustrates the dynamic interplay between metabolic flux (Malonyl-CoA levels) and SIRT5 regulation.
Figure 1: The Cyclic Regulation of Lysine Malonylation. Malonyl-CoA drives non-enzymatic modification, while SIRT5 utilizes NAD+ to restore protein function.
Part 3: Functional Impact on Mitochondrial Metabolism
Malonylation is not random; it preferentially targets metabolic enzymes. In Sirt5-knockout models, hyper-malonylation is observed, correlating with metabolic defects.[3]
Key Mitochondrial Targets
The table below summarizes critical enzymes regulated by N6-(2-Carboxyacetyl)-L-lysine.
| Enzyme | Pathway | Effect of Malonylation | Physiological Consequence |
| CPT1 (Carnitine Palmitoyltransferase 1) | Fatty Acid Oxidation | Inhibition | Prevents long-chain fatty acid entry into mitochondria; reduces |
| VLCAD (Very Long-Chain Acyl-CoA Dehydrogenase) | Fatty Acid Oxidation | Inhibition | Blocks the first step of mitochondrial |
| IDH2 (Isocitrate Dehydrogenase 2) | TCA Cycle | Inhibition | Reduces NADPH production and TCA flux; impairs redox homeostasis. |
| GDH (Glutamate Dehydrogenase) | Amino Acid Metabolism | Inhibition | Impairs glutamine utilization and anaplerosis. |
| SDHA (Succinate Dehydrogenase A) | TCA / ETC Complex II | Inhibition | Decreases respiratory capacity and ATP production. |
Case Study: The Double-Lock on CPT1
CPT1 is the rate-limiting enzyme for fatty acid oxidation. It is regulated by Malonyl-CoA in two distinct ways:[2]
-
Allosteric Inhibition: Free Malonyl-CoA binds to CPT1 to block activity (classic feedback).
-
Covalent Malonylation: If Malonyl-CoA levels remain chronically high (e.g., in Malonyl-CoA Decarboxylase deficiency), CPT1 becomes malonylated at K-residues near the active site, locking it in an inactive state even if free Malonyl-CoA levels drop. SIRT5 is required to unlock it.
Part 4: Technical Workflow – Detection & Enrichment
Detecting N6-(2-Carboxyacetyl)-L-lysine is challenging due to its low stoichiometry compared to acetylation. Direct "shotgun" proteomics is often insufficient. Affinity enrichment is mandatory.
The "Gold Standard" Proteomic Protocol
This protocol ensures high-confidence identification of Kmal sites.
Step 1: Mitochondrial Isolation & Lysis
-
Isolate mitochondria to reduce cytosolic background.
-
Critical: Lysis buffer must contain Nicotinamide (10 mM) to inhibit SIRT5 activity during lysis. Without this, SIRT5 may strip the modification post-lysis.
-
Buffer: 8M Urea, 50mM Tris (pH 8.0), Protease Inhibitors, Nicotinamide.
Step 2: Digestion
-
Reduce (DTT), Alkylate (IAA), and digest with Trypsin .[11]
-
Note: Trypsin cleaves at Lys/Arg. However, it cannot cleave at a Malonylated-Lysine. This results in larger, "missed cleavage" peptides carrying the modification.
Step 3: Affinity Enrichment (The Filter)
-
Use pan-anti-Malonyl-Lysine antibodies conjugated to beads.
-
Incubate peptide mixture with beads (4°C, overnight).
-
Wash stringently (NETN buffer) to remove non-specific binders.
-
Elute with 0.1% TFA.[11]
Step 4: LC-MS/MS Analysis
-
Mass Shift: Look for a mass shift of +86.0004 Da on Lysine residues.
-
Diagnostic Ions: Malonyl-lysine peptides often yield a neutral loss of CO2 (-44 Da) or a characteristic immonium ion in the MS2 spectrum.
Workflow Visualization
Figure 2: Proteomic pipeline for the specific isolation and identification of malonylated mitochondrial peptides.
Part 5: Therapeutic Implications[2]
Metabolic Disorders (Malonic Aciduria)
In Malonyl-CoA Decarboxylase (MCD) deficiency, Malonyl-CoA accumulates.[2][6][13][14] This leads to global hyper-malonylation of mitochondrial proteins.
-
Pathology: The hyper-malonylation inhibits FAO and the TCA cycle, contributing to the cardiomyopathy and metabolic acidosis seen in patients.
-
Therapeutic Angle: Enhancing SIRT5 activity or using small molecule scavengers of Malonyl-CoA could alleviate the proteotoxic stress.
Type 2 Diabetes & Obesity
Obesity is associated with elevated Malonyl-CoA (due to high glucose/insulin).
-
Research indicates that Sirt5 knockout mice are hypersensitive to high-fat diets.
-
Targeting the SIRT5-Kmal axis may restore metabolic flexibility in insulin-resistant tissues.
References
-
Peng, C., et al. (2011). The first identification of lysine malonylation substrates and its regulatory enzyme.[2][8] Molecular & Cellular Proteomics.[4] Link
-
Du, J., et al. (2011). Sirt5 is a NAD-dependent protein lysine demalonylase and desuccinylase. Science. Link
-
Nishida, Y., et al. (2015). SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target. Molecular Cell. Link
-
Colak, G., et al. (2015). Proteomic and Biochemical Studies of Lysine Malonylation Suggest Its Malonic Aciduria-associated Regulatory Role in Mitochondrial Function and Fatty Acid Oxidation. Molecular & Cellular Proteomics.[4] Link
-
Hirschey, M. D., & Zhao, Y. (2015). Metabolic Regulation by Lysine Malonylation, Succinylation, and Glutarylation. Molecular & Cellular Proteomics.[4] Link
Sources
- 1. Lysine Malonylation and Its Links to Metabolism and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine malonylation - Wikipedia [en.wikipedia.org]
- 3. aginganddisease.org [aginganddisease.org]
- 4. simm.ac.cn [simm.ac.cn]
- 5. MassIVE Dataset Summary [massive.ucsd.edu]
- 6. Metabolic Regulation by Lysine Malonylation, Succinylation, and Glutarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Malonyl-proteome profiles of Staphylococcus aureus reveal lysine malonylation modification in enzymes involved in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Role of Protein Malonylation in Regulating Mitochondrial Function - Kelsey Fisher-Wellman [grantome.com]
- 14. Proteomic and Biochemical Studies of Lysine Malonylation Suggest Its Malonic Aciduria-associated Regulatory Role in Mitochondrial Function and Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Deciphering the Malonylome: Evolutionary Conservation and Analytical Methodologies for Lysine Malonylation
A Technical Whitepaper for Proteomics Researchers and Drug Development Professionals
The Biophysical Paradigm of Lysine Malonylation
In the landscape of post-translational modifications (PTMs), lysine malonylation (Kmal) represents a profound biophysical shift compared to classical modifications like acetylation. Discovered relatively recently, Kmal involves the addition of a malonyl group (derived from malonyl-CoA) to the ε-amino group of a lysine residue[1].
From an application scientist's perspective, the causality behind malonylation's biological impact lies in its electrostatics and steric bulk. While acetylation neutralizes the positive charge of lysine and adds 42 Da, malonylation adds an 86 Da moiety and introduces a negatively charged carboxylic group at physiological pH (shifting the residue's charge from +1 to -1)[2]. This drastic electrostatic repulsion and steric hindrance can induce severe conformational changes in target proteins, directly altering enzyme kinetics, protein-protein interactions, and subcellular localization. For drug developers, this makes the malonylome a prime target for metabolic disorders, cardiovascular diseases, and oncology[3].
Evolutionary Conservation Across the Tree of Life
One of the most compelling aspects of Kmal is its deep evolutionary conservation. Proteomic profiling has demonstrated that malonylation is not an isolated eukaryotic phenomenon but a fundamental metabolic regulatory mechanism conserved from bacteria to humans[4]. The modification is predominantly enriched in metabolic pathways, particularly glycolysis, the TCA cycle, and fatty acid oxidation[5].
To understand the scale of this conservation, we must look at the quantitative data generated through high-resolution mass spectrometry. Below is a comparative summary of the malonylome across diverse species:
| Species | Organism Type | Documented Kmal Sites | Malonylated Proteins | Primary Subcellular Localization | Key Reference |
| Homo sapiens | Mammal (Human) | ~4,943 | ~1,822 | Mitochondria, Cytosol | Colak et al., 2015[2] |
| Mus musculus | Mammal (Mouse) | ~4,042 | ~1,426 | Mitochondria, Cytosol | Colak et al., 2015[2] |
| Zea mays | Plant (Maize) | 1,722 | 810 | Chloroplast, Cytosol | Liu et al., 2018[6] |
| Streptococcus mutans | Bacterium | 392 | 159 | Cytoplasm | Peng et al., 2011[7] |
Table 1: Quantitative distribution of lysine malonylation across evolutionary lineages, highlighting the ubiquitous nature of this PTM.
The SIRT5 Regulatory Axis: Mechanism and Causality
Unlike acetylation, which is regulated by a broad family of histone deacetylases (HDACs), malonylation is tightly and specifically regulated by Sirtuin 5 (SIRT5) , an NAD+-dependent class III deacylase[8].
The causality behind SIRT5's specific demalonylase (and desuccinylase) activity lies in its unique active site architecture. While SIRT1-4 possess hydrophobic pockets suited for acetyl groups, the SIRT5 acyl pocket contains highly conserved Arginine (Arg105) and Tyrosine (Tyr102) residues[9]. These residues form strong electrostatic interactions and hydrogen bonds with the negatively charged carboxylate of the malonyl group, positioning it perfectly for NAD+-dependent cleavage[8].
Caption: SIRT5-mediated NAD+-dependent demalonylation pathway and metabolic crosstalk.
Self-Validating Methodologies for Malonylome Profiling
As a Senior Application Scientist, I emphasize that the primary analytical challenge with acidic acylations is their low stoichiometric abundance (<1% of total protein) and severe ion suppression during electrospray ionization (ESI) in mass spectrometry[10]. To overcome this, we must employ a self-validating workflow combining robust immunoaffinity enrichment with Data-Independent Acquisition (DIA) MS[11].
A protocol is only as trustworthy as its internal controls. Therefore, this methodology incorporates a biological validation step : the parallel processing of a SIRT5-knockout (KO) or CRISPRi knockdown cell line[12]. Because SIRT5 is the primary demalonylase, a SIRT5-KO sample will exhibit global hypermalonylation. If your MS workflow is accurate, the KO sample will serve as an absolute positive control, validating the specificity of your antibody enrichment and the sensitivity of your MS acquisition.
Caption: Self-validating proteomic workflow for lysine malonylation profiling.
Step-by-Step Experimental Protocol
Step 1: Denaturing Cell Lysis
-
Action: Lyse cells (e.g., K562 WT and CRISPRi SIRT5-KD) in a stringent buffer containing 8M Urea, 50 mM Tris-HCl (pH 8.0), and a broad-spectrum deacylase inhibitor cocktail (including Nicotinamide to inhibit sirtuins)[11].
-
Causality: 8M Urea is critical. It completely denatures tertiary protein structures, exposing buried malonylated lysines that would otherwise be inaccessible to downstream enzymatic digestion and antibody recognition.
Step 2: Reduction, Alkylation, and Digestion
-
Action: Reduce disulfide bonds with 10 mM DTT (37°C, 1h) and alkylate with 20 mM IAA (dark, 30 min). Dilute the urea concentration to <2M and digest overnight with MS-grade Trypsin/Lys-C mix (1:50 enzyme-to-protein ratio).
-
Causality: Trypsin cleaves at the C-terminus of Lysine and Arginine. However, malonylated lysines are protected from tryptic cleavage due to the steric bulk and charge of the malonyl group. This results in longer, informative missed-cleavage peptides that are ideal for MS/MS sequencing.
Step 3: Solid-Phase Extraction (SPE) Desalting
-
Action: Acidify the digest with 1% TFA and desalt using hydrophilic-lipophilic balance (HLB) cartridges[13].
-
Causality: Salts and urea will catastrophically suppress peptide ionization in the mass spectrometer and interfere with antibody binding. HLB retains hydrophobic peptides while washing away hydrophilic contaminants.
Step 4: Immunoaffinity Enrichment
-
Action: Resuspend peptides in NETN buffer (50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 0.5% NP-40, pH 8.0). Incubate with pan-malonyl-lysine antibody-conjugated agarose beads overnight at 4°C[14]. Wash stringently and elute with 0.1% TFA.
-
Causality: Because Kmal stoichiometry is exceptionally low, direct MS analysis will only detect highly abundant unmodified peptides. The antibody acts as a molecular filter, concentrating the Kmal peptides by orders of magnitude.
Step 5: LC-MS/MS Acquisition (DIA Mode)
-
Action: Analyze the enriched peptides on a high-resolution Orbitrap mass spectrometer using Data-Independent Acquisition (DIA) over a 120-210 minute gradient[13].
-
Causality: DIA systematically fragments all precursor ions within predefined m/z windows, ensuring that low-abundance Kmal peptides are consistently quantified across technical replicates, unlike the stochastic nature of Data-Dependent Acquisition (DDA).
Step 6: Data Validation
-
Action: Search spectra against the species-specific proteome database with a dynamic modification of +86.0004 Da on Lysine. Compare WT vs. SIRT5-KO datasets.
-
Causality: True malonylated sites will show a statistically significant fold-change increase in the SIRT5-KO samples, empirically validating the biological relevance of the detected PTMs[5].
Conclusion
Lysine malonylation is not merely an artifact of metabolic overflow; it is a deeply conserved, structurally impactful regulatory mechanism. By understanding the biophysical properties of the malonyl moiety and the specific enzymatic architecture of SIRT5, researchers can develop targeted therapeutics for metabolic and oncological diseases. Executing the self-validating proteomics workflow detailed above ensures that drug development pipelines are built on robust, reproducible, and biologically verified data.
References
-
Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines. STAR Protocols / Cell Press (2024).11
-
Lysine Malonylation and Its Links to Metabolism and Diseases. Aging and Disease (2023).5
-
Sirt5 Is a NAD-Dependent Protein Lysine Demalonylase and Desuccinylase. Science / NIH PMC (2011).8
-
Lysine malonylation as a therapeutic target: implications for metabolic, inflammatory, and oncological disorders. NIH PMC (2025).3
-
Systematic analysis of lysine malonylation in Streptococcus mutans. NIH PMC (2022).7
-
Global Identification and Systematic Analysis of Lysine Malonylation in Maize (Zea mays L.). Frontiers in Plant Science / NIH PMC (2018).6
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Lysine malonylation as a therapeutic target: implications for metabolic, inflammatory, and oncological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. aginganddisease.org [aginganddisease.org]
- 6. Global Identification and Systematic Analysis of Lysine Malonylation in Maize (Zea mays L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic analysis of lysine malonylation in Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirt5 Is an NAD-Dependent Protein Lysine Demalonylase and Desuccinylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Metabolism leaves its mark on the powerhouse: recent progress in post-translational modifications of lysine in mitochondria [frontiersin.org]
- 11. Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PTMScan® Malonyl-Lysine [Mal-K] Kit | Cell Signaling Technology [cellsignal.com]
The Malonyl-CoA Axis: A Technical Guide to N6-Lysine Malonylation
Executive Summary
Lysine malonylation (Kmal) is a recently identified, evolutionarily conserved post-translational modification (PTM) that fundamentally alters the charge status of protein substrates from +1 to -1.[1][2][3] Unlike acetylation, which neutralizes the positive charge of the
This guide provides a comprehensive technical breakdown of the Kmal landscape, focusing on the unique biochemical properties of the cofactor Malonyl-CoA, the Sirt5-regulated turnover, and the rigorous mass spectrometry (MS)-based workflows required for its detection.
The Biochemistry of Malonyl-CoA and Kmal
The Cofactor: Malonyl-CoA
Malonyl-CoA is traditionally viewed as the committed intermediate of fatty acid synthesis and an allosteric inhibitor of CPT1 (Carnitine Palmitoyltransferase 1).[4][5][6] However, in the context of PTMs, it acts as a highly reactive electrophile.
-
Structure & Reactivity: Malonyl-CoA contains a thioester bond with a high free energy of hydrolysis. The presence of the free carboxyl group makes the malonyl moiety significantly more acidic and hydrophilic than the acetyl group found in Acetyl-CoA.
-
The "Writer" Mechanism: Current consensus suggests that Kmal is largely driven by a non-enzymatic, concentration-dependent mechanism . While specific acetyltransferases (e.g., p300, KAT2A) have shown promiscuous malonyltransferase activity in vitro, the intracellular concentration of Malonyl-CoA and the pH of the mitochondrial matrix (where Malonyl-CoA is abundant) drive spontaneous N-acylation.
The "Eraser": Sirtuin 5 (SIRT5)
The removal of the malonyl group is catalyzed by SIRT5, an NAD+-dependent deacylase.[1][4][5][7][8][9] SIRT5 distinguishes itself from other sirtuins (like SIRT1/3) by its unique active site structure (Tyr102 and Arg105), which forms a cationic pocket that specifically accommodates the negatively charged carboxylate of the malonyl (and succinyl) group.
Mechanism of Demalonylation:
Physicochemical Impact
The structural consequence of malonylation is severe compared to acetylation.
| Feature | Acetylation (Kac) | Malonylation (Kmal) | Succinylation (Ksucc) |
| Cofactor | Acetyl-CoA | Malonyl-CoA | Succinyl-CoA |
| Charge Shift | +1 | +1 | +1 |
| Mass Shift | +42.01 Da | +86.00 Da | +100.02 Da |
| Structural Impact | Neutralization | Acidification & Steric Bulk | Acidification & Steric Bulk |
| Primary Eraser | SIRT1, SIRT3 | SIRT5 | SIRT5 |
Physiological & Pathological Implications
Kmal is predominantly enriched in mitochondrial metabolic enzymes.[3][10] It acts as a "brake" on metabolism; high levels of Malonyl-CoA (indicating energy surplus) lead to the malonylation and inhibition of key enzymes in glycolysis and fatty acid oxidation.
Metabolic Regulation Pathway
The diagram below illustrates the interplay between Malonyl-CoA synthesis, spontaneous modification, and SIRT5-mediated removal.[5]
Figure 1: The dynamic cycle of Lysine Malonylation. Intracellular Malonyl-CoA levels drive the forward reaction, while SIRT5 catalyzes the reverse reaction.
Analytical Workflows: Detection and Quantification
As a Senior Application Scientist, I must emphasize that standard proteomic workflows will fail to detect Kmal efficiently. The stoichiometry of malonylation is significantly lower than acetylation (often <1% occupancy). Therefore, affinity enrichment is mandatory .
The "Application Scientist" Protocol: Deep Malonylome Profiling
This protocol is designed for high-confidence identification using LC-MS/MS.
Phase 1: Sample Preparation & Lysis
-
Buffer Chemistry: Use a modified RIPA or Urea-based buffer (8M Urea, 50mM Tris pH 8.0).
-
Critical Additive: You must add Nicotinamide (NAM) (5-10 mM) to the lysis buffer. NAM inhibits Sirtuins. Do not rely on Trichostatin A (TSA) alone, as TSA inhibits Class I/II HDACs but is ineffective against SIRT5.
-
Alkylation: Standard IAA (Iodoacetamide) treatment is sufficient.
Phase 2: Digestion
-
Enzyme: Trypsin (Gold standard).
-
Ratio: 1:50 (enzyme:protein).[11]
-
Clean-up: C18 Sep-Pak desalting is required before enrichment to remove urea and detergents.
Phase 3: Affinity Enrichment (The Bottleneck)
Because Kmal is low-abundance, you cannot shoot the digest directly.
-
Reagent: Pan-anti-malonyllysine antibody conjugated beads (e.g., PTM Biolabs or CST).
-
Input: Minimum 2-5 mg of protein digest per IP is recommended for deep coverage.
-
Incubation: Overnight at 4°C.
-
Washing: Stringent washing with IAP buffer (50 mM MOPS pH 7.2, 10 mM Sodium Phosphate, 50 mM NaCl) is crucial to remove non-specific binders.
-
Elution: 0.15% TFA (Trifluoroacetic acid).
Phase 4: LC-MS/MS Acquisition
-
Instrumentation: Orbitrap class (Exploris 480 or Eclipse) recommended due to dynamic range requirements.
-
Mode: Data Dependent Acquisition (DDA).
-
Search Parameters:
-
Fixed Mod: Carbamidomethyl (C).
-
Variable Mod: Oxidation (M), Malonyl (K) (+86.0004 Da) .
-
Note: Ensure your search engine (MaxQuant/Proteome Discoverer) includes the specific delta mass for Malonyl, not just Succinyl.
-
Analytical Workflow Diagram
Figure 2: Optimized Proteomic Workflow for Malonylome Analysis. The enrichment step (Red) is the critical differentiator from standard proteomics.
Therapeutic Targeting & Drug Development
The Malonyl-CoA/SIRT5 axis is an emerging target for metabolic diseases.
-
SIRT5 Inhibitors: Since SIRT5 removal of malonyl groups activates metabolic enzymes, inhibiting SIRT5 could theoretically slow down hyper-metabolic states (e.g., in certain cancers). However, specificity is challenging.
-
Malonyl-CoA Decarboxylase (MCD) Modulation: In Malonic Aciduria , MCD deficiency leads to toxic accumulation of Malonyl-CoA and massive hyper-malonylation of mitochondrial proteins, inhibiting respiration.[1] Therapeutic strategies involve reducing Malonyl-CoA load.
-
Metabolic Syndrome: In Type 2 Diabetes, elevated Malonyl-CoA inhibits fatty acid oxidation.[6] Targeting the "writer" side (ACC inhibitors) to reduce Malonyl-CoA levels is a validated strategy to reduce inhibitory malonylation and restore fatty acid oxidation.
References
-
Peng, C., et al. (2011). "The first identification of lysine malonylation substrates and its regulatory enzyme."[1][12] Molecular & Cellular Proteomics. Link
-
Nishida, Y., et al. (2015). "SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target." Molecular Cell. Link
-
Colak, G., et al. (2015). "Proteomic and Biochemical Studies of Lysine Malonylation Suggest Its Malonic Aciduria-associated Regulatory Role in Mitochondrial Function and Fatty Acid Oxidation."[6] Molecular & Cellular Proteomics. Link
-
Du, Y., et al. (2015). "Lysine malonylation is elevated in type 2 diabetic mouse liver and regulated by Nrf2." Biochemical and Biophysical Research Communications. Link
-
Hirschey, M.D., & Zhao, Y. (2015). "Metabolic Regulation by Lysine Malonylation, Succinylation, and Glutarylation."[9] Molecular & Cellular Proteomics. Link
Sources
- 1. Lysine malonylation - Wikipedia [en.wikipedia.org]
- 2. Lysine Malonylation and Its Links to Metabolism and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aginganddisease.org [aginganddisease.org]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. tncbio.com [tncbio.com]
- 7. Sirt5 Is an NAD-Dependent Protein Lysine Demalonylase and Desuccinylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Malonylation Proteomics - Creative Proteomics [creative-proteomics.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. The first identification of lysine malonylation substrates and its regulatory enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Brake: Lysine Malonylation in Type 2 Diabetes
Technical Guide for Drug Discovery & Proteomics
Executive Summary
Type 2 Diabetes (T2D) is historically viewed through the lens of phosphorylation cascades and transcriptional defects. However, a deeper layer of metabolic regulation has emerged: Lysine Malonylation (Kmal) .[1][2]
This post-translational modification (PTM) is not merely a marker but a functional "brake" on cellular metabolism. Driven by the accumulation of Malonyl-CoA (a precursor for lipogenesis), Kmal modifies lysine residues, flipping their charge from positive (+1) to negative (-1). This distinct electrostatic clash alters enzyme conformation, typically inhibiting catalytic activity.
In T2D, the "glucolipotoxic" environment creates a surplus of Malonyl-CoA, leading to global hyper-malonylation of mitochondrial and glycolytic enzymes. This guide dissects the Kmal mechanism, its specific pathological role in T2D, and the proteomic workflows required to map this modification in drug discovery.
Mechanistic Foundations: The Malonyl-CoA Axis[3]
The Chemistry of Inhibition
Unlike acetylation (which neutralizes the positive charge of lysine), malonylation adds a malonyl group (
-
Charge Inversion: The shift from cationic (Lys+) to anionic (Mal-Lys-) creates strong electrostatic repulsion with negatively charged substrates (e.g., ATP, NAD+) or disrupts structural salt bridges.
-
Steric Hindrance: The malonyl group is larger than an acetyl group, physically blocking active sites.
Writers and Erasers
The Kmal landscape is governed by a balance between the donor concentration and the removal enzyme.
-
The "Writer" (Non-Enzymatic): Evidence suggests Kmal is largely driven by non-enzymatic acylation dependent on intracellular Malonyl-CoA concentrations. In T2D, insulin resistance prevents efficient oxidation of fuels, causing a backlog of Malonyl-CoA, which spontaneously reacts with surface lysines on mitochondrial proteins.
-
The "Eraser" (SIRT5): Sirtuin 5 (SIRT5) is the primary NAD+-dependent de-malonylase.[1][3] It possesses a unique active site structure (Tyr102 and Arg105) that accommodates the acidic malonyl group.
-
T2D Paradox: While SIRT5 is the rescue mechanism, its expression varies by tissue. In the liver , Kmal is often elevated despite compensatory SIRT5 upregulation. In the kidney , SIRT5 upregulation can lead to hypo-malonylation, altering filtration dynamics.
-
Visualization: The Kmal Signaling Axis
The following diagram illustrates the flow from nutrient excess to metabolic inhibition via Kmal.
Caption: The Malonyl-CoA/SIRT5 axis. Nutrient excess drives Malonyl-CoA accumulation, leading to widespread protein malonylation that inhibits key metabolic enzymes, contributing to T2D pathology.
Pathophysiology in Type 2 Diabetes[1][4][5][6][7]
Hepatic Steatosis and FAO Inhibition
In the liver of T2D models (e.g., db/db mice), Kmal is significantly elevated.
-
Target: HADHA (Trifunctional Enzyme Subunit Alpha) and CPT1/2 (Carnitine Palmitoyltransferase).
-
Mechanism: Malonylation of these enzymes reduces their catalytic efficiency.
-
Outcome: This creates a vicious cycle.[4] High Malonyl-CoA inhibits CPT1 allosterically, but also covalently modifies FAO enzymes via Kmal, locking the mitochondria in a state of low fatty acid oxidation. This drives lipid accumulation (steatosis) and hepatic insulin resistance.
Glycolytic Impairment
-
Target: GAPDH (Glyceraldehyde-3-phosphate dehydrogenase).
-
Mechanism: Kmal at specific lysine residues inhibits GAPDH activity.
-
Outcome: While T2D is characterized by hyperglycemia, the cellular ability to process glucose is impaired ("starvation in the midst of plenty"). Kmal contributes to this metabolic inflexibility.
The mTORC1 Connection
Recent studies indicate that mTOR itself is a target of malonylation (specifically at K1218).
-
Context: Inhibition of Fatty Acid Synthase (FASN) raises Malonyl-CoA, increasing mTOR malonylation.
-
Effect: This modification inhibits mTORC1 kinase activity.[5]
-
Implication: In T2D, this may represent a failed feedback loop where the cell attempts to shut down anabolic growth (mTOR) in response to "carbon stress" (high Malonyl-CoA), but the persistent nutrient overload overrides this regulation.
Experimental Protocols: Mapping the Malonylome
Detecting Kmal is challenging due to its low stoichiometry and the lability of the modification. A standard "shotgun" proteomics approach will fail. You must use affinity enrichment.
Workflow Overview
The following protocol is validated for identifying Kmal sites in tissue samples (e.g., liver, muscle).
| Stage | Critical Parameter | Reason |
| 1. Lysis | Buffer + Nicotinamide (NAM) | NAM inhibits Sirtuins (SIRT5) to prevent de-malonylation during extraction. |
| 2. Digestion | Trypsin (High Quality) | Standard digestion; Kmal inhibits cleavage at the modified Lys, producing longer peptides. |
| 3. Enrichment | Anti-Malonyl-Lysine Beads | Kmal abundance is <1% of the proteome. Pan-antibodies are essential. |
| 4. Analysis | LC-MS/MS (DIA preferred) | Data-Independent Acquisition (DIA) offers better sensitivity for low-abundance PTMs. |
Detailed Step-by-Step Protocol
Step 1: Sample Preparation & Lysis
-
Tissue Homogenization: Homogenize 50mg of liver tissue in Lysis Buffer (8M Urea, 50mM Tris-HCl pH 8.0, 150mM NaCl, 1mM EDTA).
-
Inhibitor Cocktail (CRITICAL): Add Protease Inhibitor Cocktail AND10mM Nicotinamide (NAM) immediately.
-
Note: Do not use Trichostatin A (TSA) alone; it inhibits HDACs (Class I/II) but is less effective against Sirtuins (Class III). NAM is non-negotiable.
-
-
Sonication: Sonicate (3 cycles, 10s on/off) to shear DNA and maximize protein recovery.
-
Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
Step 2: Protein Digestion[6]
-
Reduction/Alkylation: Reduce with 10mM DTT (30 min, 56°C). Alkylate with 20mM Iodoacetamide (30 min, dark, RT).
-
Dilution: Dilute Urea concentration to <2M using 50mM Tris-HCl or Ammonium Bicarbonate.
-
Trypsinization: Add Trypsin (Seq-Grade) at 1:50 enzyme-to-protein ratio. Incubate overnight at 37°C.
-
Desalting: Use C18 Sep-Pak cartridges to desalt peptides. Lyophilize to dryness.
Step 3: Affinity Enrichment (The "Make or Break" Step)
-
Reconstitution: Dissolve dried peptides in NETN Buffer (50mM Tris-HCl pH 8.0, 100mM NaCl, 1mM EDTA, 0.5% NP-40).
-
Bead Incubation: Add Anti-Malonyl-Lysine Antibody Conjugated Beads (e.g., PTM Biolabs or CST). Use ~20µL beads per 1mg peptide input.
-
Incubation Time: Incubate at 4°C overnight with gentle rotation.
-
Washing:
-
2x with NETN buffer.
-
2x with ETN buffer (NETN without NP-40).
-
1x with ddH2O (to remove salts for MS).
-
-
Elution: Elute peptides with 0.1% Trifluoroacetic Acid (TFA). Collect supernatant.
Step 4: LC-MS/MS Acquisition
-
Column: C18 Reverse Phase (75 µm ID x 15 cm).
-
Gradient: 60-minute gradient (2% to 28% Acetonitrile with 0.1% Formic Acid).
-
MS Mode:
-
DDA (Data Dependent): Good for discovery. Set dynamic exclusion to 30s.
-
DIA (Data Independent): Preferred for quantification across T2D vs. Control cohorts.
-
-
Database Search: Set "Lysine Malonylation (+86.00 Da)" as a variable modification. Note that Trypsin will not cleave at malonylated lysines.
Protocol Visualization
Caption: Proteomic workflow for Lysine Malonylation profiling. Note the critical addition of Nicotinamide (NAM) during lysis.
Therapeutic Implications
Targeting the Kmal axis offers a novel approach to restoring metabolic flexibility in T2D.
-
SIRT5 Activators: Small molecule activators of SIRT5 could enhance the removal of inhibitory malonyl groups from FAO enzymes, potentially reversing hepatic steatosis.
-
MCD Activation: Malonyl-CoA Decarboxylase (MCD) breaks down Malonyl-CoA. Enhancing MCD activity would reduce the "donor" pool, lowering non-enzymatic Kmal rates.
-
Dietary Intervention: Caloric restriction lowers intracellular Malonyl-CoA, naturally reducing the Kmal burden on the proteome.
References
-
Du, Y., et al. (2015). Lysine Malonylation Is Elevated in Type 2 Diabetic Mouse Models and Enriched in Metabolic Associated Proteins.[7][8] Molecular & Cellular Proteomics. Link
-
Nishida, Y., et al. (2015). SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target.[7] Molecular Cell. Link
-
Colak, G., et al. (2015). Proteomic and Biochemical Studies of Lysine Malonylation Suggest Its Malonic Aciduria-associated Regulatory Role in Mitochondrial Function and Fatty Acid Oxidation.[9][7] Molecular & Cellular Proteomics. Link
-
Bruning, U., et al. (2018). Impairment of Angiogenesis by Fatty Acid Synthase Inhibition Involves mTOR Malonylation.[7] Cell Metabolism. Link
-
Zhang, R., et al. (2024). Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines.[10] STAR Protocols. Link
-
Zou, L., et al. (2023). Lysine Malonylation and Its Links to Metabolism and Diseases.[1][3][7] Aging and Disease.[9][4] Link
-
Kitada, M., et al. (2019). Sirtuins and Type 2 Diabetes: Role in Inflammation, Oxidative Stress, and Mitochondrial Function.[4] Frontiers in Endocrinology. Link
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N6-(2-Carboxyacetyl)-L-lysine vs succinyl-lysine modifications
An In-Depth Technical Guide to Lysine Malonylation and Succinylation: Core Mechanisms, Biological Functions, and Analytical Strategies
Executive Summary
Post-translational modifications (PTMs) of proteins represent a fundamental biological mechanism for expanding proteomic diversity and dynamically regulating cellular processes. Among the vast array of known PTMs, the acylation of lysine residues has emerged as a critical regulatory event. While acetylation is the most studied, a growing body of evidence highlights the importance of modifications by larger, dicarboxylic acyl groups. This guide provides an in-depth technical comparison of two such modifications: N6-malonyl-L-lysine (referred to herein as malonylation) and N6-succinyl-L-lysine (succinylation).
These PTMs, which utilize the central metabolic intermediates malonyl-CoA and succinyl-CoA, respectively, impose significant structural and chemical changes on target proteins. They convert a positively charged lysine residue into a negative one and add a bulky moiety, profoundly impacting protein function, stability, and interactions.[1][2] This guide delves into the core biochemical principles of malonylation and succinylation, from the metabolic origins of their acyl donors to the enzymatic and non-enzymatic "writer" and "eraser" mechanisms that govern their dynamics. We will explore their overlapping and distinct roles in regulating metabolism, gene expression, and cellular signaling, and discuss their implications in various disease states.[2][3][4] Finally, this document serves as a practical resource for researchers, providing detailed, field-proven protocols for the detection, identification, and quantification of these modifications using mass spectrometry-based proteomics, empowering scientists to investigate these critical PTMs in their own biological systems.
Part 1: Foundational Biochemistry of Lysine Malonylation and Succinylation
Introduction to Dicarboxylic Lysine Acylation
Lysine acylation is a reversible process where an acyl group is covalently attached to the ε-amino group of a lysine residue.[5] This modification neutralizes the lysine's positive charge, but in the case of malonylation and succinylation, the presence of a terminal carboxylate group imparts a net negative charge at physiological pH. This charge inversion from +1 to -1, combined with the addition of a larger structural group than acetylation, can induce more dramatic alterations in protein conformation and function.[1][2]
-
N6-(2-Carboxyacetyl)-L-lysine: This is the systematic name for N6-malonyl-L-lysine . The modification involves the transfer of a malonyl group from malonyl-CoA.
-
N6-succinyl-L-lysine: This modification involves the transfer of a succinyl group from succinyl-CoA.[1]
Chemical and Structural Properties
The distinct chemical properties of malonyl- and succinyl-lysine underlie their unique functional impacts.
| Property | N6-malonyl-L-lysine | N6-succinyl-L-lysine | Reference(s) |
| Acyl Group | Malonyl (-CO-CH₂-COOH) | Succinyl (-CO-CH₂-CH₂-COOH) | [2][6] |
| Mass Addition | 86.00 Da | 100.02 Da | [1] |
| Charge Change (at pH 7.4) | +1 to -1 | +1 to -1 | [1][2][7] |
| Acyl-CoA Donor | Malonyl-CoA | Succinyl-CoA | [6] |
| Key Metabolic Source | Fatty Acid Synthesis | Tricarboxylic Acid (TCA) Cycle | [6] |
Metabolic Origins of Acyl-CoA Donors
The availability of malonyl-CoA and succinyl-CoA directly links the cell's metabolic state to the regulation of protein function via acylation.
-
Malonyl-CoA is a critical intermediate in the cytoplasm, primarily generated from acetyl-CoA by acetyl-CoA carboxylase (ACC) as the committed step in fatty acid synthesis.[6]
-
Succinyl-CoA is a key intermediate of the mitochondrial tricarboxylic acid (TCA) cycle, generated from α-ketoglutarate by the α-ketoglutarate dehydrogenase complex (KGDHC).[8]
Part 2: Mechanisms of Modification and Demodification
The levels of malonylation and succinylation are dynamically regulated by "writer" enzymes that add the modification and "eraser" enzymes that remove it.
"Writers": Mechanisms of Acylation
Lysine malonylation and succinylation can occur through both enzymatic and non-enzymatic pathways.
-
Enzymatic Acylation: While dedicated malonyl- or succinyltransferases are not fully characterized, some known lysine acetyltransferases (KATs) exhibit promiscuous activity. For example, KAT2A has been shown to utilize malonyl-CoA, although its efficiency is much lower than with acetyl-CoA.[9][10] Histone acetyltransferase 1 (HAT1) and the α-ketoglutarate dehydrogenase complex (KGDHC) itself have also been implicated as potential writers of succinylation.[3][7] The causality for this enzymatic role likely relates to providing specificity and regulation that is not achievable through non-enzymatic means alone, targeting specific proteins in response to distinct cellular signals.
-
Non-Enzymatic Acylation: Both modifications can occur spontaneously via a direct chemical reaction between the ε-amino group of lysine and the highly reactive thioester bond of malonyl-CoA or succinyl-CoA.[11][12][13] The rate of this reaction is dependent on the local pH and, crucially, the intracellular concentration of the acyl-CoA donor. This provides a direct mechanism for the cellular metabolic state to globally influence the proteome; high levels of succinyl-CoA during metabolic stress, for instance, can lead to widespread "hyper-succinylation".
"Erasers": The Central Role of Sirtuin 5 (SIRT5)
The primary known eraser for both malonylation and succinylation is SIRT5 , a member of the NAD+-dependent sirtuin family of deacylases.[14][15][16]
-
Specificity: Unlike other sirtuins like SIRT1-3, which are potent deacetylases, SIRT5 shows very weak deacetylase activity. Its unique substrate preference is conferred by a positively charged arginine residue (Arg105) and a tyrosine residue (Tyr102) within its active site.[17][14][15][16] These residues form favorable interactions with the negatively charged carboxylate group of the malonyl and succinyl moieties, explaining SIRT5's high efficiency as a demalonylase and desuccinylase.[17][15]
-
Function: By removing these modifications, SIRT5 plays a crucial role in reversing their effects and maintaining metabolic homeostasis.[18][19] SIRT5 knockout mice exhibit a dramatic increase in the levels of protein succinylation and malonylation, particularly in metabolically active tissues like the heart, liver, and mitochondria, leading to metabolic defects.[17][15][20]
Part 3: Functional Consequences and Biological Roles
The addition of malonyl or succinyl groups has profound effects on protein function and is implicated in the regulation of numerous cellular pathways.
Impact on Protein Structure and Function
-
Charge Inversion: The change from a positive to a negative charge can disrupt or create new electrostatic interactions within a protein or between proteins, altering conformation, activity, and protein-protein interactions.[1][2][3]
-
Steric Bulk: Compared to an acetyl group (42 Da), malonyl (86 Da) and succinyl (100 Da) groups are significantly larger, introducing steric hindrance that can block binding sites or alter protein structure more dramatically.[1][11]
Comparative Roles in Cellular Metabolism
Both modifications are highly prevalent on metabolic enzymes, particularly within mitochondria, reflecting a direct feedback mechanism between metabolic flux and enzyme regulation.[21][22]
-
TCA Cycle: Many enzymes in the TCA cycle are succinylated, which generally leads to a decrease in their activity, suggesting a negative feedback loop when succinyl-CoA levels are high.[4][11][20]
-
Glycolysis: Key glycolytic enzymes are targets of both modifications. Succinylation of enzymes like pyruvate dehydrogenase complex (PDHC) can inhibit their activity, thereby regulating glucose utilization.[3][4]
-
Fatty Acid Oxidation: Succinylation is prevalent on enzymes involved in fatty acid oxidation. SIRT5 knockout mice show defective fatty acid metabolism and reduced ATP production, highlighting the importance of desuccinylation in this pathway.[15]
-
Urea Cycle: Carbamoyl phosphate synthase 1 (CPS1), the rate-limiting enzyme of the urea cycle, is heavily succinylated, which reduces its activity. SIRT5-deficient mice show impaired ammonia clearance, demonstrating a critical role for desuccinylation in this process.[3]
Role in Other Biological Processes
-
Epigenetics: Both malonylation and succinylation have been identified on histone proteins, suggesting they play a role in chromatin remodeling and the regulation of gene expression, analogous to the well-established role of histone acetylation.[1][23]
-
Signaling and Disease: Dysregulation of these PTMs is linked to various diseases. The stabilization of lactate dehydrogenase A (LDHA) via succinylation promotes tumor progression.[3] In the heart, hyper-succinylation due to SIRT5 deficiency leads to hypertrophic cardiomyopathy.[15]
Part 4: Technical Guide to Experimental Analysis
Investigating lysine malonylation and succinylation requires specialized proteomic techniques. Mass spectrometry (MS) is the definitive method for the identification and quantification of these PTMs.[23][24][25]
Overview of the Analytical Workflow
The standard workflow involves protein extraction, digestion into peptides, enrichment of modified peptides, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Western Blotting for Global Acylation
This method provides a qualitative assessment of changes in total protein malonylation or succinylation levels between samples.
Methodology:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors and deacetylase inhibitors (e.g., Nicotinamide for sirtuins, TSA).
-
Quantification: Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate 20-40 µg of protein lysate per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a pan-specific primary antibody against malonyl-lysine (anti-Kmal) or succinyl-lysine (anti-Ksucc).
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Validation: It is critical to run a loading control (e.g., anti-Actin or anti-GAPDH) to ensure equal protein loading.
Protocol 2: Immunoaffinity Enrichment of Acylated Peptides
Mass spectrometry typically cannot detect low-abundance modified peptides in a complex mixture. Therefore, enrichment is a mandatory step.[23][26][27]
Methodology:
-
Protein Lysis and Digestion:
-
Lyse cells/tissues in a urea-based buffer (e.g., 8 M urea in 50 mM Tris, pH 8) to ensure complete protein denaturation.
-
Reduce disulfide bonds with DTT (10 mM, 37°C, 1 hour).
-
Alkylate free cysteines with iodoacetamide (50 mM, room temperature, 45 minutes in the dark). This step is crucial to prevent disulfide bonds from reforming.[28][29]
-
Dilute the urea to <2 M with 50 mM Tris buffer.
-
Digest proteins into peptides overnight using a protease like Trypsin.
-
-
Peptide Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove urea and other contaminants.
-
Immunoaffinity Enrichment:
-
Resuspend desalted peptides in an immunoprecipitation (IP) buffer (e.g., NETN buffer).[27]
-
Incubate the peptides with anti-succinyl-lysine or anti-malonyl-lysine antibody-conjugated beads overnight at 4°C with gentle rotation. Commercial kits (e.g., PTMScan) are available and recommended for standardized results.[30][31]
-
Causality: This step selectively captures peptides containing the modification of interest, increasing their concentration relative to unmodified peptides to a level detectable by the mass spectrometer.
-
For a comprehensive analysis, the flow-through from the first enrichment can be used for a subsequent enrichment of another PTM (e.g., acetylation), enabling a "one-pot" multi-PTM analysis from the same sample.[32]
-
-
Washing: Wash the beads extensively with IP buffer and then with water to remove non-specifically bound peptides.
-
Elution: Elute the enriched peptides from the beads, typically using a low-pH solution like 0.15% trifluoroacetic acid (TFA).
-
Final Desalting: Desalt the eluted peptides using a C18 StageTip or equivalent before MS analysis.
Protocol 3: LC-MS/MS Analysis and Data Interpretation
The enriched peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.
Methodology:
-
LC Separation: Load the desalted peptides onto a reverse-phase HPLC column (e.g., C18) and separate them using a gradient of increasing organic solvent (typically acetonitrile).
-
MS Data Acquisition:
-
Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Use either Data-Dependent Acquisition (DDA), where the most intense ions are selected for fragmentation, or Data-Independent Acquisition (DIA), which fragments all ions within a specified mass range, providing a more comprehensive dataset.[32][33]
-
-
Data Analysis:
-
Search the raw MS/MS data against a protein sequence database using software like MaxQuant, Mascot, or Proteome Discoverer.[23][34]
-
Crucial Parameters: Specify the mass shifts for malonylation (+86.000274 Da) and/or succinylation (+100.016044 Da) on lysine as variable modifications. Also include carbamidomethylation of cysteine as a fixed modification.[28]
-
Set a strict False Discovery Rate (FDR) of 1% for peptide and protein identification to ensure high confidence in the results.[34]
-
Use software that provides a localization probability score (e.g., PTM score) to confidently assign the modification to a specific lysine residue within a peptide.
-
Protocol 4: Stoichiometry Determination
Determining the percentage of a specific lysine site that is modified (its stoichiometry) provides deeper functional insight than relative quantification.
Methodology:
-
Sample Preparation: Digest protein lysates with Arg-C, which cleaves only after arginine residues, preserving lysine residues for analysis.[35]
-
Isotope Labeling: Chemically acetylate all endogenously unmodified lysine residues using a heavy, stable isotope-labeled anhydride (e.g., acetic anhydride-d6).[33]
-
MS Analysis: Analyze the sample by LC-MS/MS.
-
Stoichiometry Calculation: The stoichiometry of the original modification (e.g., succinylation) at a specific site is calculated by the ratio of the MS signal from the endogenously modified peptide to the sum of the signals from the endogenously modified peptide and the exogenously labeled (heavy) peptide.[33][35]
-
Stoichiometry (%) = [Intensity(Endogenous PTM)] / [Intensity(Endogenous PTM) + Intensity(Heavy Label)] * 100
-
Causality: This ratiometric approach provides an absolute measure of modification occupancy, which is often more biologically relevant than the fold-change values obtained from relative quantification, as a large fold-change in a very low-abundance PTM may not be functionally significant.
-
Conclusion and Future Directions
Lysine malonylation and succinylation are widespread, dynamic PTMs that sit at the critical interface of cellular metabolism and protein function. They are regulated by metabolic substrate availability and the key deacylase SIRT5. While they share the property of inducing a negative charge on lysine, their distinct sizes and metabolic origins suggest they may have both redundant and unique biological roles that are still being uncovered. The analytical strategies outlined in this guide provide a robust framework for researchers to explore these modifications, identify novel substrates, and elucidate their functional consequences in health and disease. Future research will likely focus on identifying specific "writer" enzymes, understanding the crosstalk between these and other PTMs, and exploring the therapeutic potential of modulating the activity of enzymes like SIRT5 in metabolic disorders and cancer.
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A Technical Guide to Non-Enzymatic Lysine Malonylation: Mechanisms, Methodology, and Biological Significance
Abstract
Lysine malonylation is a recently discovered, evolutionarily conserved post-translational modification (PTM) where a malonyl group is added to a lysine residue.[1][2][3] This modification is increasingly recognized for its significant role in regulating protein function and cellular processes, particularly in response to metabolic shifts. While enzymatic processes contribute to the dynamics of malonylation, a substantial portion of these modifications arise from a direct, non-enzymatic chemical reaction between lysine residues and the reactive metabolite, malonyl-CoA. This guide provides an in-depth exploration of the core non-enzymatic mechanisms of lysine malonylation, offering a technical resource for researchers investigating this critical PTM. We will dissect the underlying chemistry, explore the cellular contexts that favor this reaction, detail robust methodologies for its detection and validation, and discuss its profound implications for metabolic diseases and therapeutic development.
The Chemical Foundation of Non-Enzymatic Malonylation
The spontaneous nature of non-enzymatic malonylation is rooted in the intrinsic chemical reactivity of both the donor molecule, malonyl-CoA, and the recipient amino acid, lysine.
Malonyl-CoA: The Reactive Acyl Donor
Malonyl-CoA is a central intermediate in cellular metabolism, primarily known as the building block for fatty acid synthesis.[4] It is synthesized in various cellular compartments, including the cytosol and mitochondria, from acetyl-CoA by acetyl-CoA carboxylases (ACC1 and ACC2).[1][5][6][7] The key to its reactivity lies in the high-energy thioester bond linking the malonyl group to Coenzyme A. This bond makes the carbonyl carbon of the malonyl group highly electrophilic and susceptible to nucleophilic attack.[1][8][9]
The concentration of malonyl-CoA is a critical determinant of the rate of non-enzymatic malonylation.[10][11] Conditions of "carbon stress," such as hyperglycemia, lead to an accumulation of acetyl-CoA, which in turn drives the production of malonyl-CoA.[4][8][12][13] Genetic defects, such as in malonyl-CoA decarboxylase (MCD), the enzyme that degrades malonyl-CoA, also lead to its accumulation and subsequent protein hypermalonylation.[1][2][11]
The Lysine Residue: A Conditional Nucleophile
The ε-amino group (–NH2) of a lysine side chain acts as the nucleophile in the acylation reaction. However, its reactivity is highly dependent on its protonation state, which is governed by its acid dissociation constant (pKa) and the local pH. The typical pKa of a lysine ε-amino group is around 10.5.[14][15] At physiological pH (~7.4), the vast majority of lysine residues are protonated (–NH3+), rendering them non-nucleophilic.[1][14][16]
Non-enzymatic malonylation can therefore only occur when a lysine residue is deprotonated, possessing a lone pair of electrons to attack the malonyl-CoA thioester.[1] This requirement highlights two key factors that promote the reaction:
-
Elevated Local pH: Compartments with a higher pH, such as the mitochondrial matrix (pH ~8.0), increase the fraction of deprotonated, nucleophilic lysine residues, making mitochondrial proteins particularly susceptible to non-enzymatic acylation.[9][17]
-
Depressed Lysine pKa: The local protein microenvironment can significantly lower a lysine's pKa. Burial within a hydrophobic protein interior or proximity to other charged residues can depress the pKa to values near physiological pH, making the lysine "hyper-reactive".[14][18][19]
The Reaction Mechanism
The non-enzymatic malonylation reaction proceeds via a direct nucleophilic acyl substitution. The deprotonated ε-amino group of lysine attacks the electrophilic carbonyl carbon of the malonyl-CoA thioester. This forms a tetrahedral intermediate, which then collapses, releasing Coenzyme A (CoASH) and forming a stable amide bond between the malonyl group and the lysine side chain.[1]
Diagram: Chemical Mechanism of Non-Enzymatic Lysine Malonylation
Caption: Lysine's nucleophilic amino group attacks the reactive thioester of malonyl-CoA.
This reaction results in a significant change to the lysine residue. It neutralizes the positive charge and introduces a negatively charged carboxyl group, altering the local charge from +1 to -1 at physiological pH.[2] This charge reversal can profoundly impact protein structure, electrostatic interactions, and enzymatic function.
Biological Context and Functional Consequences
Non-enzymatic malonylation is not a random event but a direct consequence of cellular metabolic status, often termed a form of "protein carbon stress".[8][12][13] Its prevalence and effects are most pronounced in environments rich in metabolic intermediates.
Subcellular Hotspots: The Mitochondria
Mitochondria are the primary site for lysine malonylation, with approximately 60% of malonylated proteins in mouse liver being mitochondrial.[1] This enrichment is due to the convergence of several factors:
-
High Malonyl-CoA Pools: Mitochondria possess their own machinery for malonyl-CoA synthesis, including a mitochondrial isoform of ACC (mtACC1) and acyl-CoA synthetase family member 3 (ACSF3).[1][5]
-
Alkaline Environment: The mitochondrial matrix pH of ~8.0 facilitates the deprotonation of lysine residues, increasing their nucleophilicity.[9]
-
Metabolic Hub: As the center of cellular respiration and metabolism, mitochondria have high concentrations of various acyl-CoAs, leading to a landscape of non-enzymatic modifications.[20]
A Sensor of Metabolic Imbalance
The extent of protein malonylation serves as a barometer for the cell's metabolic state. In conditions like type 2 diabetes and obesity, elevated glucose levels drive an increase in cytosolic and mitochondrial malonyl-CoA, leading to hypermalonylation of metabolic enzymes.[1][2][21] For example, malonylation has been shown to inhibit key glycolytic enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH), suppressing glycolytic flux.[1][2][5] This modification acts as a feedback mechanism, linking nutrient excess directly to the modulation of metabolic pathways.
Functional Impact on Proteins
The addition of a malonyl group can alter protein function through several mechanisms:
-
Charge Reversal: The change from a positive lysine to a negative malonyl-lysine can disrupt critical salt bridges, alter substrate binding in active sites, and modify protein-protein interactions.[2]
-
Steric Hindrance: The bulky malonyl group can physically block active sites or interaction interfaces.
-
Enzyme Activity Modulation: Malonylation has been shown to inhibit the activity of numerous metabolic enzymes involved in glycolysis, the TCA cycle, and fatty acid oxidation.[1][2] In activated macrophages, malonylation of GAPDH regulates its non-glycolytic function in promoting the translation of pro-inflammatory cytokines.[1]
The reversibility of this modification is primarily managed by the NAD+-dependent deacylase Sirtuin 5 (SIRT5), which efficiently removes malonyl (and succinyl) groups, but not acetyl groups.[1][5][22][23] The balance between non-enzymatic malonylation driven by metabolic flux and enzymatic demalonylation by SIRT5 creates a dynamic regulatory system.[2][24][25][26]
Diagram: The Central Role of Malonyl-CoA in Metabolism and Non-Enzymatic Malonylation
Caption: Metabolic stress elevates Malonyl-CoA, driving non-enzymatic protein malonylation.
Methodologies for Investigation
Studying non-enzymatic malonylation requires a multi-faceted approach to identify modified sites, quantify changes, and validate the non-enzymatic mechanism.
Detection and Site Identification
The gold-standard for identifying PTMs is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[27][28]
| Method | Description | Advantages | Considerations |
| Immunoblotting | Uses pan-malonyl-lysine antibodies to detect malonylated proteins in a complex mixture separated by SDS-PAGE. | Simple, fast, good for assessing global changes in malonylation. | Provides no site-specific information; antibody specificity must be validated. |
| Mass Spectrometry | Identifies the exact lysine residue that is modified based on a characteristic mass shift (+86.000 Da) of the peptide fragment. | Unambiguous site identification; allows for quantification (e.g., SILAC, TMT). | Requires enrichment of low-abundance malonylated peptides prior to analysis. |
Workflow: Mass Spectrometry-Based Identification of Malonylation Sites
Caption: A standard proteomics workflow for identifying sites of lysine malonylation.
Protocol: Immunoaffinity Enrichment of Malonylated Peptides
This protocol is a critical step in the MS-based workflow to isolate modified peptides from the vastly more abundant unmodified peptides.[29][30][31]
Objective: To enrich for malonylated peptides from a complex protein digest for subsequent LC-MS/MS analysis.
Materials:
-
Protein digest (from trypsin digestion)
-
Anti-Kmal antibody beads (e.g., PTM Biolabs, CST)
-
NETN Buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl pH 8.0, 0.5% NP-40)
-
ETN Buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl pH 8.0)
-
Elution Buffer (0.1% Trifluoroacetic Acid - TFA)
-
Protein LoBind tubes
-
End-over-end rotator
Procedure:
-
Bead Preparation: Wash 20-40 µL of anti-Kmal antibody beads per sample three times with 1 mL of NETN buffer.
-
Binding: Resuspend the digested peptides in NETN buffer and add to the washed beads. Incubate for 4 hours at 4°C with gentle end-over-end rotation.
-
Causality Insight: The incubation at 4°C and use of a mild detergent (NP-40) minimize non-specific protein binding while allowing for specific antibody-antigen interactions.
-
-
Washing: Pellet the beads by gentle centrifugation (e.g., 2000 x g for 1 min). Carefully remove the supernatant.
-
Wash the beads three times with 1 mL of NETN buffer.
-
Wash the beads twice with 1 mL of ETN buffer (to remove detergent).
-
Wash the beads once with 1 mL of pure water (to remove salt).
-
Self-Validation: These extensive wash steps are crucial for removing non-specifically bound peptides, which are a major source of background in MS analysis. The sequential removal of detergent and then salt ensures the final eluate is clean.
-
-
Elution: Add 50-100 µL of 0.1% TFA to the beads. Vortex briefly and incubate at room temperature for 5-10 minutes.
-
Centrifuge to pellet the beads and carefully transfer the supernatant containing the enriched malonylated peptides to a new LoBind tube.
-
Repeat the elution step once and combine the supernatants.
-
Sample Cleanup: Dry the eluted peptides in a vacuum centrifuge. The sample is now ready for desalting (e.g., using a C18 StageTip) and subsequent LC-MS/MS analysis.
Protocol: In Vitro Assay to Validate Non-Enzymatic Malonylation
This assay provides direct evidence that a protein can be malonylated by malonyl-CoA without the need for an enzyme.[32]
Objective: To determine if a purified protein is a direct substrate for non-enzymatic malonylation.
Materials:
-
Purified recombinant protein of interest
-
Malonyl-CoA sodium salt
-
Reaction Buffer (e.g., 50 mM HEPES or Tris-HCl, pH 8.0)
-
SDS-PAGE gels and Western blot apparatus
-
Pan-malonyl-lysine antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine:
-
5-10 µg of purified protein
-
Reaction Buffer to a final volume of 50 µL
-
Malonyl-CoA to a final concentration of 100-500 µM
-
Control: Set up a parallel reaction without malonyl-CoA.
-
Causality Insight: The reaction is performed at pH 8.0 to mimic the alkaline mitochondrial environment and enhance the nucleophilicity of lysine residues, thereby favoring the non-enzymatic reaction.[9]
-
-
Incubation: Incubate the reactions at 37°C for 2-4 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using a pan-malonyl-lysine antibody to detect the presence of malonylation on the target protein.
-
A corresponding Coomassie-stained gel or a blot with an antibody against the protein itself should be run to confirm equal protein loading.
-
Self-Validation: A signal in the lane containing malonyl-CoA that is absent in the control lane confirms that the modification is dependent on the presence of the acyl-donor. The use of a highly purified protein is essential to exclude the possibility of a contaminating transferase enzyme.
-
Implications for Drug Development
The link between elevated malonyl-CoA, non-enzymatic malonylation, and metabolic disease presents novel therapeutic opportunities.
-
Targeting Malonyl-CoA Levels: Strategies to lower cellular malonyl-CoA could alleviate the burden of hypermalonylation. Inhibitors of acetyl-CoA carboxylase (ACC) or activators of malonyl-CoA decarboxylase (MCD) are potential avenues.[2][33]
-
SIRT5 Activation: Enhancing the activity of the primary demalonylase, SIRT5, could counteract the effects of excessive malonylation. Small-molecule activators of SIRT5 are an area of active research.
-
Biomarker Development: The global level of protein malonylation in accessible tissues or fluids could serve as a biomarker for metabolic stress and disease progression, such as in type 2 diabetes or malonic aciduria.[1][2]
Conclusion and Future Directions
Non-enzymatic lysine malonylation is a fundamental consequence of the interplay between cellular metabolism and protein chemistry. It acts as a direct chemical sensor, translating metabolic flux, particularly the concentration of malonyl-CoA, into a widespread post-translational modification that modulates protein function. While significant progress has been made in identifying malonylated proteins and understanding the role of SIRT5 in reversing this mark, key questions remain. Future research will need to focus on identifying specific malonyltransferases to delineate the enzymatic versus non-enzymatic contributions, understanding the site-specificity of non-enzymatic reactions based on protein structure, and further validating the functional consequences of malonylation on individual proteins in the context of human health and disease.
References
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Methodological & Application
Application Note: High-Fidelity Enrichment and LC-MS/MS Profiling of Malonylated Peptides from Cell Lysates
Executive Summary
Lysine malonylation (Kmal) is a highly dynamic, evolutionarily conserved post-translational modification (PTM) involved in the regulation of cellular metabolism, mitochondrial function, and disease pathogenesis. Due to its low physiological stoichiometry (typically <1% of the total lysine pool), deep profiling of the "malonylome" requires robust immunoaffinity enrichment prior to liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note details a field-proven, self-validating protocol for the extraction, enrichment, and quantification of malonylated peptides from complex cell lysates.
Mechanistic Context & Rationale
Unlike acetylation, which neutralizes the positive charge of lysine, malonylation adds a negatively charged carboxylate group (+86.0211 Da) at physiological pH. This dramatic shift from a +1 to a -1 charge state induces profound structural and functional changes in target proteins [1].
Caption: Lysine malonylation pathway showing the addition of a malonyl group and SIRT5-mediated removal.
Because Kmal is highly labile and tightly regulated by the NAD+-dependent deacylase SIRT5, preserving the endogenous modification state during cell lysis is the most critical variable in this workflow. The protocol utilizes specific inhibitors (Nicotinamide) to halt SIRT5 activity the moment cells are lysed.
Quantitative Data & Buffer Formulations
Table 1: Physicochemical Properties of Lysine Acylation (Contextualizing Malonylation)
| Modification | Mass Shift (Da) | Chemical Formula Added | Charge State at pH 7.4 | Trypsin Cleavage |
|---|---|---|---|---|
| Unmodified Lysine | 0.0000 | N/A | +1 | Cleaved |
| Acetylation | +42.0106 | C2H2O | 0 (Neutralized) | Blocked |
| Malonylation | +86.0211 | C3H2O3 | -1 (Acidic shift) | Blocked |
Table 2: Critical Buffer Formulations for Malonylation Enrichment
| Buffer Name | Composition | Causality / Purpose |
|---|---|---|
| Denaturing Lysis Buffer | 8M Urea, 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 50 mM NAM, 1 µM TSA | Urea denatures proteins; NAM/TSA inhibit endogenous demalonylases (e.g., SIRT5) to preserve PTMs. |
| Digestion Buffer | <2M Urea, 50 mM Tris-HCl (pH 8.0), 1 mM CaCl2 | Dilutes urea to restore trypsin activity; CaCl2 stabilizes the protease. |
| Immunoaffinity (IAP) Buffer | 50 mM MOPS (pH 7.2), 10 mM Sodium Phosphate, 50 mM NaCl | Provides optimal physiological pH and ionic strength for antibody-antigen binding. |
| Acidic Elution Buffer | 0.15% Trifluoroacetic acid (TFA) in HPLC-grade H2O | Low pH rapidly dissociates malonylated peptides from the affinity antibodies without degrading the peptide backbone. |
Experimental Workflow & Self-Validating Design
A major pitfall in quantitative PTM proteomics is the inability to distinguish whether a change in PTM abundance is due to altered modification rates or simply a change in the underlying protein's expression. To establish a self-validating system , this protocol mandates splitting the digested peptide pool: 5% is reserved for global proteome profiling, while 95% is subjected to immunoaffinity enrichment. The global data is subsequently used to normalize the malonyl-level changes, ensuring absolute scientific integrity[2].
Caption: Step-by-step workflow for the enrichment and LC-MS/MS analysis of malonylated peptides.
Step-by-Step Protocol
Phase 1: Cell Lysis and Protein Extraction
-
Harvest cells (typically
cells per condition) and wash twice with ice-cold PBS. -
Resuspend the cell pellet in Denaturing Lysis Buffer (see Table 2). Causality : The addition of 50 mM Nicotinamide (NAM) is non-negotiable; SIRT5 is highly active and will rapidly demalonylate proteins if not inhibited immediately upon lysis [3].
-
Sonicate the lysate on ice (30% amplitude, 3 seconds on / 5 seconds off for 2 minutes) to shear DNA and reduce viscosity.
-
Centrifuge at 20,000 x g for 15 minutes at 4°C. Collect the supernatant and quantify protein concentration using a BCA assay.
Phase 2: Protease Digestion
-
Reduction & Alkylation : Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour. Alkylate by adding Iodoacetamide (IAA) to 20 mM and incubate in the dark at room temperature for 30 minutes. Causality : This prevents the reformation of disulfide bonds, ensuring the protein remains unfolded for efficient enzymatic cleavage.
-
Dilution : Dilute the urea concentration to <2M using 50 mM Tris-HCl (pH 8.0) to prevent the denaturation of trypsin.
-
Digestion : Add MS-grade Trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C with gentle shaking. Note: Trypsin will not cleave at malonylated lysines due to the loss of the positive charge.
Phase 3: Peptide Desalting and Sample Splitting
-
Quench the digestion by adding Trifluoroacetic acid (TFA) to a final concentration of 1% (pH < 2).
-
Desalt the peptides using Oasis HLB or Sep-Pak C18 solid-phase extraction (SPE) cartridges according to the manufacturer's instructions.
-
Elute peptides in 50% Acetonitrile / 0.1% TFA and dry completely in a vacuum centrifuge.
-
Self-Validation Checkpoint : Resuspend the dried peptides and aliquot exactly 5% (e.g., 100 µg from a 2 mg total yield) into a separate tube. This fraction will be analyzed directly to determine global protein level changes, which is mathematically required to normalize the malonyl-level changes observed in the enriched fraction[4].
Phase 4: Immunoaffinity Enrichment
-
Resuspend the remaining 95% of the peptides in 1.4 mL of Immunoaffinity (IAP) Buffer.
-
Add pre-washed anti-malonyllysine antibody-conjugated agarose beads [5].
-
Incubate the mixture on a rotator at 4°C for 2 to 12 hours. Causality : The low temperature minimizes non-specific binding and prevents any residual protease activity, while continuous rotation maximizes the binding kinetics for the extremely low-abundance Kmal peptides.
-
Centrifuge at 2,000 x g for 30 seconds to pellet the beads. Discard the supernatant.
-
Wash the beads three times with 1 mL of IAP Buffer, followed by two washes with 1 mL of HPLC-grade water. Expert Insight : The water washes are critical to remove all buffer salts prior to MS analysis, which would otherwise cause severe ion suppression.
Phase 5: Elution and Microtip Desalting
-
Elute the enriched malonylated peptides by adding 50 µL of 0.15% TFA directly to the beads. Incubate for 10 minutes at room temperature, centrifuge, and collect the supernatant. Repeat this step once and pool the eluates (100 µL total).
-
Desalt the highly purified peptide mixture using C18 StageTips.
-
Dry the eluted peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.
Phase 6: LC-MS/MS Acquisition & Data Processing
-
Resuspend the enriched peptides in 10-20 µL of 0.1% Formic Acid.
-
Inject onto a high-resolution mass spectrometer (e.g., Orbitrap Eclipse or Exploris) coupled to a nano-LC system.
-
Mechanistic MS Insight : Malonyl groups are highly labile and prone to neutral loss during Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). When configuring search engines (e.g., MaxQuant, Spectronaut), ensure that the neutral loss of the malonyl group is accounted for in the scoring algorithm to maximize identification confidence[6].
References
-
Zhang, R., et al. "Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines." STAR Protocols, 2024. Available at:[Link]
-
Liu, et al. "Global Identification and Systematic Analysis of Lysine Malonylation in Maize (Zea mays L.): Affinity Enrichment of Modified Peptides." Frontiers in Plant Science, 2018. Available at:[Link]
-
Nie, et al. "Global profiling of protein lysine malonylation in Toxoplasma gondii strains of different virulence and genetic backgrounds." PLOS Neglected Tropical Diseases, 2022. Available at:[Link]
Sources
- 1. Frontiers | Global Identification and Systematic Analysis of Lysine Malonylation in Maize (Zea mays L.) [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PTMScan® Malonyl-Lysine [Mal-K] Kit | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
LC-MS/MS methods for detecting N6-(2-Carboxyacetyl)-L-lysine
An advanced LC-MS/MS methodology for the sensitive and selective quantification of the emerging biomarker N6-(2-Carboxyacetyl)-L-lysine (CAL) in biological matrices is presented. This application note provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals, covering all stages from sample preparation to data acquisition and analysis. The proposed method utilizes a stable isotope-labeled internal standard and Hydrophilic Interaction Liquid Chromatography (HILIC) for robust and reliable results.
Introduction to N6-(2-Carboxyacetyl)-L-lysine (CAL)
N6-(2-Carboxyacetyl)-L-lysine (CAL) is a post-translational modification of the amino acid lysine. It is structurally related to Nε-(carboxymethyl)lysine (CML), a well-recognized advanced glycation endproduct (AGE). AGEs are known to accumulate in tissues during aging and are implicated in the pathogenesis of various diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders[1][2][3]. Like CML, CAL is formed through non-enzymatic reactions and may serve as a critical biomarker for assessing metabolic stress and disease progression. The development of a highly specific and quantitative method for CAL is therefore essential for its clinical and research applications.
This application note details a robust LC-MS/MS method for the determination of CAL in biological samples, offering the high sensitivity and selectivity required for biomarker quantification. The methodology is designed to be a self-validating system, incorporating best practices for bioanalytical method validation as outlined by regulatory agencies[4][5][6][7].
Principle of the Method
The analytical strategy involves the liberation of CAL from proteins by acid hydrolysis, followed by sample cleanup using solid-phase extraction (SPE). The extracted analyte is then separated from matrix components using Hydrophilic Interaction Liquid Chromatography (HILIC) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by using a stable isotope-labeled internal standard, N6-(2-Carboxyacetyl)-L-lysine-d4, to correct for matrix effects and variations in sample processing.
Materials and Reagents
-
N6-(2-Carboxyacetyl)-L-lysine (CAL) analytical standard (synthesis required or custom order)
-
N6-(2-Carboxyacetyl)-L-lysine-4,4,5,5-d4 (CAL-d4) internal standard (available from suppliers such as MedChemExpress)[8]
-
Hydrochloric acid (HCl), 6N
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate, LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
-
Standard laboratory equipment including vortex mixer, centrifuge, heating block, and nitrogen evaporator.
Protocol 1: Sample Preparation
This protocol is optimized for the analysis of CAL in human plasma or serum.
-
Protein Precipitation:
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of CAL-d4 internal standard solution (concentration to be optimized based on expected endogenous levels).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Acid Hydrolysis:
-
Dry the supernatant under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of 6N HCl.
-
Seal the tube tightly and incubate at 110°C for 24 hours to hydrolyze proteins and release CAL.
-
After hydrolysis, cool the sample to room temperature and centrifuge to pellet any insoluble material.
-
Transfer the hydrolysate to a new tube and dry under nitrogen at 40°C.
-
-
Solid-Phase Extraction (SPE):
-
Reconstitute the dried hydrolysate in 1 mL of 0.1% formic acid in water.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry the eluate under a stream of nitrogen at 40°C.
-
Reconstitute the final residue in 100 µL of the initial mobile phase (e.g., 90% acetonitrile with 10 mM ammonium formate and 0.1% formic acid) for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
The separation and detection of CAL and CAL-d4 are performed using a HILIC column coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | Zwitterionic or Amide HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | 90% Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Gradient | 95% B for 1 min, decrease to 50% B over 5 min, hold for 2 min, return to 95% B and equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Rationale for HILIC: CAL is a highly polar molecule, making it difficult to retain on traditional reversed-phase columns. HILIC provides excellent retention and separation for such polar analytes, using a high organic mobile phase that is also advantageous for ESI efficiency[9][10][11][12].
Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 150 L/hr |
| Collision Gas | Argon |
MRM Transitions
The following MRM transitions are proposed based on the calculated exact mass and predicted fragmentation patterns. These should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| CAL | 233.11 | 84.08 | 50 | (Optimize) |
| 233.11 | 158.10 | 50 | (Optimize) | |
| CAL-d4 | 237.14 | 84.08 | 50 | (Optimize) |
| 237.14 | 162.12 | 50 | (Optimize) |
Fragmentation Rationale: The product ion at m/z 84.08 corresponds to the characteristic immonium ion of the lysine side chain. The product ion at m/z 158.10 for CAL is proposed to result from the neutral loss of the carboxyacetyl group. For the deuterated internal standard, the fragment at m/z 162.12 reflects the 4 Da mass increase in the lysine backbone.
Method Validation
The developed method should be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry[4][5][6][7]. The following parameters must be assessed:
-
Selectivity and Specificity: Analyze at least six different blank matrix samples to ensure no endogenous interferences co-elute with the analyte and internal standard.
-
Linearity and Range: A calibration curve should be prepared by spiking known concentrations of CAL into the blank matrix. A linear range appropriate for the expected biological concentrations should be established with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be evaluated by analyzing quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), low, medium, and high). The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Recovery and Matrix Effect: The extraction recovery of CAL and the matrix effect should be determined to ensure they are consistent and reproducible.
-
Stability: The stability of CAL in the biological matrix should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Data Analysis and Reporting
The concentration of CAL in unknown samples is determined by interpolating the peak area ratio of CAL to CAL-d4 against the calibration curve. The results should be reported with appropriate units (e.g., ng/mL or µmol/L).
Workflow Visualization
The following diagram illustrates the complete analytical workflow for the quantification of N6-(2-Carboxyacetyl)-L-lysine.
Caption: Workflow for the LC-MS/MS analysis of N6-(2-Carboxyacetyl)-L-lysine.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of N6-(2-Carboxyacetyl)-L-lysine in biological matrices. The proposed LC-MS/MS method, leveraging HILIC chromatography and a stable isotope-labeled internal standard, offers the necessary selectivity, sensitivity, and robustness for biomarker research and clinical applications. Adherence to the outlined validation procedures will ensure the generation of high-quality, reliable data.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][4][6]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][5][7]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][13]
-
LabRulez LCMS. (2023). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. [Link][10]
-
GaBI Journal. (2018). FDA issues final guidance on bioanalytical method validation. [Link][6]
-
Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][7]
-
Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. [Link][11]
-
Royal Society of Chemistry. (2021). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. [Link][12]
-
Waters Corporation. Hydrolysis of Purified Proteins and Peptides. [Link]
-
Semba, R. D., Nicklett, E. J., & Ferrucci, L. (2010). Does accumulation of advanced glycation end products contribute to the aging phenotype?. The Journals of Gerontology. Series A, Biological Sciences and Medical Sciences, 65(9), 963–975. [Link]
Sources
- 1. Workflow of Protein Hydrolysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N6-(1-Carboxy-ethyl)-L-lysine - BEVITAL AS [bevital.no]
- 4. resolvemass.ca [resolvemass.ca]
- 5. fda.gov [fda.gov]
- 6. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. HILIC – Dr. Maisch [dr-maisch.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. agilent.com [agilent.com]
- 12. books.rsc.org [books.rsc.org]
- 13. labs.iqvia.com [labs.iqvia.com]
Label-free quantitative proteomics of lysine malonylation
Application Note: Label-Free Quantitative Proteomics of Lysine Malonylation
Abstract & Introduction
Lysine malonylation (Kmal) is a dynamic, evolutionarily conserved post-translational modification (PTM) that plays a critical role in regulating metabolic homeostasis, particularly in mitochondrial function, glycolysis, and fatty acid oxidation. Unlike acetylation, which neutralizes the positive charge of lysine, malonylation inverts the charge from +1 to -1 (adding a malonyl group,
The primary regulatory eraser of Kmal is SIRT5 , an NAD+-dependent deacylase.[1] Consequently, Kmal profiling is essential for drug development programs targeting metabolic diseases, type 2 diabetes, and specific cancers where SIRT5 is dysregulated.
This guide details a robust, label-free quantification (LFQ) workflow. Unlike standard proteomics, Kmal is low-abundance and substoichiometric, necessitating rigorous affinity enrichment and specialized data normalization strategies.
Experimental Design Strategy
The "Input vs. Eluate" Paradigm: To distinguish between changes in protein expression and changes in malonylation stoichiometry, you must analyze two distinct fractions for every sample:
-
Global Proteome (Input): 5% of the digested peptide mixture is analyzed directly. This normalizes for protein abundance changes.[2]
-
Malonylome (Eluate): 95% of the peptide mixture undergoes antibody enrichment.
Replication: Due to the variability in antibody enrichment efficiency, a minimum of 4 biological replicates per condition (e.g., WT vs. Sirt5-/- or Vehicle vs. Drug) is required for statistical power in LFQ.
Comprehensive Protocol
Phase A: Protein Extraction & Digestion
Objective: Solubilize proteins while preventing artificial demalonylation.
Critical Reagent Note: SIRT5 is a Class III HDAC (sirtuin) and is NAD+-dependent .[1][3] Standard inhibitors like Trichostatin A (TSA) do not inhibit SIRT5. You must use Nicotinamide (NAM) to preserve malonyl marks.
-
Lysis:
-
Homogenize tissue/cells in Lysis Buffer : 8M Urea, 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM MgCl2.
-
Inhibitors: Add 10 mM Nicotinamide (NAM) (Sirtuin inhibitor) and 1x Protease Inhibitor Cocktail.
-
Note: Avoid detergents like SDS if possible, as they interfere with downstream MS. If SDS is used (e.g., 1%), a FASP (Filter Aided Sample Preparation) cleanup is mandatory.
-
-
Reduction & Alkylation:
-
Add DTT (5 mM final) and incubate at 56°C for 30 min.
-
Add Iodoacetamide (15 mM final) and incubate at RT in the dark for 20 min.
-
-
Digestion:
-
Dilute Urea to <2M using 50 mM Tris-HCl (pH 8.0).
-
Add Trypsin (sequencing grade) at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C with gentle agitation.
-
-
Desalting:
-
Acidify reaction with TFA (to pH <3).
-
Desalt using C18 Sep-Pak cartridges (Waters) or equivalent.
-
Lyophilize peptides to dryness.
-
Phase B: Affinity Enrichment (The "Black Box" Step)
Objective: Isolate Kmal peptides from the vast background of unmodified peptides.
-
Preparation:
-
Dissolve lyophilized peptides in IAP Buffer (50 mM MOPS pH 7.2, 10 mM Sodium Phosphate, 50 mM NaCl).
-
Quality Check: Measure peptide concentration. Use ~5-10 mg of starting peptide material per sample for robust Kmal detection.
-
-
Antibody Incubation:
-
Use a Pan-Anti-Malonyl-Lysine Antibody (e.g., PTMScan® Malonyl-Lysine or equivalent validated clone).
-
Incubate peptides with antibody-conjugated beads for 2 hours at 4°C (rotation).
-
-
Washing (Stringency Control):
-
Wash beads 3x with cold IAP buffer.
-
Wash beads 2x with cold HPLC-grade water (removes salts that clog MS sources).
-
-
Elution:
-
Elute peptides with 0.15% TFA (Trifluoroacetic acid).
-
Perform a final micro-C18 cleanup (StageTip) immediately before MS injection.
-
Phase C: LC-MS/MS Acquisition
Objective: High-resolution detection.
-
Instrument: Orbitrap Exploris 480 or Eclipse (or equivalent high-res TOF).
-
Mode: Data Dependent Acquisition (DDA) is standard.
-
Advanced Users: Data Independent Acquisition (DIA) is superior for LFQ consistency but requires specific library generation (e.g., using Spectronaut).[2]
-
-
Gradient: 90-120 minute gradient (longer than standard proteome runs to separate isomers).
-
Dynamic Exclusion: Set to 30-45s to prevent re-sequencing abundant peptides.
Data Analysis & Bioinformatics
Search Engine Parameters (MaxQuant/Andromeda or FragPipe):
| Parameter | Setting | Rationale |
| Enzyme | Trypsin/P | Cleaves C-term of K/R (unless P follows). |
| Fixed Mod | Carbamidomethyl (C) | From alkylation step. |
| Variable Mod 1 | Oxidation (M) | Common artifact. |
| Variable Mod 2 | Acetyl (Protein N-term) | Biological processing. |
| Variable Mod 3 | Malonyl (K) | Target PTM. Mass Shift: +86.0004 Da. |
| Max Missed Cleavages | 3 or 4 | Crucial: Malonylation blocks Trypsin cleavage at that Lysine. You will see more missed cleavages than usual. |
| FDR | 1% (Peptide & Site) | Strict quality control. |
Normalization Logic: Do not use "Global Normalization" on the enriched dataset alone.
-
Calculate the Kmal Intensity for peptide
. -
Calculate the Protein Intensity for protein
from the "Input" run. -
Normalized Kmal = (Kmal Intensity) / (Protein Intensity). This corrects for cases where a protein appears "hyper-malonylated" simply because the protein itself is upregulated.
Visualization of Workflows
Figure 1: Experimental Workflow
Caption: Step-by-step protocol from biological sample to mass spectrometry data, highlighting the parallel processing of Input (Global) and Eluate (Enriched) fractions.
Figure 2: Biological Logic & Sirt5 Regulation
Caption: The regulatory cycle of Lysine Malonylation. Malonyl-CoA acts as the donor, while SIRT5 removes the modification. Kmal generally inhibits metabolic enzymes.
Troubleshooting & Quality Control
| Issue | Probable Cause | Solution |
| Low Kmal ID count | Insufficient starting material. | Increase peptide input to 10mg. Kmal is very low abundance.[4] |
| Low Kmal ID count | Loss of PTM during lysis. | Ensure Nicotinamide (10mM) is fresh. Do not use TSA. |
| High Background | Non-specific binding. | Increase stringency of washes (add 0.1% NP-40 to first wash, but ensure final washes are water only). |
| Poor Digestion | Trypsin blocked by Urea. | Ensure Urea is diluted to <2M before adding Trypsin. |
| Validation Failure | False Positive in MS. | Check for Neutral Loss of CO2 (-44 Da) in MS/MS spectra. This is a diagnostic signature of malonylated peptides. |
References
-
Peng, C., et al. (2011). "The first identification of lysine malonylation substrates and its regulatory enzyme." Molecular & Cellular Proteomics. Link
-
Colak, G., et al. (2015).[5] "SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target."[6] Molecular Cell. Link
-
Nishida, Y., et al. (2015). "SIRT5 Regulates Mitochondrial Malonylation and Succinylation." Molecular Cell. Link
-
Cell Signaling Technology. "PTMScan® Malonyl-Lysine [Mal-K] Kit Protocol." CST Protocols. Link
-
He, B., et al. (2022). "Global analysis of lysine malonylation in rice seeds reveals its potential role in metabolism." Scientific Reports. Link
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Sirt5 regulates chondrocyte metabolism and osteoarthritis development through protein lysine malonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutral Loss Ion Mapping Experiment Combined with Precursor Mass List and Dynamic Exclusion for Screening Unstable Malonyl Glucoside Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kinase-insight.com [kinase-insight.com]
- 6. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Immunoprecipitation and Enrichment of Lysine-Malonylated (Kmal) Proteins
[1][2][3]
Introduction & Biological Context
Lysine Malonylation (Kmal) is a dynamic, evolutionarily conserved post-translational modification (PTM) where a malonyl group is added to the
The Challenge: Kmal is a low-abundance modification, often present at sub-stoichiometric levels compared to the unmodified protein.[2] Furthermore, it is reversibly regulated by SIRT5 (a NAD+-dependent demalonylase). Therefore, successful detection requires:
-
High-affinity enrichment using pan-anti-Kmal antibodies.
-
Preservation of the PTM during lysis using specific Sirtuin inhibitors.
-
Stringent washing to remove non-specific binders while retaining the modified fraction.[2]
This guide details a robust protocol for the immunoprecipitation (IP) of Kmal proteins for downstream analysis by Western Blotting (WB) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2]
Experimental Workflow
The following diagram outlines the critical path for Kmal enrichment. Note the bifurcation at the elution step depending on the downstream application.
Caption: Workflow for Kmal enrichment. Critical control points include SIRT5 inhibition during lysis and the choice of elution buffer.
Materials & Buffer Recipes
A. Buffer Compositions
Standard RIPA is often too harsh for maintaining weak PTM interactions, while NP-40 alone may not solubilize nuclear proteins effectively.[2] A Modified RIPA or NETN buffer is recommended.[2]
| Reagent | Composition | Purpose |
| Lysis Buffer (Modified) | 50 mM Tris-HCl (pH 7.[2]5) 150 mM NaCl 1% NP-40 0.25% Sodium Deoxycholate 1 mM EDTA | Solubilizes proteins while preserving antibody epitopes.[2] |
| PTM Preservation Cocktail | 10 mM Nicotinamide (NAM) 1 mM Trichostatin A (TSA) Protease Inhibitor Cocktail | NAM is critical to inhibit SIRT5-mediated demalonylation.[2] TSA inhibits HDACs (optional but good practice).[2] |
| Wash Buffer (High Stringency) | 50 mM Tris-HCl (pH 7.5) 500 mM NaCl 0.1% NP-40 | High salt removes non-specific binders (e.g., sticky DNA/RNA binding proteins). |
| Wash Buffer (Low Stringency) | 50 mM Tris-HCl (pH 7.5) 150 mM NaCl 0.1% NP-40 | Removes high salt prior to elution.[2] |
| Elution Buffer (WB) | 2x SDS Sample Buffer + 100 mM DTT | Denatures complex for gel electrophoresis. |
| Elution Buffer (MS) | 0.15% Trifluoroacetic acid (TFA) | Acidic elution compatible with C18 desalting.[2] |
B. Antibody & Bead Selection
-
Antibody: Use a validated pan-anti-Kmal antibody (e.g., PTMScan® Malonyl-Lysine, or clone validated in literature like Zhang et al.).
-
Beads: Magnetic Protein A/G beads are superior to agarose due to lower background and faster processing times.[2]
Step-by-Step Protocol
Phase 1: Cell Lysis & Protein Extraction[4][5]
-
Harvest: Wash cells (
cells per IP) twice with ice-cold PBS. -
Lysis: Add 1 mL of ice-cold Lysis Buffer supplemented with the PTM Preservation Cocktail .
-
Disruption: Sonicate samples on ice (3 cycles, 10s on/30s off) to shear DNA and maximize protein recovery.
-
Clarification: Centrifuge at 15,000 x g for 15 min at 4°C. Transfer supernatant to a new tube.
-
Quantification: Measure protein concentration (BCA assay). Use 1–5 mg of total protein per IP reaction for robust detection of low-abundance Kmal.[2]
Phase 2: Immunoprecipitation
-
Input Control: Save 50 µL of lysate as "Input" and boil with SDS buffer.
-
Antibody Addition: Add the pan-anti-Kmal antibody to the remaining lysate.[2]
-
Ratio: Typically 1:100 or 1:200 (w/w antibody to protein).[2]
-
-
Incubation: Rotate overnight at 4°C.
-
Note: PTM antibodies often have lower affinity than protein-specific antibodies; overnight incubation maximizes capture.[2]
-
-
Bead Capture: Add 30 µL of pre-washed Protein A/G magnetic beads. Incubate for 2 hours at 4°C.
Phase 3: Washing
Crucial for Specificity: Malonyl antibodies can be sticky.[2]
-
Wash 1-2: Wash beads 2x with Wash Buffer (High Stringency, 500 mM NaCl) . Rotate for 5 min each.
-
Wash 3: Wash beads 1x with Wash Buffer (Low Stringency) to remove excess salt.[2]
-
Final: Remove all supernatant carefully.[2]
Phase 4: Elution
-
For Western Blot: Add 30-50 µL 2x SDS Sample Buffer . Boil at 95°C for 5-10 min.
-
For Mass Spec: Elute with 0.15% TFA (2x 50 µL). Lyophilize and proceed to trypsin digestion.[2]
Data Analysis & Troubleshooting
Interpreting Western Blots
When probing the IP eluate:
-
Anti-Kmal Blot: You should see a smear or multiple bands representing the "Kmalome" (total malonylated proteins).[2]
-
Target-Specific Blot: Probe with an antibody against your protein of interest (e.g., GAPDH). A band indicates that GAPDH is malonylated.[2]
Troubleshooting Table
| Issue | Possible Cause | Solution |
| Low Signal (Input) | SIRT5 activity during lysis.[2] | Ensure 10 mM Nicotinamide is in the lysis buffer. Keep samples on ice. |
| High Background | Non-specific binding. | Increase wash stringency (up to 1M NaCl) or pre-clear lysate with beads alone.[2] |
| IgG Interference | Denatured antibody chains masking signal (50/25 kDa).[2] | Use a conformation-specific secondary antibody (e.g., Mouse Anti-Rabbit IgG, Light Chain Specific) for WB. |
| No Enrichment | Antibody competition. | Ensure lysis buffer does not contain succinate or malonate (metabolites) that compete for the antibody.[2] |
References
-
Discovery of Lysine Malonyl
-
Protocol for Kmal Enrichment (Mass Spec)
-
Zhang, R., et al. (2024).[3] "Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines." STAR Protocols, 5(2).
-
-
Antibody Validation Str
-
General IP-MS Valid
- Marcon, E., et al. (2017). "Antibody Validation by Immunoprecipitation Followed by Mass Spectrometry Analysis." Methods in Molecular Biology.
Application Note: Precision Synthesis of N6-(2-Carboxyacetyl)-L-lysine (Malonyl-Lysine) Peptide Standards
Executive Summary & Scientific Context
Lysine malonylation (Kmal) is a critical, evolutionarily conserved post-translational modification (PTM) first identified in mammalian proteomes in 2011. Unlike acetylation, malonylation introduces a negatively charged dicarboxyl group (N6-(2-carboxyacetyl)) to the lysine side chain, inducing a significant shift in electrostatic potential and steric bulk.[1] This modification is enzymatically regulated by SIRT5 (demalonylase) and is pivotal in metabolic regulation, particularly in mitochondrial function and fatty acid synthesis.
For researchers characterizing SIRT5 substrates or validating Kmal antibodies, the access to high-purity peptide standards is the bottleneck. This guide details the On-Resin Derivatization Strategy , a robust, self-validating protocol that bypasses the need for expensive, pre-functionalized building blocks.
Key Technical Challenges Solved
-
Selectivity: Differentiating the
-amine of lysine from the -amine during synthesis. -
Cross-linking Prevention: Malonic acid is dicarboxylic; improper activation leads to inter-chain cross-linking.
-
Acid Lability: The malonyl group is susceptible to decarboxylation (converting to acetyl-lysine) under harsh conditions.[1]
Strategic Analysis: The On-Resin Workflow
While Fmoc-Lys(Mal-OtBu)-OH building blocks exist, they are costly and often unstable. The preferred method for versatile standard generation is the Orthogonal Side-Chain Protection Strategy .
We utilize Fmoc-Lys(Mtt)-OH (4-methyltrityl protection).[2][3] The Mtt group is hyper-acid-labile, allowing its removal with 1% TFA while leaving the rest of the peptide and resin linkage intact. This exposes a single reactive amine for controlled malonylation.
DOT Diagram: Synthetic Logic Flow
Figure 1: Orthogonal protection strategy using Lys(Mtt) allows for site-specific introduction of the malonyl group late in the synthesis.
Detailed Experimental Protocols
Phase A: Selective Deprotection of Lys(Mtt)
Prerequisite: The peptide sequence is fully assembled on the resin (Rink Amide or Wang) with the N-terminal Fmoc group still attached (to prevent malonylation of the N-terminus).
Reagents:
-
Deprotection Cocktail: 1% Trifluoroacetic acid (TFA), 5% Triisopropylsilane (TIS) in Dichloromethane (DCM).[4]
-
Neutralization Solution: 5% Diisopropylethylamine (DIPEA) in Dimethylformamide (DMF).
Protocol:
-
Wash: Wash the resin 3x with DCM to remove residual DMF (DMF can interfere with the mild acid cleavage).
-
Acid Pulse: Add the Deprotection Cocktail to the resin. Shake for 2 minutes.
-
Observation: The solution will turn bright yellow/orange immediately. This is the stable trityl cation, confirming Mtt removal.
-
-
Drain & Repeat: Drain the vessel. Repeat step 2 approximately 5-10 times.
-
Endpoint: Continue until the solution no longer turns yellow and remains clear.
-
-
Wash: Wash resin 3x with DCM.
-
Neutralize: Wash resin 3x with Neutralization Solution (5 mins each) to remove TFA salts from the
-amine. -
Final Wash: Wash 5x with DMF.
Phase B: On-Resin Malonylation
Critical Step: Use Mono-tert-butyl malonate . Do not use Malonic acid, as it will activate at both ends and cross-link your peptides.
Reagents:
-
Mono-tert-butyl malonate (3.0 equivalents relative to resin loading).
-
HATU (2.9 equivalents).
-
HOAt (3.0 equivalents) - Optional but recommended for steric bulk.
-
DIPEA (6.0 equivalents).
-
Solvent: Anhydrous DMF.
Protocol:
-
Activation: Dissolve Mono-tert-butyl malonate, HATU, and HOAt in minimal DMF. Add DIPEA. Let stand for 1-2 minutes to form the activated ester.
-
Coupling: Add the activated mixture to the resin.
-
Incubation: Shake at room temperature for 2 hours.
-
Kaiser Test: Perform a Kaiser (ninhydrin) test.[3]
-
Pass: Beads are colorless (no free amines).
-
Fail: Beads are blue. Repeat coupling.
-
-
Fmoc Removal: Remove the N-terminal Fmoc group using 20% Piperidine/DMF (standard protocol).
Phase C: Global Cleavage & Decarboxylation Control
The malonyl group is thermally unstable. During cleavage, heat generation must be minimized.
Protocol:
-
Cocktail: 95% TFA, 2.5% TIS, 2.5% Water.
-
Temperature: Pre-chill the cleavage cocktail to 4°C.
-
Reaction: Add cocktail to resin. React for 2-3 hours at room temperature (do not heat).
-
Precipitation: Precipitate in ice-cold diethyl ether.
Analytical Validation (QC)
Mass Spectrometry (LC-MS/MS)
Validating malonyl-lysine peptides requires looking for specific "signature" ions.
| Parameter | Observation | Mechanistic Explanation |
| Parent Ion | Mass shift +86.0 Da | Mass of malonyl group ( |
| Neutral Loss | -44 Da ( | Malonyl groups easily decarboxylate in the gas phase (source fragmentation) to form acetyl-lysine. |
| Immonium Ion | m/z 212.1 | Specific immonium ion for Malonyl-Lysine. |
Troubleshooting Tip: If you observe a mass shift of -44 Da in your primary peak, your ionization energy may be too high, or the sample degraded during lyophilization. Store malonyl peptides at -80°C and avoid repeated freeze-thaw cycles.
Applications
-
Antibody Validation: Use these standards to determine the specificity of pan-anti-malonyllysine antibodies vs. anti-succinyllysine antibodies.
-
SIRT5 Assay Substrates: Fluorogenic peptides (e.g., Kmal-AMC) can be synthesized by coupling the C-terminus to 7-amino-4-methylcoumarin before side-chain deprotection.
-
Proteomics Quantitation: Heavy-labeled versions (using isotopic Mono-tert-butyl malonate) serve as internal standards for quantifying endogenous malonylation levels.
References
-
Peng, C., et al. (2011). "The first identification of lysine malonylation substrates and its regulatory role." Molecular & Cellular Proteomics, 10(12).
-
Du, J., et al. (2011). "Sirt5 is a NAD-dependent protein lysine demalonylase and desuccinylase." Science, 334(6057), 806-809.
-
He, B., et al. (2012). "Global proteome analyses of lysine malonylation in Escherichia coli." Journal of Proteome Research, 11(10), 4921–4930.
-
BenchChem Protocols. "Mtt vs. Mmt: A Comparative Guide to Lysine Side-Chain Protection."
Sources
- 1. Synthesis and Evaluation of a Stable Isostere of Malonyllysine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
SILAC labeling for quantifying malonyl-lysine changes
Application Note: Quantitative Profiling of the Lysine Malonylome using SILAC and High-Resolution LC-MS/MS
Introduction & Biological Context
Lysine malonylation (Kmal) is a highly conserved, dynamic post-translational modification (PTM) that serves as a critical bridge between cellular metabolism and protein function[1]. By covalently attaching a malonyl group to the ε-amino group of a lysine residue, this modification induces a monoisotopic mass shift of +86.0004 Da and causes a profound charge inversion from +1 to -1 at physiological pH[2]. This massive electrostatic and structural alteration frequently impacts the enzymatic activity of target proteins, particularly those governing glycolysis, fatty acid oxidation, and mitochondrial respiration[1][3].
The malonylome is primarily regulated by the NAD+-dependent deacylase SIRT5 and the local availability of its metabolic precursor, malonyl-CoA[1][3]. Dysregulation of Kmal is directly implicated in severe metabolic disorders, including malonic aciduria and type 2 diabetes[3][4]. To accurately quantify these substoichiometric changes across different biological states (e.g., SIRT5 knockout vs. wild-type), Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with immunoaffinity enrichment and high-resolution LC-MS/MS provides a robust, self-validating analytical framework[3][5].
Biological Pathway Dynamics
Regulatory dynamics of lysine malonylation (Kmal) via SIRT5 and malonyl-CoA metabolism.
Methodological Rationale: The SILAC-Kmal Challenge
Quantifying Kmal presents unique biochemical and analytical challenges that dictate the experimental design:
-
Substoichiometric Abundance: Malonylated peptides typically constitute less than 1% of the total peptide pool. Therefore, targeted affinity enrichment is absolutely mandatory prior to MS analysis[6][7].
-
Tryptic Cleavage Blockade: Trypsin relies on the positive charge of lysine or arginine to anchor the peptide in its active site. Malonylation neutralizes this charge and adds steric bulk, rendering the modified lysine completely resistant to tryptic cleavage. Consequently, all valid Kmal peptides will exhibit at least one internal missed cleavage.
-
System Self-Validation: To ensure that an observed increase in Kmal is not merely an artifact of increased total protein expression, a fraction of the pre-enriched peptide mixture must be analyzed for global proteome profiling. This allows for the normalization of Kmal ratios against global protein ratios, creating a self-validating dataset[5].
Experimental Workflow
SILAC-based quantitative proteomics workflow for mapping the lysine malonylome.
Step-by-Step Protocol
Phase 1: SILAC Labeling and Cell Lysis
-
Metabolic Labeling: Culture the control cell line in "Light" SILAC media containing standard L-Lysine (K0) and L-Arginine (R0). Culture the experimental cell line (e.g., SIRT5 knockdown) in "Heavy" SILAC media containing 13C6 15N2 L-Lysine (K8) and 13C6 15N4 L-Arginine (R10). Maintain for at least 6 passages to ensure >98% isotopic incorporation[3].
-
Harvest & Lysis: Harvest cells at ~80% confluence. Lyse in a denaturing buffer (8M Urea, 50 mM Tris-HCl pH 8.0, 1x Protease Inhibitor Cocktail, 50 mM Nicotinamide). Causality Note: Nicotinamide is a potent inhibitor of class III histone deacetylases (sirtuins) and is critical to prevent artificial demalonylation during extraction[3].
-
Quantification & Mixing: Clarify lysates by centrifugation (20,000 x g, 20 min, 4°C). Quantify protein concentration using a BCA assay. Mix the Light and Heavy lysates in an exact 1:1 ratio by mass. A minimum of 5-10 mg total protein is recommended for deep malonylome coverage[7].
Phase 2: Digestion and Fractionation 4. Reduction & Alkylation: Reduce disulfide bonds with 10 mM DTT (37°C, 1 h) and alkylate with 20 mM Iodoacetamide (room temperature, 45 min, in the dark). 5. Enzymatic Digestion: Dilute the urea concentration to <2M using 50 mM ammonium bicarbonate. Add Trypsin at a 1:50 (enzyme:substrate) ratio and incubate overnight at 37°C. 6. Desalting: Quench digestion with 1% Trifluoroacetic acid (TFA). Desalt peptides using Sep-Pak C18 cartridges and lyophilize. 7. Global Proteome Aliquot: Resuspend peptides and reserve a 100 μg aliquot for global proteome LC-MS/MS analysis. This step is vital for determining baseline protein level changes to accurately normalize the malonyl level changes[5].
Phase 3: Immunoaffinity Enrichment 8. Resuspension: Dissolve the remaining lyophilized peptides in NETN buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.1% NP-40). Causality Note: The inclusion of 0.1% NP-40 is crucial as it reduces non-specific hydrophobic interactions, drastically lowering the background noise from unmodified peptides[7]. 9. Immunoprecipitation: Add pre-washed pan-anti-malonyllysine antibody-conjugated agarose beads to the peptide solution. Incubate overnight at 4°C with gentle end-over-end rotation[3][7]. 10. Washing & Elution: Wash the beads three times with NETN buffer, followed by two washes with LC-MS grade water to remove salts and detergent. Elute the enriched malonylated peptides using 0.1% TFA in water (3 x 50 μL)[7]. Vacuum dry the eluate.
Phase 4: LC-MS/MS Acquisition 11. Liquid Chromatography: Resuspend peptides in 0.1% Formic Acid. Separate on a high-resolution C18 analytical column (e.g., 50 cm x 75 μm) using a 120-minute gradient from 2% to 28% Acetonitrile at 300 nL/min[8]. 12. Mass Spectrometry: Analyze on an Orbitrap mass spectrometer (e.g., Fusion Lumos or Exploris) in Data-Dependent Acquisition (DDA) mode[7][8].
- MS1 Resolution: 120,000 at m/z 200.
- MS2 Resolution: 30,000 (HCD fragmentation, Normalized Collision Energy: 28%).
- Dynamic Exclusion: 30 seconds.
Data Presentation & Bioinformatics
To ensure accurate identification, database search engines (e.g., MaxQuant) must be configured with specific parameters to account for the unique mass shifts and cleavage blockades associated with Kmal.
Table 1: Critical Database Search Parameters for Kmal SILAC
| Parameter | Setting / Value | Rationale |
| Fixed Modification | Carbamidomethylation (C) | Accounts for standard alkylation of cysteines. |
| Variable Modification 1 | Malonylation (K) | Monoisotopic mass shift of +86.0004 Da. |
| Variable Modification 2 | Oxidation (M) | Common artifact of sample preparation. |
| SILAC Labels | Arg10 (+10.0083 Da), Lys8 (+8.0142 Da) | Defines the Heavy channel for quantification. |
| Max Missed Cleavages | 3 | Malonylation blocks tryptic cleavage at Lysine. |
| FDR Threshold | 1% (Peptide and Protein level) | Ensures statistical rigor of identifications. |
Table 2: Representative Quantitative Data (SIRT5 KO Heavy vs WT Light) (Note: Data represents expected trends based on established SIRT5 biology[1][3])
| Protein Name | Gene Symbol | Malonylated Site | SILAC Ratio (H/L) | Biological Pathway |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | K184 | 4.2 | Glycolysis |
| Malate dehydrogenase, mitochondrial | MDH2 | K314 | 3.8 | TCA Cycle |
| Very long-chain specific acyl-CoA dehydrogenase | VLCAD | K402 | 5.1 | Fatty Acid Oxidation |
| Alpha-enolase | ENO1 | K343 | 2.9 | Glycolysis |
Expert Insights & Troubleshooting
-
Isotope Effect on Chromatography: Heavy arginine and lysine can cause slight chromatographic shifts compared to their light counterparts. Modern quantification algorithms utilize advanced peak-matching to account for this, but ensuring high-resolution MS1 scans (120,000 Rs) is vital for accurate isotopic envelope integration.
-
Validating the Site: Because malonylation (+86.0004 Da) and succinylation (+100.0159 Da) can sometimes occur on the same residues and are both regulated by SIRT5, high mass accuracy (<5 ppm) is required to differentiate these acylations[9]. Furthermore, the localization probability of the Kmal site should ideally be >0.99, which is achieved by identifying site-determining b- and y-series ions in the MS2 spectra[9].
-
Normalization: A Kmal peptide might show a SILAC ratio of 2.0. However, if the global proteome aliquot reveals that the parent protein also has a ratio of 2.0, the stoichiometry of malonylation has not changed. True regulatory sites are those where the Kmal ratio significantly deviates from the global protein ratio[5].
References
1.[1] Nishida Y., et al. "SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target." Molecular Cell, 2015. 1 2.[3] Colak G., et al. "Proteomic and biochemical studies of lysine malonylation suggest its malonic aciduria-associated regulatory role in mitochondrial function and fatty acid oxidation." Molecular & Cellular Proteomics, 2015. 3 3.[9] Zhang F., et al. "In-depth analysis of the Sirtuin 5-regulated mouse brain malonylome and succinylome using library-free data-independent acquisitions." Proteomics, 2020. 9 4.[5] Zhang R., et al. "Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines." STAR Protocols, 2024. 5 5.[2] Ma C., et al. "Quantitative Proteomic Analysis of Lysine Malonylation in Response to Salicylic Acid in the Roots of Platycodon grandiflorus." International Journal of Molecular Sciences, 2023. 2 6.[6] Creative Proteomics. "Peptide Enrichment for Mass Spectrometry-Based Analysis." Creative Proteomics. 6 7.[8] Thermo Fisher Scientific. "Enrichment Strategies for Improving Mass Spec Analysis of Chemically Crosslinked Peptides." Thermo Fisher Scientific Application Note.8 8.[7] Mtoz Biolabs. "How to Enrich Acetylated Peptides Before Mass Spectrometry?" Mtoz Biolabs, 2023. 7 9.[4] Du J., et al. "Lysine Malonylation Is Elevated in Type 2 Diabetic Mouse Models and Enriched in Metabolic Associated Proteins." Molecular & Cellular Proteomics, 2015. 4
Sources
- 1. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Proteomic Analysis of Lysine Malonylation in Response to Salicylic Acid in the Roots of Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tncbio.com [tncbio.com]
- 4. Lysine Malonylation Is Elevated in Type 2 Diabetic Mouse Models and Enriched in Metabolic Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Enrichment for Mass Spectrometry-Based Analysis - Creative Proteomics [creative-proteomics.com]
- 7. How to Enrich Acetylated Peptides Before Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. In-depth analysis of the Sirtuin 5-regulated mouse brain malonylome and succinylome using library-free data-independent acquisitions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Silico Prediction of Lysine Malonylation Sites
Abstract
Lysine malonylation (Kmal) is a dynamic post-translational modification (PTM) that fundamentally alters protein function by reversing the charge of lysine residues from positive to negative.[1][2] Given its critical role in metabolic regulation, mitochondrial function, and type 2 diabetes, identifying Kmal substrates is a high-priority objective in drug development. However, experimental detection via mass spectrometry (MS) is often limited by low stoichiometry and labile modifications. This guide provides a comprehensive, step-by-step protocol for using bioinformatics tools to predict Kmal sites with high confidence, bridging the gap between wet-lab proteomics and computational biology.
Part 1: The Biological Imperative
To predict a modification accurately, one must understand its chemical nature. Unlike acetylation, which neutralizes the positive charge of lysine, malonylation adds a malonyl group (-CO-CH2-COO-) , conferring a net negative charge and significant steric bulk.
Mechanism of Action
The modification is driven by Malonyl-CoA availability and is evolutionarily conserved.[1]
-
Writer: Not fully characterized, often non-enzymatic or catalyzed by specific acyltransferases.
-
Eraser (Demalonylase): SIRT5 (Sirtuin 5) is the primary enzyme responsible for removing malonyl groups.
-
Impact: The drastic charge shift (from +1 to -1) induces major conformational changes, often disrupting electrostatic interactions or creating new ones, thereby regulating enzymatic activity (e.g., inhibiting glycolysis enzymes).
Pathway Visualization
The following diagram illustrates the dynamic regulation of Lysine Malonylation.
Figure 1: The reversible cycle of Lysine Malonylation regulated by Malonyl-CoA and SIRT5.
Part 2: The Computational Landscape
Several machine-learning (ML) tools have been developed to distinguish Kmal sites from non-modified lysines.[3] These tools utilize feature encoding schemes such as Amino Acid Composition (AAC) and Position-Specific Scoring Matrices (PSSM).[4]
Comparative Analysis of Key Tools
The following table summarizes the most authoritative tools currently available. Note that DeepMal currently represents the state-of-the-art in terms of architecture (Deep Learning vs. SVM).
| Tool Name | Algorithm | Feature Encoding Strategy | Key Advantage | Target Species |
| MaloPred | SVM (Support Vector Machine) | Physicochemical properties, Sequence order info | High specificity; integrates multiple feature sets. | H. sapiens, M. musculus, E. coli |
| Mal-Lys | SVM | PSSM (Evolutionary info), AAC | Effective for conserved motifs; uses mRMR feature selection. | General |
| DeepMal | CNN + LSTM (Deep Learning) | One-hot encoding, Word embedding | Captures long-range dependencies; highest reported accuracy. | H. sapiens, E. coli |
| Kmal-sp | Ensemble Learning | Physico-chemical properties | Reduces overfitting via ensemble voting. | Multi-species |
| SPRINT-Mal | SVM | Structural features | Incorporates solvent accessibility and secondary structure. | M. musculus, H. sapiens |
Part 3: Application Protocol (Target Discovery)
Objective: To predict potential lysine malonylation sites on a candidate protein (e.g., a metabolic enzyme suspected of SIRT5 regulation) using an ensemble approach.
Prerequisites
-
Target Protein Sequence (FASTA format).
-
Access to web servers (MaloPred, DeepMal) or local Python environment.
-
UniProt Accession ID.
Workflow Visualization
Figure 2: Step-by-step computational workflow for high-confidence Kmal site prediction.
Step-by-Step Methodology
Step 1: Sequence Acquisition & Cleaning
-
Navigate to UniProtKB and retrieve the canonical sequence of your target protein.
-
Self-Validation Check: Ensure the sequence does not contain non-standard amino acids (B, J, O, U, X, Z). If present, replace them with the standard equivalent or remove the fragment, as these will crash most ML classifiers.
Step 2: Redundancy Removal (If processing batch data)
If you are screening a library of proteins:
-
Use CD-HIT to cluster sequences with >30-40% identity.
-
Why? High sequence homology introduces bias. Training on homologous sequences leads to overfitting, where the model "memorizes" the protein family rather than learning the malonylation motif.
Step 3: Execution of Prediction Tools
For maximum reliability, do not rely on a single algorithm. Use a "Consensus Scoring" method.
Protocol A: Using MaloPred (SVM-based)
-
Input the FASTA sequence.
-
Select the specific organism (e.g., H. sapiens) to utilize species-specific training weights.
-
Output Interpretation: Look for a probability score > 0.[5]5. However, for high confidence, filter for scores > 0.7.
Protocol B: Using DeepMal (Deep Learning)
-
DeepMal utilizes Convolutional Neural Networks (CNNs) to detect local motifs and Long Short-Term Memory (LSTM) networks for global sequence context.
-
Submit the sequence.
-
Output Interpretation: DeepMal provides a binary classification.[4] Cross-reference positive hits with the MaloPred results.
Step 4: Structural Contextualization (The "Expert" Step)
A prediction is only a hypothesis until structurally validated.
-
Retrieve the PDB structure or AlphaFold predicted structure of your protein.
-
Map the predicted Lysine (K) residues onto the 3D structure.
-
Evaluation Criteria:
-
Surface Accessibility: Kmal sites must be solvent-accessible to be reached by the bulky Malonyl-CoA group. Buried lysines are likely False Positives.
-
pKa Environment: Malonylation prefers lysine residues in basic patches (positively charged microenvironments) which stabilize the incoming negative charge.
-
Part 4: Validation & Integration
To ensure the scientific integrity of your predictions, you must cross-reference against experimental databases.
Database Cross-Referencing
Before designing a wet-lab experiment (e.g., Western Blot with anti-malonyllysine antibodies), query your predicted sites against:
-
PLMD (Protein Lysine Modification Database): The most comprehensive resource for lysine PTMs.
-
CPLM 4.0: An updated compendium containing manually curated experimental data.[2]
Self-Validating Logic:
-
If your predicted site is found in PLMD/CPLM: High Confidence (Proceed to functional assay).
-
If predicted by DeepMal + MaloPred but not in databases: Novel Candidate (Requires MS/MS validation).
-
If predicted by only one tool and buried in the structure: Probable False Positive (Discard).
References
-
Xu, Y., et al. (2018). "DeepMal: Accurate prediction of protein malonylation sites by deep neural networks." Bioinformatics.
-
Wang, S., et al. (2017). "MaloPred: A multi-view approach for the prediction of lysine malonylation sites." Journal of Theoretical Biology.
-
Xu, H., et al. (2017). "PLMD: An updated data resource of protein lysine modifications."[6][7] Journal of Genetics and Genomics.
-
Du, Y., et al. (2015). "SIRT5 is a NAD-dependent protein lysine demalonylase and desuccinylase." Science.
-
Zhang, M., et al. (2021). "CPLM 4.0: an updated database with rich annotations for protein lysine modifications." Nucleic Acids Research.
Sources
- 1. Computational analysis and prediction of lysine malonylation sites by exploiting informative features in an integrative machine-learning framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Deep Learning Using Nonimaging Information and Sequential Medical Records to Develop a Prediction Model for Nonmelanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. modinfor.com [modinfor.com]
- 7. PLMD: An updated data resource of protein lysine modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation and Use of Malonyl-BSA as a Positive Control in ELISA
Introduction: The Significance of Malonylation and the Need for a Reliable Positive Control
Malonylation is a post-translational modification (PTM) where a malonyl group is covalently attached to the ε-amino group of a lysine residue on a protein.[1] This modification is increasingly recognized as a crucial player in cellular metabolism and physiology. The accumulation of malonylated proteins is often associated with oxidative stress and lipid peroxidation, making it a key biomarker in a range of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and diabetes.[2][3][4]
Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and widely used technique for the detection and quantification of specific proteins and their modifications.[5][6] To ensure the accuracy and validity of any ELISA, the inclusion of appropriate controls is paramount.[7] A positive control, in particular, serves as a benchmark to confirm that the assay is performing as expected and that the antibodies and reagents are functioning correctly.[7][8]
This application note provides a comprehensive and in-depth guide for researchers, scientists, and drug development professionals on the preparation, characterization, and utilization of a malonyl-bovine serum albumin (malonyl-BSA) conjugate as a positive control in ELISAs designed to detect protein malonylation. By following these detailed protocols, researchers can create a reliable and well-characterized positive control to validate their immunoassays for this critical biomarker of oxidative stress.
Part 1: Preparation of Malonyl-BSA Conjugate
The synthesis of malonyl-BSA involves the chemical modification of bovine serum albumin (BSA) with malondialdehyde (MDA), a naturally occurring product of lipid peroxidation.[4] The aldehyde groups of MDA react with the primary amine groups of lysine residues on BSA, forming a stable adduct.[9]
Workflow for Malonyl-BSA Preparation
Caption: Workflow for the preparation and characterization of Malonyl-BSA.
Materials and Reagents
| Reagent | Recommended Grade |
| Bovine Serum Albumin (BSA), Fraction V | Protease-free |
| Malondialdehyde (MDA) or a stable precursor (e.g., 1,1,3,3-Tetramethoxypropane) | ≥96% purity |
| Phosphate Buffered Saline (PBS), pH 7.4 | Molecular biology grade |
| Hydrochloric Acid (HCl) | ACS grade |
| Sodium Hydroxide (NaOH) | ACS grade |
| Dialysis Tubing | 10-14 kDa MWCO |
| Bicinchoninic Acid (BCA) Protein Assay Kit | Commercial kit |
| Thiobarbituric Acid (TBA) | ACS grade |
| Trichloroacetic Acid (TCA) | ACS grade |
| SDS-PAGE reagents (acrylamide/bis-acrylamide, SDS, TEMED, APS) | Electrophoresis grade |
| Protein Molecular Weight Markers | Pre-stained or unstained |
| Coomassie Brilliant Blue R-250 | Staining solution |
Detailed Protocol for Malonyl-BSA Preparation
1. Preparation of Reagents:
-
BSA Solution (10 mg/mL): Dissolve 100 mg of BSA in 10 mL of 1X PBS, pH 7.4. Mix gently by inversion to avoid foaming. Ensure the BSA is completely dissolved.
-
MDA Stock Solution (e.g., 100 mM): If using a stable precursor like 1,1,3,3-tetramethoxypropane, it needs to be hydrolyzed to generate MDA. A common method is to mix the precursor with an equal volume of 1 M HCl and incubate at room temperature for a specified time (e.g., 30 minutes), followed by neutralization with NaOH.[10] It is critical to perform this step in a fume hood due to the volatility and reactivity of the reagents.
2. Conjugation Reaction:
-
In a suitable reaction vessel, add the 10 mg/mL BSA solution.
-
Slowly, while gently stirring, add the desired molar excess of the MDA stock solution. A common starting point is a 20- to 50-fold molar excess of MDA to BSA.
-
Adjust the final pH of the reaction mixture to 7.4 if necessary.
-
Incubate the reaction mixture at 37°C for 3-24 hours with gentle agitation. The incubation time can be optimized to achieve the desired degree of malonylation. Longer incubation times will generally result in a higher degree of modification.
3. Purification of Malonyl-BSA:
-
After incubation, it is crucial to remove the unreacted MDA. This is best achieved by extensive dialysis.
-
Transfer the reaction mixture to a dialysis tube (10-14 kDa MWCO).
-
Dialyze against 1X PBS, pH 7.4, at 4°C. Use a large volume of PBS (e.g., 1000-fold the volume of the reaction mixture) and change the buffer at least three times over a 24-48 hour period.
Part 2: Characterization of the Malonyl-BSA Conjugate
Thorough characterization of the prepared malonyl-BSA is essential to ensure its suitability as a positive control. This involves confirming the protein concentration, quantifying the extent of malonylation, and verifying the modification through electrophoretic analysis.
Protocol 1: Determination of Protein Concentration using the BCA Assay
The bicinchoninic acid (BCA) assay is a widely used colorimetric method for quantifying total protein concentration.[11][12]
1. Prepare BSA Standards: Prepare a series of BSA standards with known concentrations (e.g., 0, 0.1, 0.25, 0.5, 1.0, and 2.0 mg/mL) from a stock solution.
2. Prepare Working Reagent: Prepare the BCA working reagent according to the manufacturer's instructions, typically by mixing Reagent A and Reagent B.[13]
3. Assay Procedure:
- Pipette a small volume (e.g., 25 µL) of each standard and the dialyzed malonyl-BSA sample into a 96-well microplate in duplicate or triplicate.
- Add the BCA working reagent (e.g., 200 µL) to each well.
- Incubate the plate at 37°C for 30 minutes.
- Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.
4. Data Analysis:
- Generate a standard curve by plotting the absorbance values of the BSA standards against their known concentrations.
- Determine the concentration of the malonyl-BSA sample by interpolating its absorbance value on the standard curve.
Protocol 2: Quantification of Malonylation using the TBARS Assay
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure lipid peroxidation and can be adapted to quantify the level of MDA adducts on proteins.[14][15][16]
1. Prepare Reagents:
- TBA Reagent: Prepare a solution of thiobarbituric acid in a suitable buffer (e.g., 0.67% w/v TBA in 50% acetic acid).
- TCA Solution: Prepare a 10% (w/v) trichloroacetic acid solution.
2. Assay Procedure:
- To a known amount of the malonyl-BSA solution, add an equal volume of the TCA solution to precipitate the protein.
- Centrifuge to pellet the protein and discard the supernatant.
- Resuspend the protein pellet in a suitable buffer.
- Add the TBA reagent to the resuspended protein.
- Incubate the mixture in a boiling water bath for a defined period (e.g., 30-60 minutes). This will lead to the formation of a colored adduct between TBA and the protein-bound MDA.
- Cool the samples and centrifuge to remove any precipitate.
- Measure the absorbance of the supernatant at 532 nm.
3. Data Analysis:
- A standard curve can be generated using known concentrations of free MDA.
- The amount of malonylation can be expressed as nmol of MDA per mg of BSA.
Protocol 3: Confirmation of Modification by SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the modification of BSA. The addition of malonyl groups will result in a slight increase in the molecular weight and a change in the charge of the protein, which may lead to a shift in its migration pattern on the gel.[17][18][19]
1. Sample Preparation:
- Prepare samples of both unmodified BSA and the malonyl-BSA conjugate at the same protein concentration (e.g., 1 mg/mL).
- Mix the protein samples with an equal volume of 2X SDS-PAGE sample loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
- Heat the samples at 95-100°C for 5 minutes.
2. Electrophoresis:
- Load the prepared samples and a protein molecular weight marker onto an SDS-PAGE gel (a 10-12% acrylamide gel is generally suitable for BSA).
- Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
3. Staining:
- Stain the gel with Coomassie Brilliant Blue R-250 solution for at least 1 hour.
- Destain the gel with a solution of methanol and acetic acid until the protein bands are clearly visible against a clear background.
4. Analysis:
- Compare the migration of the malonyl-BSA band to the unmodified BSA band. A slight upward shift in the malonyl-BSA band is indicative of successful modification. The extent of the shift may correlate with the degree of malonylation.
Part 3: Using Malonyl-BSA as a Positive Control in ELISA
Once prepared and characterized, the malonyl-BSA conjugate can be used as a reliable positive control in an indirect or competitive ELISA designed to detect malonylated proteins in biological samples.
Chemical Reaction of Malonylation
Caption: The reaction of BSA with MDA to form Malonyl-BSA.
Protocol for Indirect ELISA
1. Plate Coating:
- Dilute the prepared malonyl-BSA to a suitable coating concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., 1X PBS or carbonate-bicarbonate buffer, pH 9.6).
- Add 100 µL of the diluted malonyl-BSA to the wells of a high-binding 96-well ELISA plate.
- As a negative control, coat some wells with unmodified BSA at the same concentration.
- Incubate the plate overnight at 4°C.
2. Blocking:
- Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).
- Block the remaining protein-binding sites by adding 200-300 µL of a blocking buffer (e.g., 1-5% BSA or non-fat dry milk in PBS) to each well.
- Incubate for 1-2 hours at room temperature.
3. Primary Antibody Incubation:
- Wash the plate as described above.
- Add 100 µL of the primary antibody (specific for malonyl-lysine) diluted in blocking buffer to the wells. The optimal antibody dilution should be determined by titration.
- Incubate for 1-2 hours at room temperature or overnight at 4°C.
4. Secondary Antibody Incubation:
- Wash the plate as described above.
- Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer.
- Incubate for 1 hour at room temperature.
5. Detection:
- Wash the plate as described above.
- Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
- Incubate in the dark until a color change is observed.
- Stop the reaction by adding 50-100 µL of a stop solution (e.g., 2 M H₂SO₄ for TMB).
6. Data Analysis:
- Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
- A strong signal in the malonyl-BSA coated wells and a low signal in the unmodified BSA wells will confirm the specificity of the antibody and the successful performance of the assay.
Part 4: Stability and Storage
Proper storage of the malonyl-BSA conjugate is crucial for its long-term stability and performance as a reliable positive control.
-
Short-term storage: The purified malonyl-BSA solution can be stored at 4°C for up to a week.
-
Long-term storage: For long-term storage, it is recommended to aliquot the malonyl-BSA solution and store it at -20°C or -80°C.[20] Avoid repeated freeze-thaw cycles, as this can lead to protein degradation and aggregation.[21][22] The addition of a cryoprotectant such as glycerol to a final concentration of 10-50% can also help to maintain protein stability during frozen storage.
Conclusion
The preparation of a well-characterized malonyl-BSA positive control is an essential step in the development and validation of ELISAs for the detection of protein malonylation. The detailed protocols provided in this application note offer a comprehensive guide for the synthesis, purification, and characterization of this critical reagent. By following these procedures, researchers can ensure the reliability and accuracy of their immunoassay data, contributing to a better understanding of the role of malonylation in health and disease.
References
-
Bio-protocol. (2011). BCA (Bicinchoninic Acid) Protein Assay. Bio-protocol, 1(5), e44. Retrieved from [Link]
-
ResearchGate. (n.d.). SDS-PAGE analysis of BSA modified with different amounts of alkyne-mPEG 2000. Retrieved from [Link]
-
Graphy Publications. (n.d.). SDS-PAGE Detection and Proteomic Characterization of Glycation-Sensitive Bovine Serum Albumin Peptides and Referenced in Comparison with Human Serum Albumin. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 3. SDS-PAGE analysis of BSA cross-linked protein using different.... Retrieved from [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). MDA(malondialdehyde) Assay Kit. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2009). Stability of Proteins in Aqueous Solution and Solid State. Retrieved from [Link]
-
MMPC.org. (2004). Thiobarbituric acid reactive substances (TBARS) Assay. Retrieved from [Link]
-
Revista de Toxicología. (n.d.). A microplate adaptation of the thiobarbituric acid reactive substances assay to determine lipid peroxidation fluorometrically in small sample volumes. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). TBARS (Lipid Peroxidation) Assay. Retrieved from [Link]
-
Elabscience. (n.d.). Malondialdehyde (MDA) Fluorometric Assay Kit (E-BC-F007). Retrieved from [Link]
-
Aviva Systems Biology. (n.d.). Malondialdehyde (BSA - Conjugated) (OOCD00180). Retrieved from [Link]
-
MDPI. (2025). Rapid Kinetic Fluorogenic Quantification of Malondialdehyde in Ground Beef. Retrieved from [Link]
-
PMC. (n.d.). A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods. Retrieved from [Link]
-
QIAGEN. (n.d.). Protein assay ELISA. Retrieved from [Link]
-
CDC Stacks. (2022). Malondialdehyde Acetaldehyde-Adduction Changes Surfactant Protein D Structure and Function. Retrieved from [Link]
-
PMC. (n.d.). Protein modification by acrolein: Formation and stability of cysteine adducts. Retrieved from [Link]
-
Elabscience. (2024). ELISA Experiment Operation Guide (2024). Retrieved from [Link]
-
PubMed. (2010). Stabilization of proteins for storage. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). ELISA Basics Guide. Retrieved from [Link]
-
2BScientific. (n.d.). Application Guides / ELISA Protocol. Retrieved from [Link]
-
MDPI. (2021). Protein Adducts and Protein Oxidation as Molecular Mechanisms of Flavonoid Bioactivity. Retrieved from [Link]
-
PMC. (n.d.). A Novel Immunoassay for Malondialdehyde-Conjugated Low-Density Lipoprotein Measures Dynamic Changes in the Blood of Patients Undergoing Coronary Artery Bypass Graft Surgery. Retrieved from [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Purification and Characterization of Bovine Serum Albumin Using Chromatographic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein modification by acrolein: Formation and stability of cysteine adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Malondialdehyde BSA Conjugate (SPR-209) | StressMarq Biosciences Inc. [stressmarq.com]
- 5. plos.figshare.com [plos.figshare.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. BSA Conjugated Malondialdehyde (MDA) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 8. labcart.com [labcart.com]
- 9. A Novel Immunoassay for Malondialdehyde-Conjugated Low-Density Lipoprotein Measures Dynamic Changes in the Blood of Patients Undergoing Coronary Artery Bypass Graft Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Kinetic Fluorogenic Quantification of Malondialdehyde in Ground Beef - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. MDA(malondialdehyde) Assay Kit MDA Assay Kit Dojindo [dojindo.com]
- 15. mmpc.org [mmpc.org]
- 16. rev.aetox.es [rev.aetox.es]
- 17. researchgate.net [researchgate.net]
- 18. graphyonline.com [graphyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Stabilization of proteins for storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Factors Influencing the Protein Drugs Stability - Creative Proteomics [creative-proteomics.com]
- 22. ijpsonline.com [ijpsonline.com]
In Vitro Lysine Malonylation: Mechanisms, Protocols, and Validation
Topic: In vitro malonylation assay using Malonyl-CoA Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.
Application Note & Technical Guide
Abstract
Lysine malonylation (Kmal) is a conserved, reversible post-translational modification (PTM) linking cellular metabolism to protein function.[1][2][3] Characterized by the addition of a malonyl group (-CO-CH2-COO⁻) from Malonyl-CoA to the ε-amino group of lysine, this modification induces a significant charge shift (+1 to -1), often altering protein conformation and enzymatic activity more drastically than acetylation.[2][4][5] While Kmal can occur enzymatically via promiscuous acyltransferases (e.g., p300), a significant portion of the malonylome arises from non-enzymatic chemical acylation driven by intracellular Malonyl-CoA concentrations and pH. This guide provides a validated framework for reproducing Kmal in vitro via both non-enzymatic and enzymatic pathways, coupled with a robust validation system using the demalonylase SIRT5.[3]
Introduction: The Malonylation Landscape
Understanding the source of malonylation is critical for experimental design. Unlike acetylation, which is tightly controlled by specific acetyltransferases (KATs), malonylation is heavily influenced by the intrinsic reactivity of Malonyl-CoA.
-
The Donor: Malonyl-CoA is a high-energy thioester. Its accumulation (e.g., in mitochondria or during fatty acid synthase inhibition) drives Kmal.
-
The Writers:
-
Non-Enzymatic: At physiological pH (7.[1]4) and especially mitochondrial pH (8.0), the thioester bond of Malonyl-CoA is reactive enough to acylate deprotonated lysines spontaneously.
-
Enzymatic: p300/CBP has been identified as a promiscuous acyltransferase capable of catalyzing malonylation, albeit with different kinetics than acetylation.
-
-
The Eraser: SIRT5 (Sirtuin 5) is the primary NAD⁺-dependent demalonylase.[1][6][7] It serves as the "gold standard" negative control; if a signal is not removed by SIRT5 + NAD⁺, it is likely an artifact or a different modification.
Mechanistic Pathway Diagram
Caption: The dual-origin mechanism of Lysine Malonylation (Kmal) and its regulation by SIRT5.
Experimental Design & Critical Considerations
Buffer Chemistry & pH
The reactivity of Malonyl-CoA is pH-dependent.
-
pH 7.4: Mimics cytosolic conditions. Non-enzymatic rate is slower; enzymatic catalysis (p300) is distinguishable.
-
pH 8.0: Mimics mitochondrial matrix. Non-enzymatic acylation is significantly accelerated. Use this for generating positive controls or studying mitochondrial proteins.
Malonyl-CoA Stability
CRITICAL: Malonyl-CoA is prone to spontaneous hydrolysis in aqueous solution.
-
Storage: Powder at -20°C or -80°C.
-
Reconstitution: Dissolve in water or weak buffer immediately before use. Do not store diluted aliquots for long periods.
-
Avoid: Repeated freeze-thaw cycles.
Controls
Every assay must include:
-
Negative Control: Substrate + Buffer (No Malonyl-CoA).
-
Positive Control: Substrate + Malonyl-CoA (High Concentration, pH 8.0).
-
Specificity Control: Competition with malonylated peptides during immunoblotting.
Protocol 1: Non-Enzymatic Malonylation (Chemical Acylation)
Purpose: To generate malonylated protein standards or to test the susceptibility of a specific protein to spontaneous modification.
Materials
-
Target Protein: Purified recombinant protein (e.g., BSA, Histones) at 1 mg/mL.
-
Reaction Buffer: 50 mM HEPES (or Tris-HCl), pH 8.0, 150 mM NaCl.
-
Malonyl-CoA: 10 mM stock in dH₂O (prepare fresh).
-
Stop Solution: 5x SDS-PAGE Sample Buffer.
Workflow
-
Preparation: Dilute the Target Protein to 0.5 mg/mL in Reaction Buffer.
-
Induction: Add Malonyl-CoA to a final concentration of 100 µM – 1 mM .
-
Note: Higher concentrations (1 mM) drive the reaction to saturation for positive controls. Physiological relevant levels are closer to 10-50 µM.
-
-
Incubation: Incubate at 37°C for 4–16 hours .
-
Optimization: Time-course (2h, 4h, 8h, ON) is recommended for new proteins.
-
-
Termination: Add 5x SDS-PAGE Sample Buffer and boil at 95°C for 5 minutes.
-
Analysis: Proceed to Western Blotting (Section 5).
Protocol 2: Enzymatic Malonylation (p300-Mediated)
Purpose: To assess enzyme-catalyzed transfer, relevant for nuclear/cytosolic signaling.
Materials
-
Enzyme: Recombinant human p300 (catalytic domain).
-
Substrate: Recombinant Histone H3 or nucleosomes.
-
HAT Buffer: 50 mM Tris-HCl pH 8.0, 10% Glycerol, 0.1 mM EDTA, 1 mM DTT.
-
Malonyl-CoA: 100 µM final concentration.
Workflow
-
Mix: In a microcentrifuge tube, combine:
-
20 µL HAT Buffer
-
1 µg Substrate (Histone H3)
-
0.1 - 0.5 µg p300 Enzyme
-
-
Initiate: Add Malonyl-CoA (100 µM final).
-
Control: Prepare a parallel tube without p300 (to quantify background non-enzymatic signal).
-
Incubate: 30°C for 1–2 hours. (Enzymatic reactions are faster than spontaneous ones).
-
Terminate: Add SDS-PAGE Sample Buffer and boil.
Protocol 3: Validation via SIRT5 Demalonylation
Purpose: To confirm the modification is authentic lysine malonylation.[3]
Materials
-
Enzyme: Recombinant SIRT5.[3]
-
Cofactor: NAD⁺ (Essential).[8]
-
Substrate: Pre-malonylated protein (from Protocol 1 or 2).
-
SIRT Buffer: 50 mM Tris-HCl pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
Workflow
-
Substrate Prep: Take the malonylated protein sample. If coming from a high Malonyl-CoA reaction, dialyze or spin-column purify to remove excess free Malonyl-CoA (which would inhibit SIRT5 or re-malonylate).
-
Reaction Mix:
-
Malonylated Protein (approx 1 µg)
-
SIRT Buffer
-
NAD⁺ (1 mM final)
-
SIRT5 (1 µg)
-
-
Incubation: 37°C for 2 hours.
-
Analysis: Western Blot. The signal should disappear or significantly decrease compared to the "-SIRT5" control.
Detection: Western Blotting Strategy
Antibody Selection
Use a Pan-Anti-Malonyl-Lysine Antibody (e.g., PTM Biolabs PTM-901/902, CST, or equivalent).
Step-by-Step
-
Electrophoresis: Run samples on 12-15% SDS-PAGE (malonyl group is small, +86 Da, so no shift is visible; detection is purely immunological).
-
Transfer: PVDF membrane is preferred.
-
Blocking: 5% BSA in TBST for 1 hour. Avoid non-fat milk if it contains high background biotin/modified proteins, though BSA is generally safer for PTM blots.
-
Primary Antibody: Dilute 1:1000 in 5% BSA/TBST. Incubate Overnight at 4°C.
-
Specificity Test (Dot Blot): Pre-incubate the antibody with 10x molar excess of malonylated BSA or malonyl-peptide to block the signal. This confirms the bands are true Kmal.
Data Presentation & Troubleshooting
Experimental Workflow Diagram
Caption: Step-by-step workflow for generating and validating in vitro malonylated substrates.
Troubleshooting Table
| Issue | Possible Cause | Solution |
| No Signal | Hydrolyzed Malonyl-CoA | Use fresh Malonyl-CoA; check pH of buffer. |
| Low Antibody Sensitivity | Increase primary Ab concentration; try Dot Blot first. | |
| High Background | Non-specific binding | Use BSA for blocking; increase washing steps (TBST + 0.1% Tween). |
| SIRT5 Inactive | Lack of NAD⁺ | Ensure 1 mM NAD⁺ is added fresh to the reaction. |
| Product Inhibition | Nicotinamide (NAM) inhibits sirtuins.[2] Ensure no NAM in buffer. |
References
-
Peng, C., et al. (2011). "The first identification of lysine malonylation substrates and its regulatory enzyme." Molecular & Cellular Proteomics, 10(12).[9]
- Foundational paper identifying Kmal and SIRT5 as the demalonylase.
-
Colak, G., et al. (2015). "Proteomic and biochemical studies of lysine malonylation." Molecular & Cellular Proteomics, 14(11), 3056-3071.
- Detailed methods on proteomic screening and non-enzym
-
Nishida, Y., et al. (2015). "SIRT5 regulates both cytosolic and mitochondrial protein malonylation with glycolysis as a major target." Molecular Cell, 59(2), 321-332.
- Validates SIRT5 protocols and metabolic relevance.
-
Hirschey, M. D., & Zhao, Y. (2015). "Metabolic regulation by lysine malonylation, succinylation, and glutarylation." Molecular & Cellular Proteomics, 14(9), 2308-2315.
- Review of the chemical mechanisms and donor availability.
Sources
- 1. Lysine malonylation - Wikipedia [en.wikipedia.org]
- 2. Lysine Malonylation and Its Links to Metabolism and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The First Identification of Lysine Malonylation Substrates and Its Regulatory Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. aginganddisease.org [aginganddisease.org]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. simm.ac.cn [simm.ac.cn]
Troubleshooting & Optimization
Reducing background noise in anti-malonyl-lysine Western blots
Welcome to the Post-Translational Modification (PTM) Application Support Center .
I am Dr. Aris, your Senior Application Scientist. Below is a technical guide designed to resolve background noise issues specifically for Anti-Malonyl-Lysine (Kmal) Western blots. Unlike standard protein targets, PTM antibodies—particularly acyl-lysines like malonyl, succinyl, and acetyl—require a distinct set of physicochemical considerations to prevent non-specific binding.
Module 1: The Mechanism of Noise
Understanding the "Why"
To reduce background, you must understand what the antibody is fighting against. Malonyl-lysine is a short-chain acyl modification with a negative charge (unlike the neutral acetyl-lysine).
-
Stoichiometric Scarcity: Malonylation is often present at much lower stoichiometry than acetylation. To detect it, researchers often increase antibody concentration or exposure time, which linearly amplifies non-specific noise.
-
The "Sticky" Mitochondrial Problem: ~60% of malonylated proteins are mitochondrial (e.g., metabolic enzymes like GDH, CPS1). However, mitochondria are also rich in naturally biotinylated carboxylases (e.g., Pyruvate Carboxylase, ~130 kDa) which can bind non-specifically to avidin/streptavidin systems or trap antibodies if blocking is insufficient.
-
Blocking Agent Chemistry: Bovine Serum Albumin (BSA) is the standard for phospho-antibodies, but for acyl-lysines, BSA is often a liability . BSA preparations can contain oxidized or carbonylated residues that mimic acyl groups, leading to high background.
Diagram 1: The Noise Generation Pathway
This logic flow illustrates how standard "best practices" for other blots can fail for Malonyl-Lysine.
Caption: Causality map showing why standard BSA blocking and high antibody concentrations fail in Kmal blots.
Module 2: Optimized Protocol (SOP)
The Self-Validating Workflow
This protocol prioritizes signal specificity over raw intensity.
Reagents & Buffers
| Component | Recommendation | Technical Rationale |
| Blocking Buffer | 5% Non-Fat Dry Milk (NFDM) in TBST | Milk proteins are less likely than BSA to contain modifications that cross-react with acyl-lysine antibodies [1]. |
| Primary Antibody | Pan anti-malonyl-lysine (Rabbit mAb) | Polyclonals have higher batch variability. Use mAbs (e.g., Clone PTM-901 or similar) for consistency. |
| Wash Buffer | TBST (0.1% Tween-20) | Tween-20 is essential to disrupt weak hydrophobic interactions common with acyl-modifications. |
| Membrane | Nitrocellulose or PVDF | PVDF is more sensitive but has higher background. Nitrocellulose is recommended if background is the primary issue. |
Step-by-Step Procedure
-
Sample Preparation (Critical):
-
Lyse cells in RIPA buffer containing Deacetylase Inhibitors .
-
Expert Tip: Standard protease inhibitors are insufficient. You must add Nicotinamide (10 mM) or Trichostatin A (TSA) to inhibit Sirtuins (SIRT5) and HDACs, preserving the malonyl marks [2].
-
Optional: For maximum signal, treat cells with Sodium Malonate (10-20 mM) for 4-6 hours prior to lysis to drive hyper-malonylation.
-
-
Blocking:
-
Incubate membrane in 5% NFDM in TBST for 1 hour at Room Temperature (RT).
-
Do not use BSA.
-
-
Primary Antibody Incubation:
-
Dilute antibody 1:1000 in 5% NFDM/TBST .
-
Incubate Overnight at 4°C with gentle agitation.
-
Why? Room temperature incubation promotes non-specific hydrophobic binding.
-
-
High-Stringency Washing:
-
Wash 3 x 10 minutes in TBST (0.1% Tween-20).
-
Troubleshooting: If background persists, increase Tween-20 to 0.2% or add 500mM NaCl to the wash buffer.
-
-
Detection:
-
Use an HRP-conjugated secondary antibody (1:5000 - 1:10,000) in 5% NFDM/TBST.
-
Avoid Avidin/Biotin systems to prevent detection of mitochondrial carboxylases.
-
Module 3: Troubleshooting & FAQs
Q1: I see a strong, specific ladder of bands in my "Negative Control" (Sirt5 WT). Is the antibody failing? A: Not necessarily. Malonylation is a naturally occurring PTM. Even in Wild Type (WT) cells, basal malonylation exists, particularly on mitochondrial enzymes like GAPDH or CPS1.
-
The Fix: Your "Negative Control" should not be empty; it should be lower than the positive control (Sirt5 KO or Malonate treated). True negative controls require Peptide Competition (see Module 4).
Q2: I have a persistent background smear across the entire lane. A: This is usually due to insufficient washing or "sticky" blocking.
-
The Fix: Switch to the High Salt Wash Protocol : Add 0.5 M NaCl to your TBST wash buffer. This disrupts electrostatic non-specific binding without stripping the high-affinity antibody-antigen complex.
Q3: I see distinct bands at ~75 kDa and ~130 kDa that won't go away. A: These are likely endogenous biotinylated proteins (e.g., Propionyl-CoA Carboxylase, Pyruvate Carboxylase).
-
The Fix: If you are using a biotin-based ladder or detection system, switch to direct HRP. If not, these proteins may just be highly abundant. Confirm specificity using the Peptide Competition Assay.
Module 4: The "Gold Standard" Validation
Peptide Competition Assay (PCA)
You cannot trust a PTM band by molecular weight alone. You must prove the signal depends on the malonyl moiety.
Diagram 2: Peptide Competition Workflow
Caption: Workflow for validating antibody specificity. Signal loss in Blot A confirms the bands are true malonyl-lysine targets.
Protocol for PCA:
-
Aliquot: Prepare two tubes of your primary antibody at the working dilution (e.g., 1:1000).
-
Block:
-
Tube A (Blocked): Add synthetic malonyl-lysine peptide (usually supplied by the Ab vendor) at a 5-10x molar excess relative to the antibody [3].
-
Tube B (Control): Add an equivalent volume of PBS.[1]
-
-
Incubate: Rotate both tubes at Room Temperature for 30-60 minutes.
-
Apply: Use these solutions to probe two identical strips of your membrane.
-
Result: True malonyl bands will disappear in Tube A but remain in Tube B.
References
-
Peng, C., et al. (2011).[2] The First Identification of Lysine Malonylation Substrates and Its Regulatory Enzyme. Molecular & Cellular Proteomics. Retrieved from [Link]
Sources
Improving recovery rates of hydrophilic malonylated peptides
Topic: Optimization of Hydrophilic Malonylated Peptide Recovery for LC-MS/MS Doc ID: MAL-OPT-2026-v4 Status: Active
Welcome to the Malonylome Support Hub
Scope: This guide addresses the specific challenge of recovering malonylated peptides (Kmal). Unlike standard proteomic workflows, the analysis of lysine malonylation is complicated by the unique physicochemical properties of the malonyl group (–CO–CH2–COO⁻). This modification induces a charge inversion (from +1 to -1 at physiological pH) and significantly increases peptide hydrophilicity, leading to critical losses during standard C18 desalting and LC trapping.
Target Audience: Proteomics Scientists, Mass Spectrometry Core Managers.
Module 1: The Physics of Loss (Root Cause Analysis)
Q: Why do I lose my malonylated peptides even when the IP seems successful?
A: The loss is likely occurring after enrichment, specifically during the desalting or LC trapping steps.
The Mechanism: Lysine malonylation adds a malonyl group to the ε-amino group of lysine.[1][2]
-
Charge Shift: At physiological pH, the unmodified lysine is positively charged (+1). The malonyl group contains a free carboxyl group (pKa ~2.8). Upon modification, the side chain becomes negatively charged (-1). This is a net charge shift of -2 .
-
Hydrophilicity Spike: This modification renders the peptide significantly more polar (hydrophilic).
-
The C18 Failure: Standard C18 (octadecyl) stationary phases rely on hydrophobic interaction. Highly hydrophilic Kmal peptides—especially shorter ones—often lack sufficient hydrophobicity to bind to C18, causing them to elute in the flow-through (void volume) during StageTip desalting or online trapping.
Module 2: Sample Preparation & Enrichment
Q: My enrichment specificity is low (<20%). How do I improve this?
A: Specificity issues often stem from "sticky" non-specific binders or insufficient bead washing. Malonyl-lysine antibodies are generally high-affinity, but the background can be high.
Troubleshooting Protocol:
-
Input Material: Ensure high protein input (minimum 5-10 mg per IP) as stoichiometry of malonylation is low.
-
Digestion: Malonylation blocks Trypsin cleavage at the modified lysine. This results in longer peptides with internal Kmal sites. Ensure digestion is complete (consider Lys-C/Trypsin mix) to avoid overly large, hydrophobic "mis-cleaved" peptides that stick non-specifically to beads.
-
Bead Ratio: Do not overload beads. Use a ratio of roughly 10 µL of packed antibody-beads per mg of protein.
Visualization: Optimized Enrichment Workflow
Figure 1: Standard Enrichment Workflow. Note that the Elution step yields hydrophilic peptides in an acidic buffer, ready for the critical post-IP cleanup.
Module 3: The Critical Cleanup (Desalting)
Q: I see peptides in my StageTip flow-through. What stationary phase should I use?
A: Stop using standard C18 for post-IP cleanup. For hydrophilic modifications like malonylation (and succinylation), standard C18 is insufficient for retaining the most polar species. You must switch to Porous Graphitic Carbon (PGC) or C18-AQ (Aqueous) phases.
Comparative Data: Retention Efficiency
| Stationary Phase | Mechanism | Retention of Hydrophilic Kmal | Recommendation |
| Standard C18 | Hydrophobic Interaction | Poor (Loss of short/polar peptides) | ❌ Avoid for post-IP |
| C18-AQ | Hydrophobic + Polar Endcapping | Moderate to Good | ⚠️ Acceptable alternative |
| Graphite (PGC) | Planar/Polar Interaction | Excellent (Retains very polar species) | ✅ Gold Standard |
| SDB-RPS | Polymeric Reversed Phase | Good | ✅ Strong Alternative |
Protocol: Graphite (PGC) StageTip Desalting
Use this protocol to recover the hydrophilic fraction lost by C18.
-
Activation: Wet the Graphite tip with 50 µL Acetonitrile (ACN) .
-
Equilibration: Wash with 50 µL 0.1% TFA in water (x2).
-
Loading: Acidify your IP eluate (pH < 3) and load slowly. Note: Graphite requires slower flow rates than C18 for optimal adsorption.
-
Washing: Wash with 50 µL 0.1% TFA in water (x2). Do not use high salt buffers here.
-
Elution: Elute with 50 µL 60% ACN / 0.1% Formic Acid .
-
Tip: For extremely stubborn hydrophilic peptides, a second elution with 80% ACN / 0.1% Formic Acid can ensure total recovery.
-
Visualization: Desalting Decision Matrix
Figure 2: Decision matrix for post-enrichment cleanup. Graphite or Polymeric phases are required to prevent loss of the hydrophilic malonylated fraction.
Module 4: LC-MS Acquisition & FAQ
Q: My peptides elute too early (in the void volume) during LC-MS. How do I fix this?
A: Even if you recover them during desalting, you can lose them on the analytical column if the gradient starts too high.
LC Optimization Guide:
-
Lower Initial Organic: Start your gradient at 0-1% Buffer B (ACN) rather than the standard 3-5%. This allows hydrophilic peptides to trap at the head of the column.
-
Column Temperature: Lowering column temperature (e.g., from 50°C to 40°C) can slightly increase retention of hydrophilic species, though this increases backpressure.
-
No Trapping Column: If possible, perform direct injection onto the analytical column. Trap columns often use C18 cartridges that may lose the peptides before they even reach the analytical column.[3]
Q: Can I use Ion Pairing Agents?
A: Yes, but with caution. Adding 0.1% TFA (Trifluoroacetic acid) to Mobile Phase A (instead of just Formic Acid) will significantly improve the retention and peak shape of hydrophilic peptides by pairing with the positively charged N-terminus.
-
Warning: TFA suppresses ionization in MS. If you use TFA, you may see a drop in overall intensity unless your MS source is optimized or you use a "TFA-fix" solvent prop.
References
-
Colak, G., et al. (2015).[4] "Proteomic and Biochemical Studies of Lysine Malonylation Suggest Its Malonic Aciduria-associated Regulatory Role in Mitochondrial Function and Fatty Acid Oxidation."[4] Molecular & Cellular Proteomics. Link
-
Qian, L., et al. (2016).[4][5] "Global Profiling of Protein Lysine Malonylation in Escherichia coli Reveals Its Role in Energy Metabolism."[4] Journal of Proteome Research.[4] Link
- He, Huang, et al. (2016). "Optimized workflow for sensitive profiling of the malonylome." Rapid Communications in Mass Spectrometry.
-
Thermo Fisher Scientific. "Peptide Desalting for Mass Spectrometry: C18 vs Graphite." Technical Note. Link
-
Zhang, et al. (2024).[6] "Protocol for mass spectrometric profiling of lysine malonylation..." STAR Protocols. Link
Sources
- 1. Lysine malonylation - Wikipedia [en.wikipedia.org]
- 2. Malonylation Proteomics - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Lysine Malonylation and Its Links to Metabolism and Diseases [aginganddisease.org]
- 5. Systematic qualitative proteome-wide analysis of lysine malonylation profiling in Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Translational Modification (PTM) Analysis
Topic: Differentiating N6-(2-Carboxyacetyl)-L-lysine (Malonylation) from Carbamylation Artifacts
Welcome to the Advanced Proteomics Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers whose biomarker discovery pipelines are derailed by false-positive PTM identifications. One of the most insidious analytical traps in mass spectrometry (MS) is the isobaric interference between N6-(2-Carboxyacetyl)-L-lysine (Malonylation) and Di-carbamylation .
This guide provides the causal mechanisms, self-validating protocols, and MS/MS diagnostic strategies required to definitively separate physiological malonylation from sample preparation artifacts.
Frequently Asked Questions (FAQs): The Mechanism of Interference
Q1: Why is my search engine reporting high levels of malonylation in my control samples? A: You are likely observing artifactual di-carbamylation masquerading as malonylation. Malonylation is the physiological addition of a malonyl group (+86.0004 Da) to a lysine residue, driven by malonyl-CoA[1]. However, if your sample preparation utilizes urea as a denaturant, urea spontaneously decomposes into isocyanic acid (cyanate) in aqueous solutions. Isocyanic acid aggressively attacks primary amines (N-termini and lysine side chains) via a non-enzymatic nucleophilic addition, resulting in carbamylation (+43.0058 Da)[2]. If a peptide contains two adjacent susceptible amines (e.g., an N-terminus and a nearby lysine, or two lysines), it can undergo di-carbamylation, resulting in a mass shift of +86.0116 Da .
Q2: Can my mass spectrometer differentiate between +86.0004 Da and +86.0116 Da? A: It depends on your MS1 resolution and search tolerance. The mass difference between physiological malonylation and artifactual di-carbamylation is only 0.0112 Da . At a standard peptide m/z of 1000, this equates to roughly an 11.2 ppm difference. If your search engine precursor mass tolerance is set to a standard 20 ppm, the software cannot distinguish between the two and will confidently—but falsely—assign malonylation.
Q3: Are there biological sources of carbamylation I should be aware of? A: Yes. While predominantly an in vitro sample preparation artifact, biological carbamylation does occur. It is elevated in uremic patients (due to high physiological urea) and in inflammatory microenvironments where myeloperoxidase (MPO) oxidizes thiocyanate into cyanate[2]. Therefore, distinguishing between these modifications is critical not just for artifact removal, but for accurate pathological profiling.
Mechanistic Pathways & Workflow Visualizations
To understand how to troubleshoot this issue, we must first map the divergent biochemical origins of these two modifications.
Biochemical pathways of malonylation vs. carbamylation and their MS interference.
Quantitative Data Summary
Use the following table to calibrate your search engine parameters and MS/MS fragment ion inclusion lists.
| Modification | Chemical Formula Added | Monoisotopic Mass Shift | MS/MS Diagnostic Neutral Loss | Biological Reversibility |
| Malonylation | +86.0004 Da | -44.009 Da ( | Yes (via SIRT5) | |
| Carbamylation | +43.0058 Da | -43.0058 Da ( | No (Stable) | |
| Di-Carbamylation | +86.0116 Da | -43.0058 Da (x2) | No (Stable) | |
| Mass Difference | Δ = 0.0112 Da | ~11.2 ppm at m/z 1000 | N/A | N/A |
Troubleshooting Guide: Self-Validating Experimental Protocols
To ensure scientific integrity, do not rely solely on software algorithms. Implement the following self-validating protocols to physically and analytically prove the identity of the +86 Da modification.
Protocol A: The SDC Substitution Assay (Artifact Elimination)
Causality: Urea decomposition into cyanate is temperature and time-dependent. By entirely removing urea and substituting it with Sodium Deoxycholate (SDC), you eliminate the chemical precursor for artifactual carbamylation[2].
-
Split Sample: Divide your raw cell pellet/tissue into two equal aliquots.
-
Lysis A (Control): Lyse in standard 8M Urea, 50 mM Tris-HCl (pH 8.0). Incubate at 37°C for 1 hour to intentionally permit cyanate accumulation.
-
Lysis B (Test): Lyse in 1% SDC, 50 mM Tris-HCl (pH 8.0). Boil at 95°C for 5 minutes.
-
Digest & Analyze: Perform standard trypsin digestion (using phase-transfer for SDC removal) and LC-MS/MS.
-
Validation: If the +86 Da peak is present in Lysis A but absent in Lysis B, your "malonylation" was artifactual di-carbamylation.
Protocol B: The SIRT5 Enzymatic Cleavage Assay (Biological Validation)
Causality: Sirtuin 5 (SIRT5) is a highly specific, NAD+-dependent mitochondrial deacylase that removes malonyl and succinyl groups from lysine residues[1]. It has no activity against carbamylated amines.
-
Prepare Lysate: Extract proteins using a non-urea buffer (e.g., 1% SDC or 6M Guanidine-HCl).
-
Enzymatic Treatment: Incubate 100 µg of lysate with 2 µg of recombinant human SIRT5 and 5 mM NAD+ in a reaction buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) at 37°C for 2 hours.
-
Control Reaction: Incubate a parallel 100 µg lysate without NAD+ (SIRT5 requires NAD+ for catalytic activity).
-
Validation: True malonylation (+86.0004 Da) will be depleted in the NAD+ treated sample. Carbamylation (+43.0058 Da) and di-carbamylation will remain unchanged.
Protocol C: MS/MS Diagnostic Ion Analysis
Causality: The distinct chemical structures of the modifications dictate their fragmentation patterns under Higher-energy Collisional Dissociation (HCD).
-
Acquisition: Set MS1 resolution to
60,000 (at m/z 200) to resolve the 0.0112 Da difference. -
Fragmentation: Use stepped HCD normalized collision energy (NCE 28, 30, 32).
-
Data Analysis: Manually inspect the MS2 spectra of the +86 Da precursor.
-
Malonylation Signature: Look for a prominent neutral loss of 44.009 Da (
) directly from the precursor or modified fragment ions. The terminal carboxylate group of the malonyl moiety is highly labile. -
Carbamylation Signature: Look for a neutral loss of 43.0058 Da (Isocyanic acid,
) or 17.026 Da ( ).
-
Optimized sample preparation and LC-MS/MS workflow to prevent carbamylation artifacts.
References
- Protein carbamylation and proteomics: from artifacts to elucidation of biological functions Frontiers in Molecular Biosciences / N
- Lysine Malonylation and Its Links to Metabolism and Diseases ResearchG
Sources
Optimizing trypsin digestion for malonylated protein analysis
Welcome to the Technical Support Center for Malonylated Protein Analysis. As a Senior Application Scientist, I have designed this guide to move beyond basic step-by-step instructions. To successfully analyze lysine malonylation (K-mal), you must understand the mechanistic causality behind the workflow. When you understand why an enzymatic reaction fails or succeeds, troubleshooting becomes an exercise in logic rather than guesswork.
Part 1: The Mechanistic Barrier to Trypsin Digestion
Lysine malonylation is a reversible post-translational modification (PTM) where a malonyl group is covalently attached to the ε-amino side chain of a lysine residue[1]. In standard proteomics, trypsin is the gold standard protease because it anchors into its S1 binding pocket via electrostatic interactions with positively charged lysine (K) and arginine (R) residues (specifically interacting with Asp189)[2].
Malonylation fundamentally disrupts this process by:
-
Charge Reversal: Shifting the local charge of the lysine side chain from +1 to -1.
-
Steric Hindrance: Introducing a bulky carboxylate group that physically prevents the residue from entering the S1 pocket[1].
Consequently, trypsin cleavage is completely abolished at malonylated lysine sites . In a database search, a successfully identified K-mal peptide will inherently present as a "missed cleavage."
Mechanistic basis of trypsin cleavage blockage by lysine malonylation.
Part 2: Self-Validating Optimized Protocol
Because the modified site acts as a roadblock, your digestion protocol must be hyper-optimized to ensure that 100% of the unmodified basic residues are cleaved. Failure to do so results in excessively long, multiply-charged peptides that ionize poorly and fail to sequence in the mass spectrometer.
Optimized self-validating workflow for malonylated protein analysis.
Step-by-Step Methodology
-
Protein Extraction & Precipitation: Add trichloroacetic acid (TCA) to the lysate to a final concentration of 20% (v/v). Precipitate for 2 hours at 4°C, centrifuge, and wash the pellet 3 times with precooled acetone[3],[4].
-
Causality: TCA effectively concentrates the proteome and strips away non-protein interfering substances (lipids, secondary metabolites) that can inhibit trypsin activity.
-
-
Denaturation & Reduction: Resuspend the dried pellet in 100 mM triethylammonium bicarbonate (TEAB) containing 8M Urea. Reduce with 5 mM DTT (56°C, 30 min) and alkylate with 11 mM iodoacetamide (15 min, room temperature, in the dark)[4],[5].
-
Two-Step Trypsin Digestion (Critical): Dilute the sample with 100 mM TEAB until the urea concentration drops below 2M (trypsin denatures above this threshold).
-
Add MS-grade trypsin at a 1:50 (enzyme:protein w/w) ratio and incubate overnight at 37°C[6],[5].
-
Add a second "spike" of trypsin at a 1:100 ratio and incubate for an additional 3 hours[6].
-
QC Check (Self-Validation): Before enrichment, run a 1 µg desalted aliquot on the LC-MS/MS. The missed cleavage rate for unmodified peptides must be <5%. If higher, re-digest.
-
-
Affinity Enrichment: Because K-mal typically covers only 1–10% of the proteome[4], pan-antibody enrichment is mandatory. Incubate the desalted peptides with anti-Kmal antibody-conjugated agarose beads, wash extensively, and elute[7].
-
Database Searching: Configure your search engine (e.g., MaxQuant) to allow up to 4 missed cleavages [3],[5], and set Malonylation (K) (+86.0211 Da) as a variable modification[8].
Part 3: Quantitative Data Presentation
Table 1: Parameter Comparison for K-mal Proteomics
| Parameter | Standard Shotgun Proteomics | Optimized K-mal Proteomics | Mechanistic Rationale |
| Trypsin:Protein Ratio | 1:100 (Single step) | 1:50 (Overnight) + 1:100 (3h spike) | Overcomes steric hindrance near modified sites; prevents excessively long peptides[6]. |
| Missed Cleavages Allowed | 1 to 2 | Up to 4 | K-mal completely blocks trypsin S1 pocket binding; the modified site is inherently a missed cleavage[5],[2]. |
| Denaturation Method | 8M Urea | TCA Precipitation followed by 8M Urea | TCA removes non-protein inhibitors; 8M Urea ensures complete unfolding of sterically bulky modified regions[3],[4]. |
| Variable Modification Mass | Oxidation (M), Acetylation (N-term) | Add Malonylation (K) +86.0211 Da | Accounts for the exact monoisotopic mass addition of the malonyl group (-C3H2O3)[8]. |
Part 4: Troubleshooting Guide
Symptom: My database search yields a high false-discovery rate (FDR) or low confidence scores for malonylated peptides. Cause: High FDR in K-mal analysis often stems from misassigned spectra due to isobaric interferences or poor fragmentation of long peptides. Solution: Ensure your search engine is set to a strict mass tolerance of ≤20 ppm for precursor ions and ≤0.02 Da for fragment ions[5]. Manually validate the MS/MS spectra of key targets to ensure the modified peptide contains the expected missed cleavage at the K-mal site.
Symptom: I am observing a massive drop in peptide identifications after anti-Kmal enrichment compared to my input. Cause: This is biologically expected. Malonylation is a low-abundance modification, often concentrated in specific metabolic pathways (e.g., glycolysis, carbon fixation)[3],[7]. Solution: If the yield is absolute zero, verify the binding capacity of your anti-Kmal beads. Ensure your elution buffer (typically 0.1% TFA) is sufficiently acidic to disrupt the antibody-antigen interaction without degrading the peptides.
Symptom: My search results show a high rate of excessively long, multiply-charged peptides (+4, +5) that score poorly. Cause: Incomplete digestion at unmodified basic residues surrounding the K-mal site. Solution: Implement the two-step digestion protocol outlined above. If the issue persists, increase the denaturation stringency during the reduction/alkylation step to ensure tightly folded domains are fully exposed to the protease.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use alternative proteases like Glu-C or Arg-C to avoid the missed cleavage problem? While theoretically possible, trypsin remains the gold standard because it generates peptides with a C-terminal basic residue, which is optimal for collision-induced dissociation (CID/HCD) fragmentation. Instead of changing the protease, optimize the trypsin digestion to ensure complete cleavage at unmodified Arg and Lys sites, and adjust your search parameters to allow up to 4 missed cleavages[3],[5].
Q: Does malonylation occur on the N-terminus of proteins? While N-terminal modifications exist, malonylation primarily targets the epsilon-amino group of Lysine residues within the protein sequence[1]. Your database search should specify K-mal as a variable modification specifically on Lysine.
Q: How do I prevent false positives from in vitro malonylation during sample prep? Malonyl-CoA is a highly reactive metabolite. To prevent non-enzymatic in vitro malonylation during lysis, keep samples strictly at 4°C, process them rapidly, and utilize TCA precipitation early in the workflow to immediately halt metabolic activity and separate proteins from reactive acyl-CoA species.
References
1.[3] Quantitative Proteomic Analysis of Lysine Malonylation in Response to Salicylic Acid in the Roots of Platycodon grandiflorus. MDPI. 2.[6] A protocol for detection of mitochondrial protein malonylation and succinylation. Biophysics Reports. 3.[4] Identification of the malonylation modification in Staphylococcus aureus and insight into the regulators in biofilm formation. PMC. 4.[5] Global Proteomic Analysis of Lysine Malonylation in Toxoplasma gondii. Frontiers in Microbiology. 5.[8] Systematic qualitative proteome-wide analysis of lysine malonylation profiling in Platycodon grandiflorus. PMC. 6.[7] The Enzyme Lysine Malonylation of Calvin Cycle and Gluconeogenesis Regulated Glycometabolism in Nostoc flagelliforme to Adapt to Drought Stress. MDPI. 7.[1] A Click Chemistry-Based Biorthogonal Approach for the Detection and Identification of Protein Lysine Malonylation for Osteoarthritis Research. ACS Bio & Med Chem Au. 8.[2] PeptideCutter - Special cleavage rules for trypsin and chymotrypsin. Expasy.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. PeptideCutter [web.expasy.org]
- 3. mdpi.com [mdpi.com]
- 4. Identification of the malonylation modification in Staphylococcus aureus and insight into the regulators in biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Global Proteomic Analysis of Lysine Malonylation in Toxoplasma gondii [frontiersin.org]
- 6. A protocol for detection of mitochondrial protein malonylation and succinylation [biophysics-reports.org]
- 7. The Enzyme Lysine Malonylation of Calvin Cycle and Gluconeogenesis Regulated Glycometabolism in Nostoc flagelliforme to Adapt to Drought Stress [mdpi.com]
- 8. Systematic qualitative proteome-wide analysis of lysine malonylation profiling in Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting weak signals in Kmal immunoprecipitation
Troubleshooting Weak Signals in Lysine Malonylation (Kmal) Immunoprecipitation
Welcome to the technical support center for Kmal (Lysine Malonylation) Immunoprecipitation (IP). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with weak or non-existent signals in their Kmal IP experiments. Lysine malonylation is a critical post-translational modification (PTM) linked to cellular metabolism and various disease states.[1][2] Its successful enrichment is paramount for downstream applications like Western blotting and mass spectrometry.
This guide provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues, ensuring the scientific integrity and success of your experiments.
Initial Troubleshooting Workflow
Before diving into specific issues, it's helpful to approach troubleshooting systematically. A weak or absent signal in your final blot or mass spectrometry data usually originates from one of four key experimental stages: Sample Preparation, Antibody & Target Issues, Immunoprecipitation & Washing, or Elution & Detection.
The following diagram outlines a logical workflow to pinpoint the source of the problem.
Caption: A decision tree for troubleshooting weak Kmal IP signals.
Frequently Asked Questions & Troubleshooting Guide
Category 1: Sample Preparation & Lysis
Question: I don't see a signal for my malonylated protein. Could my lysis buffer be the problem?
Answer: Yes, this is a very common issue. The stability of lysine malonylation is highly dependent on the cellular metabolic state and the activity of specific enzymes. The choice of lysis buffer is therefore critical.
-
Causality: Lysine malonylation is a reversible PTM. The primary enzyme responsible for removing this modification (a "demalonylase") is Sirtuin 5 (SIRT5).[1][2][3][4] If your lysis buffer does not inhibit SIRT5 and other potential deacetylases/deacylases, you will lose the PTM during sample preparation. Standard RIPA buffer, while excellent for general protein extraction, can sometimes be too harsh and may not contain the necessary inhibitors to preserve labile PTMs.[5][6]
-
Solution:
-
Inhibitor Cocktail: Your lysis buffer must be freshly supplemented with a robust inhibitor cocktail. Crucially, for Kmal, this should include a SIRT5 inhibitor. Nicotinamide (NAM) is a commonly used sirtuin inhibitor.[7] Always add fresh protease and phosphatase inhibitors as well.
-
Buffer Choice: Start with a non-denaturing, NP-40 or Triton X-100-based lysis buffer, which is generally gentler on protein complexes and modifications than buffers containing harsh ionic detergents like SDS.[5]
-
Sonication: For complete lysis, especially of nuclear proteins, sonication on ice is critical. It ensures nuclear rupture and shears DNA, which can otherwise make the lysate viscous and interfere with the IP.[5][8]
-
Question: How do I know if my target protein is expressed or if the malonylation is even present in my sample?
Answer: This is a crucial control step. You cannot immunoprecipitate a target that isn't there or isn't modified.
-
Causality: Low expression levels of the target protein or a low stoichiometric level of malonylation on that specific protein are common reasons for IP failure.[5][9]
-
Solution:
-
Run an Input Control: Before starting the immunoprecipitation, save a small fraction (e.g., 20-50 µg) of your total cell lysate. This is your "input."
-
Western Blot Analysis: Run this input on an SDS-PAGE gel and perform a Western blot.
-
Blot 1 (Total Protein): Probe with an antibody against your specific protein of interest (not the Kmal antibody). This confirms that your target protein is expressed in the lysate.
-
Blot 2 (Pan-Kmal): Probe with a pan-malonyl-lysine antibody. This confirms that protein malonylation is detectable in your overall lysate. A strong signal here indicates your lysis and sample handling procedures are likely preserving the modification.[3]
-
-
Category 2: Antibody & Target Issues
Question: My input is positive, but the IP still fails. How do I know if my antibody is suitable?
Answer: Antibody selection is arguably the most critical factor for a successful IP experiment.[10] An antibody that works for Western blotting will not necessarily work for immunoprecipitation.
-
Causality: IP requires the antibody to recognize the native, folded protein in a complex lysate, whereas Western blotting typically involves detecting a denatured protein.[11] The epitope your antibody recognizes might be buried within the folded protein structure, making it inaccessible for IP. Furthermore, batch-to-batch variability in antibody production can affect performance.[10]
-
Solution:
-
Check the Datasheet: Only use antibodies that have been explicitly validated for IP by the manufacturer or in published literature.[10]
-
Polyclonal vs. Monoclonal: Polyclonal antibodies often perform better in IP because they can bind to multiple epitopes on the target protein, increasing capture efficiency.[9][11][12]
-
Titrate Your Antibody: Using too much or too little antibody can lead to failure or high background. Perform a titration experiment to determine the optimal concentration for your specific lysate and target.[9]
-
Mass Spectrometry Validation: The gold standard for antibody validation is to perform an IP followed by mass spectrometry (IP-MS).[13][14][15][16] This will definitively identify your target protein and any off-target binders, confirming the antibody's specificity in an IP application.[13][15]
-
| Antibody Validation Checklist | Purpose | Recommendation |
| Datasheet Review | Confirm IP application validation. | Prioritize antibodies with published IP data or vendor-supplied IP Western blot images. |
| Literature Search | Find publications using the specific antibody for IP. | Search for your protein of interest + "immunoprecipitation" + the antibody clone/catalog number. |
| Test Multiple Antibodies | Compare performance if possible. | If budget allows, test 2-3 different IP-validated antibodies. |
| Control IgG | Assess non-specific binding. | Always include a negative control IP with a non-specific IgG from the same host species and of the same isotype. |
Category 3: Immunoprecipitation & Washing
Question: I think my IP is working, but the signal is very weak. Could I be losing my protein during the washes?
Answer: Yes, the washing steps are a delicate balance between removing non-specific binders and retaining your specific protein complex.
-
Causality: Overly stringent wash buffers (high salt or high detergent concentrations) can disrupt the antibody-antigen interaction, stripping your target protein from the beads.[11] Conversely, insufficient washing leads to high background, which can obscure a weak signal.
-
Solution:
-
Optimize Wash Buffer: If you suspect you are losing your target, reduce the stringency of your washes. You can try decreasing the salt concentration (e.g., from 300 mM NaCl to 150 mM NaCl) or the detergent concentration.[11]
-
Number of Washes: Perform at least 3-5 washes to reduce background, but avoid excessive washing.[17]
-
Keep it Cold: Perform all IP and wash steps at 4°C to maintain protein stability and minimize enzymatic activity.[8]
-
Pre-clearing Lysate: To reduce non-specific binding from the start, you can "pre-clear" your lysate. Incubate the lysate with beads alone for 30-60 minutes before adding your specific antibody.[5][9] This removes proteins that would stick non-specifically to the beads.
-
Caption: A standard workflow for Kmal Immunoprecipitation.
Category 4: Elution & Detection
Question: I've successfully pulled down my target, but the final Western blot signal is faint. How can I improve detection?
Answer: Inefficient elution or issues with your Western blot protocol can mask a successful IP.
-
Causality: The protein may not be efficiently released from the beads, or the downstream detection method may lack sensitivity. Standard elution with Laemmli (SDS) buffer is very effective but co-elutes the IP antibody, whose heavy and light chains (~50 kDa and ~25 kDa) can obscure proteins of similar sizes.
-
Solution:
-
Optimize Elution: If using a gentler, non-denaturing elution buffer like glycine-HCl, ensure you neutralize the pH of the eluate immediately to prevent protein degradation.[18] For stubborn interactions, boiling in 1x SDS sample buffer is most effective.[17]
-
Use IP-specific Secondary Reagents: To avoid detecting the co-eluted IP antibody, use secondary antibodies that specifically recognize native (non-reduced) IgG, or use light-chain specific secondary antibodies if your protein of interest is near 50 kDa.
-
Increase Loading Volume: Concentrate your eluate or load a larger volume onto the gel, if possible.
-
Enhance Detection: Use a high-sensitivity chemiluminescent substrate (ECL) for detection. Ensure your transfer from the gel to the membrane was efficient by using a protein stain like Ponceau S.
-
Key Experimental Protocol: PTM-Preserving Lysis Buffer
This protocol provides a starting point for a lysis buffer optimized for preserving lysine malonylation.
Reagents:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% Triton X-100 or NP-40
-
Store at 4°C.
Add Freshly Before Each Use:
-
Protease Inhibitor Cocktail (1X final concentration): Commercially available cocktails are recommended.
-
Phosphatase Inhibitor Cocktail (1X final concentration): Important for studying crosstalk with phosphorylation.
-
Sirtuin Inhibitors:
-
Nicotinamide (NAM): 10 mM final concentration.
-
Consider a specific SIRT5 inhibitor if available.
-
Procedure:
-
Add 1 mL of complete, ice-cold PTM-Preserving Lysis Buffer per 10^7 cells.[8][18]
-
Incubate on ice for 30 minutes, vortexing occasionally.[8]
-
Sonicate the lysate on ice to shear DNA and ensure complete lysis.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Carefully transfer the supernatant to a new, pre-chilled tube. This is your cleared lysate, ready for protein quantification and immunoprecipitation.
References
-
Creative Biolabs. Troubleshooting of Immunoprecipitation (IP) - Antibody. Available from: [Link]
-
Bjorling, et al. Antibody Validation by Immunoprecipitation Followed by Mass Spectrometry Analysis. Methods in Molecular Biology, 2019. Available from: [Link]
-
Uhlen, M. Antibody Validation by Immunoprecipitation Followed by Mass Spectrometry Analysis. Nature Methods, 2016. Available from: [Link]
-
Cytiva. Avoid pitfalls in immunoprecipitation: choose the right antibody. Available from: [Link]
-
Antibodies.com. Chromatin Immunoprecipitation (ChIP) Troubleshooting. 2024. Available from: [Link]
-
Agrisera. Immunoprecipitation troubleshooting. Available from: [Link]
-
Sino Biological. Immunoprecipitation (IP) Troubleshooting Guide. Available from: [Link]
-
Zhang, Y., et al. Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines. STAR Protocols, 2024. Available from: [Link]
-
Brown, K., et al. Utilizing a Comprehensive Immunoprecipitation Enrichment System to Identify an Endogenous Post-translational Modification Profile for Target Proteins. Journal of Visualized Experiments, 2018. Available from: [Link]
-
Zhang, Y., et al. Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines. ResearchGate, 2024. Available from: [Link]
-
MP Biomedicals. How To Optimize Your Cell Lysis Method. Available from: [Link]
-
Cytoskeleton, Inc. Post-translational modification detection techniques. Available from: [Link]
-
Sun, L., et al. Sirt5 preserves cardiac function in ischemia-reperfusion injury by inhibiting ANT2 lactylation. Science Advances, 2024. Available from: [Link]
-
Zhang, Y., et al. SIRT5 and lysine acetyltransferases regulate histone malonylation. ResearchGate, 2023. Available from: [Link]
-
Rardin, M.J., et al. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target. Molecular & Cellular Proteomics, 2015. Available from: [Link]
-
Wang, Y., et al. SIRT5-related lysine demalonylation of GSTP1 contributes to cardiomyocyte pyroptosis suppression in diabetic cardiomyopathy. International Journal of Biological Sciences, 2024. Available from: [Link]
-
Williams, C., et al. Sirt5 Deficiency Causes Posttranslational Protein Malonylation and Dysregulated Cellular Metabolism in Chondrocytes Under Obesity Conditions. Arthritis & Rheumatology, 2019. Available from: [Link]
-
Creative Diagnostics. Immunoprecipitation (IP) Protocol. Available from: [Link]
-
Lee, J., et al. Lysine Malonylation and Its Links to Metabolism and Diseases. International Journal of Molecular Sciences, 2022. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lysine Malonylation and Its Links to Metabolism and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT5-related lysine demalonylation of GSTP1 contributes to cardiomyocyte pyroptosis suppression in diabetic cardiomyopathy [ijbs.com]
- 5. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Utilizing a Comprehensive Immunoprecipitation Enrichment System to Identify an Endogenous Post-translational Modification Profile for Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. IP Sample Preparation | Proteintech Group [ptglab.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Avoid pitfalls in immunoprecipitation: choose the right antibody | Cytiva [cytivalifesciences.com.cn]
- 11. agrisera.com [agrisera.com]
- 12. sinobiological.com [sinobiological.com]
- 13. Antibody Validation by Immunoprecipitation Followed by Mass Spectrometry Analysis | Springer Nature Experiments [experiments.springernature.com]
- 14. Antibody Validation by Immunoprecipitation Followed by Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunoprecipitation-Mass Spectrometry (IP-MS) Antibody Validation | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. New Approaches to Antibody Validation Using Immunoprecipitation and Mass Spectrometry [labroots.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Pan-Malonyl-Lysine Antibody Optimization
Topic: Troubleshooting Specificity & Cross-Reactivity in Malonylome Analysis
Introduction: The "Pan" Antibody Challenge
Welcome to the technical support hub for pan-malonyl-lysine analysis. If you are here, you are likely facing a common but frustrating paradox: high background noise coupled with uncertainty about whether your signal is genuine malonylation or a structural mimic.
Unlike antibodies raised against a specific protein sequence, pan-antibodies recognize a short chemical motif (the malonyl-lysine residue) independent of the surrounding amino acid sequence. This creates a unique set of challenges. The malonyl group (-CO-CH2-COOH) is structurally nearly identical to the succinyl group (-CO-CH2-CH2-COOH), differing by only a single methylene bridge.
This guide moves beyond basic protocols to address the causality of experimental failure and provides self-validating workflows to ensure your data withstands peer review.
Module 1: The Cross-Reactivity Conundrum
The Issue: Users frequently report "non-specific" bands that persist even when using high-quality pan-malonyl antibodies. In 80% of cases, this is not "noise" but cross-reactivity with succinyl-lysine .
The Mechanism: Antibodies bind epitopes based on electrostatic and steric fit. The malonyl and succinyl groups are both negatively charged dicarboxylates. If your antibody has a "loose" binding pocket, it may accommodate the slightly larger succinyl group.
Visualizing the Structural Mimicry
Figure 1: Structural comparison of acyl-lysine modifications. Note the high similarity between Malonyl and Succinyl groups, the primary source of antibody cross-reactivity.
Module 2: Validation Protocols (The "Gold Standard")
You cannot rely on a single Western Blot lane to prove malonylation. You must use a Peptide Competition Assay (PCA) .[1][2] This is the only way to chemically validate that the antibody is binding the modification, not the protein backbone.
Protocol A: Peptide Competition Assay
Principle: Pre-incubate the antibody with an excess of synthetic malonylated peptide. This "blocks" the antibody's paratope. If the bands on your blot disappear, they are specific to the modification. If they remain, they are non-specific background.
Step-by-Step:
-
Prepare Lysates: Run two identical lanes of your sample (Lane A and Lane B) on an SDS-PAGE gel and transfer to a membrane.
-
Prepare Antibody Mixes:
-
Tube 1 (Control): Dilute primary antibody in blocking buffer (e.g., 1:1000).
-
Tube 2 (Blocked): Dilute primary antibody (1:1000) + Synthetic Malonyl-Lysine Peptide (final conc. 1 µg/mL or 200x molar excess).
-
-
Incubation: Incubate both tubes at Room Temperature (RT) for 30–60 minutes with gentle rotation. Crucial: This allows the peptide to occupy the antibody binding sites.
-
Blotting: Incubate the membrane strips:
-
Lane A with Tube 1.
-
Lane B with Tube 2.
-
-
Analysis: Specific bands will be present in Lane A but absent in Lane B.
Protocol B: Biological Validation (Sirt5 Modulation)
Principle: Sirtuin 5 (Sirt5) is the primary cellular demalonylase (and desuccinylase).[3][4] Modulating Sirt5 levels alters the global malonylome.
-
Sirt5 KO/KD: Should result in a massive increase in malonylation signal.
-
Sirt5 Overexpression: Should result in a decrease in malonylation signal.
Warning: Since Sirt5 also removes succinyl groups, this control confirms the signal is a Sirt5-regulated acidic acylation, but it does not strictly differentiate between malonyl and succinyl. It must be paired with Protocol A.
Figure 2: Biological validation workflow using Sirt5 modulation. Sirt5 removal should accumulate malonyl-lysine signals.
Module 3: Troubleshooting Western Blots
Common Issue: High background or "dirty" blots.[5][6] Root Cause: Pan-antibodies have low affinity compared to sequence-specific antibodies. Users often compensate by increasing concentration, leading to background. Furthermore, BSA (Bovine Serum Albumin) can be malonylated , creating a high background if used as a blocker.
Troubleshooting Matrix:
| Symptom | Probable Cause | Corrective Action |
| High Background (Uniform) | Blocking with BSA. | Switch to 5% Non-Fat Dry Milk. BSA is a blood protein and often contains acyl-lysine modifications that the antibody will bind to. |
| High Background (Speckled) | Secondary antibody aggregation. | Spin down secondary antibody (12,000g, 5 min) before use. Filter blocking buffer.[6][7] |
| Weak Signal | Sirt5 activity during lysis. | Add Nicotinamide (10 mM) to lysis buffer. It inhibits Sirtuins, preserving the modification. |
| Multiple "Ladder" Bands | Non-specific backbone binding. | Increase salt concentration in wash buffer (up to 500mM NaCl) to disrupt weak electrostatic interactions. |
| No Signal in Controls | Epitope masking. | Ensure lysis buffer contains strong detergents (e.g., 1% SDS) and boil samples fully. The malonyl group is small and easily hidden by protein folding. |
Module 4: IP & Mass Spectrometry Enrichment
For proteomic discovery, you must enrich malonylated peptides. The abundance of malonyl-lysine is very low (<0.01% of total lysines).
Critical Checkpoints:
-
Input Amount: You need high protein input (minimum 5–10 mg lysate).
-
Cross-linking: Do not cross-link the antibody to beads unless necessary; it can reduce affinity for this specific PTM.
-
Elution: Acidic elution (0.1% TFA) is standard.
Figure 3: Enrichment workflow for Mass Spectrometry. Note the high input requirement due to the low stoichiometry of malonylation.
References
-
Peng, C., et al. (2011). "The first identification of lysine malonylation substrates and its regulatory enzyme." Molecular & Cellular Proteomics, 10(12).
- Foundational paper identifying malonyl
-
Du, J., et al. (2011). "Sirt5 is a NAD-dependent protein lysine demalonylase and desuccinylase."[4][8][9] Science, 334(6057), 806-809.
- Establishes Sirt5 as the key biological control for malonyl
-
He, W., et al. (2012). "Mitochondrial sirtuins: regulators of protein acylation and metabolism."[8] Trends in Endocrinology & Metabolism, 23(9), 467-476.
- Discusses the structural similarities between succinyl and malonyl groups.
-
PTM Biolabs. "Anti-Malonyllysine Rabbit pAb Protocol & Validation."
- Technical specifications for peptide competition and cross-reactivity profiles.
Sources
- 1. docs.abcam.com [docs.abcam.com]
- 2. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Malonyl-Lysine [Mal-K] MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]
- 5. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Pan Succinyl Lysine Recombinant Rabbit Monoclonal Antibody (4A3S5) | Invitrogen (MA568792) [thermofisher.com]
- 8. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Resolving Isobaric Interferences in Malonylation Mass Spectrometry
Welcome to the Advanced Proteomics Technical Support Center. Lysine malonylation is a critical, low-abundance post-translational modification (PTM) involved in metabolic regulation and disease pathology. However, its specific mass shift (+86.0004 Da) presents unique analytical challenges, including true isobaric interference from other acylations, artifactual decarboxylation, and quantitative ratio compression in multiplexed workflows.
This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to ensure high-fidelity malonylation analysis.
Section 1: Understanding Malonylation Mass Shifts and Interferences
Q: Why is malonylation particularly prone to isobaric and isomeric interference in LC-MS/MS?
A: Malonylation involves the addition of a malonyl group (-CO-CH2-COOH) to the ε-amino group of a lysine residue, resulting in a monoisotopic mass shift of +86.0004 Da[1]. The primary analytical challenges arise from biological modifications and chemical artifacts that mimic this exact or near-exact mass:
-
True Isobaric Interference: β-hydroxybutyrylation (Kbhb) is another lysine acylation that adds +86.0368 Da[2]. The mass difference between Kmal and Kbhb is merely 0.0364 Da. In standard low-resolution mass spectrometry, these two modifications are completely indistinguishable.
-
Artifactual Isobaric Interference (Decarboxylation): Malonyllysine is chemically and thermally unstable. Upon heating during sample preparation, or under collision-induced dissociation (CID/HCD) in the mass spectrometer, it readily undergoes a neutral loss of CO2 (-43.9898 Da)[1]. This leaves a remnant mass shift of +42.0105 Da on the peptide, which is perfectly isobaric with lysine acetylation, leading to severe false-discovery misassignments[3].
Quantitative Data Summary: Malonylation vs. Potential Interferences
| Modification | Chemical Formula Added | Exact Mass Shift (Da) | Δ Mass vs. Malonylation (Da) | Interference Type |
| Malonylation | C3H2O3 | +86.0004 | 0.0000 | Target |
| β-hydroxybutyrylation | C4H6O2 | +86.0368 | +0.0364 | Isobaric (Requires >20k MS1 resolution) |
| Di-acetylation | C4H4O2 | +84.0210 | -1.9794 | Near-isobaric (Resolved by standard MS1) |
| Acetylation | C2H2O | +42.0105 | -43.9899 | Artifactual (via MS2 CO2 neutral loss) |
Section 2: Troubleshooting Co-eluting Isobaric PTMs (Kmal vs. Kbhb)
Q: How can I distinguish true malonylation from β-hydroxybutyrylation and other +86 Da modifications?
A: Because the delta mass is only 0.0364 Da, relying solely on MS1 precursor mass requires a resolving power of at least ~30,000 at m/z 800. However, if the peptides co-elute chromatographically, they will generate chimeric MS2 spectra that confuse search algorithms.
The Solution: Implement High-Resolution Ion Mobility Spectrometry (IMS). IMS separates gas-phase ions based on their collisional cross-section (CCS) before they enter the mass analyzer, effectively resolving isomeric and near-isobaric acyl-lysine marks based on their 3D conformation[4].
Workflow for resolving isobaric acylations using LC-IMS-MS/MS.
Step-by-Step Methodology: Resolving Isobaric Acylations
-
Chromatography Optimization: Use a shallow UHPLC gradient (e.g., 2-35% Acetonitrile over 120 minutes) to maximize the baseline separation of modified peptides prior to ionization.
-
Ion Mobility Setup: Enable TIMS (Trapped Ion Mobility Spectrometry) or FAIMS. For TIMS, utilize a slow ramp time (e.g., 100-150 ms) over a narrow 1/K0 range (0.6 - 1.2 V·s/cm²) to maximize the peak-to-peak resolution of the +86 Da isobars[4].
-
High-Resolution MS1: Set the Orbitrap or TOF resolution to ≥60,000 to ensure the 0.0364 Da difference is fully resolved at the MS1 level if IMS overlap occurs.
-
Diagnostic MS2 Validation: Search for specific reporter ions. Malonylation exhibits a strong neutral loss of CO2 (-44 Da) during HCD, whereas β-hydroxybutyrylation remains largely intact[3].
Section 3: Preventing Artifactual Decarboxylation (The Acetylation Mimic)
Q: My malonylated peptides are being misidentified as acetylated. How do I prevent this?
A: This is a classic false-discovery issue caused by the thermal and collisional instability of the malonyl group. When the malonyl group loses CO2, the search engine sees a +42.0105 Da shift and incorrectly assigns the peptide as acetylated[1].
Mechanism of artifactual decarboxylation leading to acetylation misassignment.
Step-by-Step Methodology: Preventing Decarboxylation Artifacts
-
Cold Sample Processing: Keep all lysis buffers, digestion mixtures, and LC autosamplers at 4°C. Avoid heating samples above 37°C during reduction/alkylation or tryptic digestion to prevent spontaneous decarboxylation[1].
-
Alternative Fragmentation Techniques: Switch from standard HCD (Higher-energy Collisional Dissociation) to ETD (Electron Transfer Dissociation). HCD relies on vibrational excitation, which easily breaks the weak carboxyl bond of the malonyl group before the peptide backbone fractures. ETD uses radical anions to transfer an electron to the multiply charged peptide, inducing rapid cleavage of the N-Cα backbone bonds without increasing internal vibrational energy. This preserves the labile +86.0004 Da malonyl modification.
-
Self-Validating Bioinformatics: In your search engine (e.g., MaxQuant, MSFragger), configure Malonylation (+86.0004 Da) as a variable modification and explicitly define a neutral loss of 43.9898 Da for the MS2 scoring algorithm[3]. This forces the software to penalize spectra that lack the intact mass but contain the diagnostic loss, preventing misassignment to acetylation.
Section 4: Overcoming Isobaric Tag Interference (TMT Ratio Compression)
Q: I am using TMT multiplexing to quantify malonylation, but my fold-changes are severely compressed. How do I fix this?
A: Isobaric labeling (TMT/iTRAQ) suffers from co-isolation interference, where background peptides of similar m/z are co-isolated and fragmented alongside your target peptide[5]. Because malonylation is a sub-stoichiometric (low abundance) PTM, the reporter ions from the abundant background peptides overwhelm the malonyl-peptide reporter ions, dragging the quantitative ratio toward 1:1.
Synchronous Precursor Selection (SPS) MS3 workflow for eliminating TMT isobaric interference.
Step-by-Step Methodology: Accurate TMT Quantitation via SPS-MS3
-
Post-Labeling Enrichment: Always perform anti-Kmal immunoaffinity enrichment after TMT labeling and pooling. This drastically reduces the background complexity before the sample ever reaches the mass spectrometer.
-
SPS-MS3 Acquisition: Utilize Synchronous Precursor Selection (SPS) MS3 to physically separate the target from the background[5].
-
MS1: Identify the malonylated precursor.
-
MS2 (CID): Fragment the backbone in the ion trap to generate sequence-specific b/y ions.
-
MS3 (HCD): The mass spectrometer synchronously isolates 5-10 of these specific MS2 fragment ions (excluding the uninformative precursor) and subjects them to high-energy collision dissociation in the Orbitrap. Because the co-isolated background peptides do not produce the exact same MS2 fragment ions as the target, they are left behind, yielding pure reporter ions.
-
-
FAIMS Filtering: If an MS3-capable instrument is not available, use FAIMS to filter out +1 charge state background ions and separate co-eluting peptides in the gas phase before MS2 fragmentation.
References
1.[1] Lysine malonylation - Wikipedia. Wikipedia. URL:[Link] 2.[2] Global Profiling of Protein β-hydroxybutyrylome in Porcine Liver. MDPI. URL:[Link] 3.[3] Navigating Challenges in Mass Spectrometry Analysis of Endogenous and Synthetic Protein Modifications. MDPI. URL:[Link] 4.[4] Ion Mobility Separation of Isomeric Acyl-lysine Marks in Peptides. ACS Publications. URL:[Link] 5.[5] Isobaric labeling: Expanding the breadth, accuracy, depth, and diversity of sample multiplexing. NIH. URL:[Link]
Sources
- 1. Lysine malonylation - Wikipedia [en.wikipedia.org]
- 2. Global Profiling of Protein β-hydroxybutyrylome in Porcine Liver [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isobaric labeling: Expanding the breadth, accuracy, depth, and diversity of sample multiplexing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Malonyl-Lysine Peptide Enrichment
Topic: Buffer Optimization & Troubleshooting Guide
Version: 2.4 | Last Updated: March 2026 Audience: Proteomics Researchers, Mass Spectrometry Specialists
Introduction: The Malonyl-Lysine Challenge
You are likely here because your malonyl-lysine (
Unlike stable acetylation, malonylation adds a negatively charged carboxyl group (mass shift: +86.03 Da) to the lysine residue.[1] This creates unique challenges:
-
Labile Chemistry: The modification is susceptible to enzymatic removal by SIRT5 and potential decarboxylation under extreme conditions.
-
Structural Mimicry:
is structurally similar to succinylation ( ), leading to antibody cross-reactivity if buffer stringency is uncontrolled. -
Ionization Suppression: The negative charge can suppress ionization in positive-mode LC-MS/MS if not properly acidified/desalted.
This guide provides a modular, self-validating buffer system to maximize sensitivity and specificity.
Module 1: The Stability-Solubility Matrix (Buffer Chemistry)
Q1: Which buffer system best preserves the malonyl modification during lysis?
Recommendation: Urea-based Lysis Buffer (pH 8.0) with immediate Sirtuin inhibition.
-
The Chemistry: Malonylation is an amide linkage, which is chemically stable at neutral/mildly alkaline pH. However, it is biologically unstable due to SIRT5 (desuccinylase/demalonylase) activity.
-
The Protocol:
-
Buffer: 8 M Urea, 50 mM HEPES (pH 8.0), 75 mM NaCl.
-
Critical Additive: 10 mM Nicotinamide (NAM) or specific Sirtuin inhibitors.
-
Why: Urea instantly denatures SIRT5, preventing enzymatic demalonylation. HEPES maintains pH 8.0, optimal for protease digestion later (after dilution).
-
Q2: MOPS vs. PBS for Immunoaffinity Purification (IAP)?
Recommendation: 50 mM MOPS (pH 7.2) .
-
The Logic:
-
PBS (Phosphate Buffered Saline): Cheap, but phosphate can precipitate with detergents or suppress MS ionization if not fully removed.
-
Tris: Contains primary amines that can compete for coupling if you are crosslinking antibodies to beads, and its pKa is temperature-sensitive.
-
MOPS: A zwitterionic buffer with a pKa of ~7.2. It provides a stable neutral environment that favors antibody-antigen binding while minimizing non-specific electrostatic interactions that occur at higher pH.
-
Q3: How do I prevent Succinyl-Lysine cross-reactivity?
Recommendation: Optimize Ionic Strength in the Wash Buffer.
-
Mechanism: Anti-malonyl antibodies often have weak affinity for the slightly longer succinyl chain (+14 Da difference).
-
Optimization:
-
Standard Wash: 50 mM MOPS, 10 mM NaCl (Low stringency).
-
High-Specificity Wash: 50 mM MOPS, 150-300 mM NaCl .
-
Result: Higher salt disrupts the weaker, non-specific interaction between the anti-malonyl antibody and succinylated peptides, while the high-affinity malonyl interaction remains stable.
-
Module 2: Visualized Workflows
Figure 1: The Optimized Enrichment Workflow
This diagram outlines the critical path from lysis to LC-MS, highlighting "Stop Points" where samples can be frozen.
Caption: Optimized Malonyl-Lysine Enrichment Workflow. "NAM" = Nicotinamide (Sirtuin inhibitor).
Module 3: Troubleshooting & Diagnostics
Q4: My yield is low. Is it the buffer or the antibody?
Use the "Flow-Through Check" method to diagnose.
-
Save the supernatant (flow-through) after the IAP incubation.
-
Analyze 5% of the flow-through via Dot Blot using the same anti-malonyl antibody.
-
Interpretation:
-
Strong Signal in Flow-Through: Buffer prevented binding (Salt too high? pH off?) or Antibody capacity exceeded.
-
No Signal in Flow-Through: Binding was successful; the issue is Elution efficiency or Sample Loss downstream.
-
Figure 2: Troubleshooting Logic Tree
Caption: Diagnostic logic for identifying the root cause of low malonyl-peptide recovery.
Module 4: The "Gold Standard" Protocol
This protocol synthesizes methods from Cell Signaling Technology (PTMScan®) and academic literature (Peng et al., 2011).
1. Preparation of Buffers
| Buffer | Composition | Purpose |
| IAP Buffer (1X) | 50 mM MOPS (pH 7.2), 10 mM Sodium Phosphate, 50 mM NaCl | Provides neutral pH and physiological ionic strength for optimal Ab-Ag binding. |
| Urea Lysis | 20 mM HEPES (pH 8.0), 9 M Urea, 1 mM Na3VO4, 2.5 mM Na-Pyrophosphate, 1 mM | Solubilizes proteome, inhibits phosphatases and Sirtuins . |
| Wash Buffer | IAP Buffer + 0.1% NP-40 (Optional: Increase NaCl to 200mM for specificity) | Removes non-specific binders. |
| Elution Buffer | 0.15% TFA in Ultra-pure Water | Disrupts antibody interaction via low pH. |
2. Critical Steps
-
Digestion: Dilute Urea lysate to <2 M Urea using 20 mM HEPES before adding Trypsin (1:50 ratio). Digest overnight at 37°C.
-
Desalting (Crucial): Use C18 Sep-Pak columns. Malonyl groups are hydrophilic ; ensure the flow-through is checked to prevent loss of small hydrophilic peptides.
-
IAP Incubation: Reconstitute lyophilized peptides in IAP Buffer . Add anti-malonyl beads.[2] Incubate 2 hours at 4°C (Do not vortex; use a rotator).
-
Washing:
-
2x with IAP Buffer (cold).
-
2x with HPLC-grade Water (cold) to remove salts before MS.
-
-
Elution: Add 50 µL Elution Buffer. Incubate 10 min RT. Repeat once. Combine eluates.
References
-
Peng, C., et al. (2011). The first identification of lysine malonylation substrates and its regulatory enzyme.[1] Molecular & Cellular Proteomics.[3][4]
-
Cell Signaling Technology. PTMScan® Malonyl-Lysine [Mal-K] Kit Protocol.[2] CellSignal.com.[5] [2]
-
Colak, G., et al. (2015). Proteomic and Functional Analysis of Lysine Succinylation. Methods in Enzymology.
-
Zhang, R., et al. (2024). Protocol for mass spectrometric profiling of lysine malonylation.[2] STAR Protocols.
Sources
- 1. Lysine malonylation - Wikipedia [en.wikipedia.org]
- 2. Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTMScan® Malonyl-Lysine [Mal-K] Kit | Cell Signaling Technology [cellsignal.com]
- 4. simm.ac.cn [simm.ac.cn]
- 5. cellsignal.jp [cellsignal.jp]
Overcoming low stoichiometry of endogenous lysine malonylation
Topic: Overcoming Low Stoichiometry of Endogenous Lysine Malonylation (Kmal) Role: Senior Application Scientist Status: Active Support Session
Introduction: The "Needle in the Haystack" Problem
Welcome to the Kmal Technical Support Center. If you are here, you are likely facing the "stoichiometry wall." Unlike acetylation or phosphorylation, endogenous lysine malonylation exists at extremely low occupancy levels (often <0.01% of total lysine residues). Furthermore, it is highly labile due to the robust activity of the demalonylase SIRT5.
This guide does not offer generic advice. It provides a self-validating workflow designed to artificially boost signal, enrich the specific modification, and rigorously validate the mass spectral data.
Module 1: Biological Signal Amplification
Issue: "I cannot detect endogenous malonylation in my Wild Type (WT) lysates."
Root Cause: The turnover rate of malonyl-lysine by SIRT5 is faster than its non-enzymatic formation rate. In WT cells, the signal is actively erased.
Troubleshooting Protocol: The "Trap and Boost" Method
To detect Kmal, you must stop the "drain" (SIRT5) and fill the "sink" (Malonyl-CoA).
Step 1: Inhibit the Demalonylase (SIRT5)
-
Genetic Approach (Gold Standard): Use Sirt5 knockout (KO) or knockdown lines. This results in a global hyper-malonylation phenotype.
-
Pharmacological Approach: If genetic manipulation is impossible, treat cells with Nicotinamide (NAM) (5–10 mM) for 6–12 hours prior to lysis.
-
Note: Trichostatin A (TSA) and Vorinostat (SAHA) inhibit HDACs (Class I/II) but do not inhibit Sirtuins (Class III). You must use NAM or specific Sirtuin inhibitors.
-
Step 2: Metabolic Precursor Supplementation
-
Supplement culture media with Sodium Malonate or Dimethyl Malonate (5–10 mM) for 6–24 hours.
-
Mechanism:[1][2] This increases intracellular Malonyl-CoA pools, driving non-enzymatic malonylation of lysine residues via thioester exchange.
Module 2: Enrichment Strategy (The Bottleneck)
Issue: "My Western Blot shows a smear, but Mass Spec identifies nothing."
Root Cause: The dynamic range of the mass spectrometer is overwhelmed by unmodified peptides. Antibody enrichment is not optional; it is mandatory.
Workflow Diagram: The Enrichment Pipeline
Caption: Optimized workflow for Kmal enrichment. Critical control points are the addition of NAM during lysis and the peptide-level (not protein-level) enrichment.
Critical Protocol Adjustments
-
Lysis Buffer: Must contain 10 mM Nicotinamide . Without this, malonylation is lost during lysis.
-
Digestion First: Do not IP the protein. IP the peptide.
-
Reasoning: Malonylation often occurs on solvent-exposed lysines. In a folded protein, the antibody may not access the site. Trypsinization exposes the epitope.
-
-
Antibody Load: Use high-affinity pan-anti-malonyl-lysine antibodies (e.g., PTMScan® or equivalent). Use at least 10 µl of antibody-bead slurry per 1 mg of peptide.
Module 3: Mass Spectrometry Acquisition & Validation
Issue: "I have peaks, but are they real? How do I distinguish Malonyl (+86 Da) from artifacts?"
Root Cause: False discovery rates (FDR) are high in PTMomics. You need diagnostic ions.
Data Analysis Parameters
Configure your search engine (MaxQuant, Proteome Discoverer, etc.) with the following rigid specifications:
| Parameter | Setting | Technical Rationale |
| Variable Modification | Malonyl (K) | Adds +86.0004 Da to Lysine. |
| Diagnostic Neutral Loss | -44 Da (CO₂) | Malonylated peptides often lose a carboxyl group during HCD fragmentation. |
| Immonium Ion | Check for specific peaks | Look for diagnostic ions in the low m/z range (though less common than in phosphoproteomics). |
| False Discovery Rate | < 1% at Peptide Level | Strict filtering is required due to the large search space. |
| Enzyme Specificity | Trypsin (allow missed cleavages) | Crucial: Malonylation neutralizes the positive charge of Lysine. Trypsin cannot cleave at a malonylated lysine. You will see the modification on internal lysines or C-terminal lysines only if cleavage failed. |
The "Chemical Probe" Validation (The Nuclear Option)
If antibody background is too high, switch to Metabolic Labeling .
Protocol: Alkynyl-Malonate (MalAM-yne)
-
Incubate: Treat cells with cell-permeable alkynyl-malonate probes (e.g., MalAM-yne) [1].
-
Metabolism: Intracellular enzymes convert the probe to Alkynyl-Malonyl-CoA.
-
Incorporation: The machinery incorporates the "fake" malonyl group into proteins.
-
Click Chemistry: Lyses cells and react with Azide-Biotin .
-
Enrichment: Streptavidin pull-down (far cleaner than antibody IP).
Module 4: Biological Logic Check
Issue: "Is this biologically relevant?"
Use the following logic map to validate if your hit fits the biological context of malonylation.
Caption: Biological regulation of Kmal.[2][3][4][5] High Kmal levels generally inhibit mitochondrial metabolic enzymes [2].
Frequently Asked Questions (FAQ)
Q1: Can I use the same antibody for Western Blot and IP?
-
A: Generally, yes. However, for IP, you need a significantly higher concentration. Ensure the antibody is "ChIP-grade" or "IP-validated." Polyclonal antibodies are often better for enrichment as they capture a wider variety of epitope flanking sequences.
Q2: Why do I see "Glutarylation" or "Succinylation" overlap?
-
A: These modifications are chemically similar (dicarboxylic acids).
-
Malonyl: 3 carbons (+86 Da)
-
Succinyl: 4 carbons (+100 Da)
-
Glutaryl: 5 carbons (+114 Da)
-
Troubleshooting: Ensure your mass spectrometer is calibrated to <5 ppm mass accuracy. The mass difference is distinct enough for high-res instruments (Orbitrap), but low-res instruments will struggle.
-
Q3: Is there a "Malonyl-Transferase"?
-
A: This is controversial. While acetyl-transferases (HATs) are well defined, Kmal is largely considered to be driven by non-enzymatic mechanisms dependent on the concentration of Malonyl-CoA and mitochondrial pH [3].[6] Do not waste time looking for a specific "writer" enzyme to overexpress; focus on increasing the substrate (Malonyl-CoA).
References
-
Bao, X., et al. (2013).[5][7] A chemical probe for lysine malonylation.[2][5][7][8] Angewandte Chemie International Edition.
-
Peng, C., et al. (2011).[3] The first identification of lysine malonylation substrates and its regulatory enzyme.[2][9] Molecular & Cellular Proteomics.
-
Colak, G., et al. (2015). Proteomic and biochemical studies of lysine malonylation suggest its malonic aciduria-associated pathophysiological role.[4] Molecular & Cellular Proteomics.
-
Du, J., et al. (2011). Sirt5 is a NAD-dependent protein lysine demalonylase and desuccinylase.[2][10][11] Science.
-
Nishida, Y., et al. (2015). SIRT5 Regulates Ballooning Degeneration of Hepatocytes in Non-alcoholic Steatohepatitis. Journal of Biological Chemistry.
Sources
- 1. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection [mdpi.com]
- 2. The First Identification of Lysine Malonylation Substrates and Its Regulatory Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic analysis of lysine malonylation in Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tncbio.com [tncbio.com]
- 5. researchgate.net [researchgate.net]
- 6. PTMScan® Malonyl-Lysine [Mal-K] Kit | Cell Signaling Technology [cellsignal.com]
- 7. (PDF) A Chemical Probe for Lysine Malonylation [academia.edu]
- 8. research.polyu.edu.hk [research.polyu.edu.hk]
- 9. Malonylation Proteomics - Creative Proteomics [creative-proteomics.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Sirt5 regulates chondrocyte metabolism and osteoarthritis development through protein lysine malonylation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating N6-(2-Carboxyacetyl)-L-lysine (Malonyllysine) Sites: A Comparison Guide Using SIRT5 Knockout Models
Introduction: The Malonyllysine Landscape
N6-(2-Carboxyacetyl)-L-lysine, commonly known as lysine malonylation (Kmal), is a highly conserved post-translational modification (PTM) that introduces a bulky, negatively charged malonyl group to lysine residues, fundamentally altering protein conformation and enzymatic function[1]. Because this modification is deeply integrated into cellular metabolism—particularly glycolysis and fatty acid oxidation—its precise validation is critical for drug development and biomarker discovery.[2]. In wild-type (WT) cells, SIRT5 continuously removes malonyl groups from metabolic enzymes to maintain homeostasis. Consequently, the genetic ablation of SIRT5 (SIRT5 KO) results in global protein hypermalonylation[3]. This mechanistic causality makes SIRT5 KO models the undisputed gold standard for validating putative Kmal sites and discovering novel malonylated substrates[4].
The Mechanistic Foundation of SIRT5 Validation
Understanding the causality behind this validation strategy requires examining the SIRT5 catalytic pocket. Unlike SIRT1-3, which act as robust deacetylases, SIRT5 possesses a unique active site containing Tyrosine 102 (Tyr102) and Arginine 105 (Arg105)[5]. These specific residues form strong hydrogen bonds and electrostatic interactions that perfectly accommodate negatively charged acidic acyl groups like malonylation[6].
When SIRT5 is knocked out, the demalonylation reaction is halted, leading to the stoichiometric accumulation of N6-(2-Carboxyacetyl)-L-lysine on target proteins. By comparing Kmal levels between WT and SIRT5 KO models, researchers can definitively validate whether a specific lysine residue is a genuine malonylation site regulated by SIRT5.
Mechanistic pathway of SIRT5-mediated lysine demalonylation using NAD+ as a cofactor.
Product & Methodology Comparison: Strategies for Kmal Validation
Validating a Kmal site requires isolating and quantifying the modification. Because baseline malonylation stoichiometry is exceptionally low, choosing the right analytical product and strategy is critical. Below is an objective comparison of the three primary methodologies used in conjunction with SIRT5 KO models.
Approach A: High-Affinity Pan-Kmal Antibody Enrichment + LC-MS/MS (Recommended)
This approach utilizes premium pan-anti-malonyllysine affinity beads to immunoprecipitate malonylated peptides from digested cell lysates prior to high-resolution mass spectrometry (HRMS).
-
Mechanism: The pan-Kmal antibody selectively binds the N6-(2-Carboxyacetyl) moiety regardless of the surrounding peptide sequence.
-
Pros: Enriches low-abundance Kmal peptides by >100-fold; allows unbiased, global profiling of SIRT5 KO vs. WT malonylomes[7].
-
Cons: Requires high-quality, highly specific antibodies to avoid cross-reactivity with succinylation.
Approach B: Direct Label-Free Quantification (LFQ) LC-MS/MS (Without Enrichment)
-
Mechanism: Whole-cell lysates from WT and SIRT5 KO cells are digested and directly injected into the LC-MS/MS.
-
Pros: Eliminates antibody bias and reduces upfront reagent costs.
-
Cons: Severe ion suppression from highly abundant unmodified peptides. Kmal sites often fall below the limit of detection (LOD), leading to high false-negative rates.
Approach C: Site-Specific Kmal Antibody Generation + Western Blotting
-
Mechanism: Custom antibodies are raised against a specific synthetic peptide containing the target Kmal site. Validated by Western blot showing increased signal in SIRT5 KO lysates[8].
-
Pros: Highly visual, standard biochemical assay. Excellent for routine validation of a single, known target.
-
Cons: Extremely low success rate for custom antibody generation (~15-20% for Kmal). Cost-prohibitive and unscalable for validating multiple sites.
Quantitative Performance Comparison
| Performance Metric | Pan-Kmal Enrichment + MS (Approach A) | Direct LFQ MS (Approach B) | Site-Specific Antibody + WB (Approach C) |
| Detection Sensitivity | High (Femtomolar) | Low (Picomolar) | Moderate (Depends on Ab affinity) |
| Throughput | >500 sites per run | <50 sites per run | 1 site per assay |
| SIRT5 KO Validation Reliance | Essential for biological context | Essential for biological context | Absolute requirement for Ab specificity |
| Cross-Reactivity Risk | Low (with premium beads) | None (MS resolves mass) | High (often binds unmodified peptide) |
| Estimated Timeframe | 3-5 Days | 2-3 Days | 4-6 Months (Ab generation) |
Self-Validating Experimental Protocol: Pan-Kmal Enrichment
To ensure high-fidelity validation of N6-(2-Carboxyacetyl)-L-lysine sites, the following self-validating protocol leverages Approach A. The system is "self-validating" because the inclusion of the SIRT5 KO acts as an internal positive control for both enrichment efficiency and biological relevance.
Step 1: Model Preparation and Lysis
-
Culture isogenic WT and SIRT5 KO cell lines (e.g., generated via CRISPR/Cas9) under identical metabolic conditions.
-
Causality Check: Lyse cells in denaturing buffer (8M Urea, 50 mM Tris-HCl, pH 8.0) supplemented with 50 mM Nicotinamide (NAM). Why? NAM is a potent pan-sirtuin inhibitor. Adding it during lysis prevents residual SIRT5 (in WT cells) or other deacylases from artificially stripping malonyl groups post-extraction.
-
Quantify protein and reduce/alkylate using DTT and Iodoacetamide.
Step 2: Tryptic Digestion
-
Dilute urea concentration to <2M using 50 mM Tris-HCl to prevent trypsin denaturation.
-
Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C.
-
Desalt peptides using C18 Sep-Pak cartridges and lyophilize.
Step 3: Pan-Kmal Affinity Enrichment
-
Resuspend 1-5 mg of digested peptides in NETN buffer (50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 0.5% NP-40, pH 8.0).
-
Incubate with pre-washed Pan-Anti-Malonyllysine Agarose Beads for 4 hours at 4°C with gentle rotation.
-
Causality Check: The acidic nature of the malonyl group requires stringent washing to remove non-specific basic peptides that may bind electrostatically. Wash beads 3x with NETN buffer, 2x with ETN buffer (no NP-40), and 1x with ddH2O.
-
Elute enriched Kmal peptides using 0.1% Trifluoroacetic acid (TFA).
Step 4: LC-MS/MS and Bioinformatic Validation
-
Analyze eluates via Nano-LC coupled to a high-resolution mass spectrometer (e.g., Orbitrap Exploris or Eclipse).
-
Search spectra against the reference proteome with a dynamic modification for malonylation (+86.0004 Da on Lysine).
-
Validation Criteria: A site is considered a validated SIRT5 target if the Kmal peptide intensity is ≥2.0-fold higher in the SIRT5 KO sample compared to the WT sample, with a localization probability >0.75.
Step-by-step experimental workflow for validating Kmal sites using SIRT5 KO models.
References
-
[2] Du, J. et al. "Sirt5 Is an NAD-Dependent Protein Lysine Demalonylase and Desuccinylase." Science.[Link]
-
[5] Du, J. et al. "Sirt5 Is a NAD-Dependent Protein Lysine Demalonylase and Desuccinylase (PDF)." ResearchGate.[Link]
-
[6] "Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection." MDPI.[Link]
-
[4] "SIRT5-related lysine demalonylation of GSTP1 contributes to cardiomyocyte pyroptosis suppression in diabetic cardiomyopathy." PMC - NIH.[Link]
-
[8] "SIRT5 deficiency suppresses mitochondrial ATP production and promotes AMPK activation in response to energy stress." PMC - NIH.[Link]
-
[7] "Sirt5 deficiency causes post-translational protein malonylation and dysregulated cellular metabolism in chondrocytes under obesity conditions." bioRxiv.[Link]
-
[3] "Metabolic Characterization of a Sirt5 deficient mouse model." UNL Digital Commons.[Link]
-
[1] "Lysine malonylation as a therapeutic target: implications for metabolic, inflammatory, and oncological disorders." Springer / ResearchGate.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sirt5 Is an NAD-Dependent Protein Lysine Demalonylase and Desuccinylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. SIRT5-related lysine demalonylation of GSTP1 contributes to cardiomyocyte pyroptosis suppression in diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Sirt5 deficiency causes post-translational protein malonylation and dysregulated cellular metabolism in chondrocytes under obesity conditions | bioRxiv [biorxiv.org]
- 8. SIRT5 deficiency suppresses mitochondrial ATP production and promotes AMPK activation in response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]
The Malonyl-Lysine Specificity Benchmark: A Peptide Competition Guide
Topic: Peptide competition assay for malonyl-lysine antibody specificity Content Type: Publish Comparison Guide
Executive Summary
Lysine malonylation (Kmal) is a critical post-translational modification (PTM) linking mitochondrial metabolism to cellular signaling.[1] However, its structural similarity to succinylation (Ksucc) and acetylation (Kac) creates a high risk of antibody cross-reactivity. This guide details the Peptide Competition Assay (PCA) , the gold-standard method for validating Kmal antibody specificity. We provide a comparative analysis of validation strategies, a self-validating protocol, and the mechanistic logic required to distinguish true Kmal signals from biochemical noise.
The Challenge: The Acyl-Lysine Mimicry
The core difficulty in detecting malonyl-lysine is "epitope mimicry." Malonyl groups add a 3-carbon dicarboxylic acid to the lysine side chain. This is structurally almost identical to succinyl-lysine (4-carbon) and glutaryl-lysine (5-carbon).
Table 1: Structural & Physicochemical Comparison of Acyl-Lysine Modifications
| Modification | Chemical Group | Charge at pH 7.4 | Size (approx.) | Cross-Reactivity Risk |
| Malonyl-Lysine | -CO-CH2-COO- | Negative (-1) | ~86 Da shift | High (vs Succinyl) |
| Succinyl-Lysine | -CO-(CH2)2-COO- | Negative (-1) | ~100 Da shift | High (vs Malonyl) |
| Acetyl-Lysine | -CO-CH3 | Neutral (0) | ~42 Da shift | Low |
| Glutaryl-Lysine | -CO-(CH2)3-COO- | Negative (-1) | ~114 Da shift | Moderate |
Expert Insight: A standard Western blot cannot distinguish these modifications by molecular weight alone. An antibody raised against Kmal must be rigorously validated to ensure it does not bind the slightly longer carbon chains of Ksucc or Kglu.
The Gold Standard: Peptide Competition Assay (PCA)
The PCA is an immunological "stress test." By pre-incubating the antibody with a synthetic peptide containing the specific modification (the antigen), you occupy the antibody's paratope (binding site). If the antibody is specific, it will no longer be able to bind the protein on the membrane.
Mechanism of Action
-
Active State: Antibody binds to Kmal proteins on the blot.[2]
-
Blocked State: Antibody is saturated with free Kmal-peptide. Paratopes are physically occluded.
-
Control State: Antibody is incubated with Ksucc or Kac peptides. If specificity is high, the antibody ignores these peptides and still binds the blot.
Visualizing the Logic
Figure 1: The logical flow of a Peptide Competition Assay. Specificity is proven only when Kmal peptides block the signal, but Ksucc/Kac peptides do not.
Comparative Performance Analysis
When selecting an antibody or validating your own, you must compare the validation data provided by vendors. Below is an analysis of the two primary validation approaches used by top-tier providers (e.g., PTM Biolabs, Cell Signaling Technology).
Table 2: Validation Strategy Comparison
| Feature | Pan-Specific Approach (e.g., PTM Biolabs PTM-901) | Motif-Specific Approach (e.g., CST MultiMab) |
| Antigen | Randomized Kmal peptide library | Specific Kmal peptide sequences |
| Best For | Global screening, discovering new Kmal proteins | Studying specific known targets |
| Specificity Data | Dot Blot Matrix: Shows 0% binding to Ksucc, Kac, Kglu libraries. | ELISA/WB: Shows specific blocking by Kmal peptide only. |
| Risk | May have lower affinity for some specific sequence motifs. | May miss Kmal sites that don't match the motif. |
| Competition Control | Requires Kmal library peptide. | Requires specific immunogen peptide. |
Critical Data Point: In a study by Peng et al. (2011), the anti-Kmal antibody was shown to bind a Kmal peptide library but showed no cross-reactivity with Ksucc or Kac libraries, establishing the baseline for acceptable specificity [1].
Detailed Protocol: The Self-Validating System
This protocol is designed to be self-validating. If the controls fail, the experiment stops, saving you time.
Prerequisites:
-
Primary Antibody: Anti-Malonyl-Lysine (e.g., PTM-901 or equivalent).
-
Blocking Peptide: Synthetic malonyl-lysine peptide (often supplied by vendor).
-
Control Peptide: Synthetic succinyl-lysine or acetyl-lysine peptide (optional but recommended for rigor).
-
Sample: Whole cell lysate (e.g., HeLa or Liver tissue) known to contain Kmal proteins.
Step 1: Optimization (The "Pre-Run")
Do not waste peptide on an unoptimized blot. First, run a standard Western Blot to determine the optimal antibody concentration (usually 1:500 to 1:1000) that yields crisp bands with minimal background.
Step 2: Calculating Molar Excess
To ensure complete blocking, you need a 200-fold to 500-fold molar excess of peptide relative to the antibody.
Example: To block 1 µg of Antibody (MW 150kDa) with a 500-fold excess of Peptide (MW 1.5kDa):
Step 3: The Incubation Workflow
Figure 2: Experimental workflow for preparing the antibody-peptide complexes.
-
Prepare 2x Antibody Solution: If your final use is 10 mL at 1:1000, prepare 3 tubes, each with 5 mL at 1:500.
-
Add Peptides:
-
Tube A (Positive Control): Add equivalent volume of solvent (PBS/Water).
-
Tube B (Blocked): Add Kmal peptide (500x molar excess).
-
Tube C (Specificity Control): Add Ksucc peptide (500x molar excess).
-
-
Incubate: Allow the mixture to reach equilibrium.
-
Apply: Dilute each tube 1:1 with blocking buffer to reach the final 1x concentration (1:1000) and apply to the membrane.
Interpreting Results & Troubleshooting
| Observation | Interpretation | Action |
| Tube A (Ab only): Strong BandsTube B (Kmal Block): No Bands | PASS. The antibody is specific to the peptide sequence. | Proceed with experiments. |
| Tube A: Strong BandsTube B: Weak Bands | INCONCLUSIVE. Incomplete blocking. | Increase peptide molar excess (up to 1000x) or incubation time. |
| Tube A: Strong BandsTube B: Strong Bands | FAIL. The antibody is binding non-specifically (not recognizing the epitope). | The antibody is likely poor quality or the target is not malonylated. |
| Tube C (Ksucc Block): No Bands | FAIL. Cross-reactivity detected. | The antibody cannot distinguish Malonyl from Succinyl. Do not use. |
Biological Validation (The "Platinum" Standard)
While peptide competition proves chemical specificity, biological validation proves biological relevance.
-
SIRT5 Modulation: SIRT5 is the primary demalonylase [2].[6][7][8][9]
-
Experiment: Compare WT vs. SIRT5 KO (Knockout) lysates.
-
Result: Kmal bands should be significantly stronger in SIRT5 KO samples.
-
-
Malonate Treatment:
-
Experiment: Treat cells with dimethyl malonate (membrane-permeable).
-
Result: Global increase in Kmal signal due to increased Malonyl-CoA flux [3].
-
References
-
Peng, C., et al. (2011).[10] "The first identification of lysine malonylation substrates and its regulatory enzyme." Molecular & Cellular Proteomics, 10(12).
-
Nishida, Y., et al. (2015). "SIRT5 regulates both cytosolic and mitochondrial protein malonylation with glycolysis as a major target." Molecular Cell, 59(6).
-
Colak, G., et al. (2015). "Proteomic and biochemical studies of lysine malonylation suggest its role in metabolism and regulation of mitochondrial function."[10][11] Molecular & Cellular Proteomics, 14(11).
-
PTM Biolabs. "Anti-Malonyllysine Rabbit pAb Validation Data." Product Data Sheet.
-
Cell Signaling Technology. "Malonyl-Lysine [Mal-K] MultiMab® Rabbit mAb mix Specificity." CST Product Guide.
Sources
- 1. The First Identification of Lysine Malonylation Substrates and Its Regulatory Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Systematic analysis of lysine malonylation in Streptococcus mutans [frontiersin.org]
- 3. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Blocking Peptide Competition Protocol (BPCP) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 6. ptm-bucket.oss-cn-hangzhou.aliyuncs.com [ptm-bucket.oss-cn-hangzhou.aliyuncs.com]
- 7. PTM BIO [ptmbio.com]
- 8. PTM BIO [ptmbio.com]
- 9. Malonyl-Lysine [Mal-K] MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]
- 10. Lysine malonylation - Wikipedia [en.wikipedia.org]
- 11. aginganddisease.org [aginganddisease.org]
Unveiling SIRT5: A Comparative Guide to Demalonylase and Desuccinylase Activities
As a Senior Application Scientist, I frequently consult with research teams who encounter a common hurdle: treating Sirtuin 5 (SIRT5) as a traditional deacetylase. Historically, SIRT5 was grouped with its Class I and II counterparts, but advanced biochemical profiling has completely redefined its identity. We now know that SIRT5 is a highly efficient protein lysine desuccinylase, demalonylase, and deglutarylase[1].
For scientists and drug development professionals targeting mitochondrial metabolic pathways, understanding the kinetic nuances between SIRT5’s demalonylase and desuccinylase activities is critical. This guide objectively compares these two primary catalytic functions, grounds the comparison in structural causality, and provides self-validating experimental protocols for your laboratory.
Structural Causality: The Architecture of the Acyl Pocket
To understand why SIRT5 discriminates between acyl groups, we must look at the causality driven by its active site architecture. Unlike SIRT1-3, which possess hydrophobic acyl-binding pockets tailored for uncharged acetyl groups, SIRT5 features a specialized, larger pocket containing two critical non-hydrophobic residues:2[2].
When a succinylated or malonylated lysine enters the catalytic cleft, the negatively charged carboxylate groups of these short-chain acyl modifications form strong electrostatic interactions and hydrogen bonds with Tyr102 and Arg105[3]. Because a standard acetyl group lacks this terminal carboxylate, it cannot engage these residues, rendering SIRT5's deacetylase activity exceptionally weak[1].
Kinetic Comparison: Desuccinylation vs. Demalonylation
Quantitative kinetic profiling reveals that while SIRT5 robustly cleaves both malonyl and succinyl groups, it exhibits a distinct hierarchical preference. Using a CPS1-derived octapeptide substrate, standardized kinetic studies demonstrate that SIRT5’s catalytic efficiency (
Quantitative Performance Data
The following table summarizes the kinetic parameters, highlighting the profound efficiency gap between the negatively charged acyl substrates and acetyl substrates.
| Enzymatic Activity | Substrate Modification | Catalytic Efficiency ( | Relative Efficiency vs. Acetylation | |
| Desuccinylation | Succinyl-Lysine | ~5.8 - 17.4 | 13,995 | ~875x |
| Demalonylation | Malonyl-Lysine | Moderate | 3,758 | ~235x |
| Deacetylation | Acetyl-Lysine | High | 16 | 1x (Baseline) |
Data synthesized from standardized HPLC-based kinetic studies utilizing modified CPS1 peptides and AMC-derivatives[4],[5].
Mechanistic Pathway
Both demalonylation and desuccinylation follow the conserved sirtuin mechanism. The cleavage of the acyl group is strictly coupled to the hydrolysis of the co-substrate NAD+, generating free nicotinamide and a unique metabolite—either1[1].
Caption: SIRT5 NAD+-dependent deacylation mechanism generating O-acyl-ADPR.
Experimental Methodologies: Self-Validating Protocols
To rigorously evaluate SIRT5 activity or screen potential inhibitors, the assay design must be robust. As an application scientist, I mandate that every protocol acts as a self-validating system to prevent false positives. Below are two field-proven methodologies.
Protocol 1: Label-Free HPLC/UV Assay for Absolute Kinetic Determination
This method is the gold standard for comparing demalonylase and desuccinylase efficiencies because it avoids the steric hindrance introduced by bulky fluorophores (like AMC), which can artificially alter the true
Self-Validating Logic: This protocol strictly requires a "Minus-NAD+" control . Because SIRT5 is entirely NAD+-dependent, any peptide cleavage observed in the absence of NAD+ immediately flags background protease or hydrolase contamination in your recombinant enzyme preparation.
Step-by-Step Workflow:
-
Reaction Assembly: In a 50 µL reaction volume, combine 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, and 1 mg/mL BSA.
-
Substrate Titration: Add the synthetic succinylated or malonylated peptide (e.g., derived from CPS1) at varying concentrations (1 µM to 500 µM).
-
Initiation: Add 1 mM NAD+ and initiate the reaction with 50–100 nM purified recombinant human SIRT5.
-
Incubation: Incubate at 37°C for 15–30 minutes. Crucial: Ensure substrate conversion remains below 10% to maintain steady-state initial velocity conditions.
-
Quenching: Stop the reaction by adding 50 µL of 1% Trifluoroacetic acid (TFA). This denatures SIRT5 and protonates the peptides for optimal reverse-phase chromatography.
-
HPLC Analysis: Inject onto a C18 column. Monitor absorbance at 214 nm. Quantify the ratio of the product peak (deacylated peptide) to the substrate peak.
-
Data Fitting: Plot initial velocity (
) vs. substrate concentration and fit to the Michaelis-Menten equation to derive and .
Caption: Step-by-step workflow for HPLC/MS-based SIRT5 kinetic profiling.
Protocol 2: Continuous Fluorometric AMC-Coupled Assay for High-Throughput Screening
For drug development professionals requiring high-throughput screening (HTS) of SIRT5 modulators, a fluorogenic assay using an AMC (7-amino-4-methylcoumarin) tagged substrate is highly scalable[5].
Self-Validating Logic: This assay must incorporate a "Developer-Only" control alongside test compounds. Because the assay relies on a secondary coupling enzyme (trypsin) to release the fluorophore, test compounds might inhibit trypsin rather than SIRT5. The developer-only control ensures compounds do not yield false-positive SIRT5 inhibition.
Step-by-Step Workflow:
-
Substrate Preparation: Utilize Ac-Lys(Succinyl)-AMC or Ac-Lys(Malonyl)-AMC at a concentration near the
(typically 15–20 µM)[5]. -
Primary Reaction: Mix SIRT5 (approx. 0.5 µ g/well ), substrate, and 500 µM NAD+ in SIRT assay buffer.
-
Inhibitor Addition: Add test compounds (e.g., thiobarbiturates or suramin derivatives)[5]. Incubate for 60 minutes at 37°C.
-
Development: Add the developer solution containing trypsin and nicotinamide. Nicotinamide immediately halts SIRT5 activity, while trypsin specifically cleaves the AMC fluorophore only from the successfully deacylated lysine.
-
Detection: Read fluorescence using a microplate reader at
= 390 nm and = 460 nm[5].
Biological Implications & Translational Context
Understanding the distinct catalytic efficiencies of SIRT5 is not just an academic exercise; it directly informs translational biology. SIRT5’s preference for succinyl and malonyl groups allows it to act as a master regulator of mitochondrial metabolism. By6, SIRT5 activates the urea cycle during fasting to prevent ammonia toxicity[6]. Furthermore, its desuccinylation and demalonylation activities regulate glycolysis, fatty acid oxidation, and reactive oxygen species (ROS) detoxification via SOD1 activation[4],[7].
Recognizing the kinetic hierarchy (Succinylation > Malonylation
References
-
Sirt5 Is an NAD-Dependent Protein Lysine Demalonylase and Desuccinylase Source: PMC - NIH URL:[Link]
-
Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development Source: Frontiers in Oncology URL:[Link]
-
(PDF) Sirt5 Is a NAD-Dependent Protein Lysine Demalonylase and Desuccinylase Source: ResearchGate URL:[Link]
-
Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
SIRT5 - NAD-dependent protein deacylase sirtuin-5, mitochondrial - Homo sapiens (Human) Source: UniProtKB URL:[Link]
-
Inhibitors of the NAD+-Dependent Protein Desuccinylase and Demalonylase Sirt5 Source: PMC - NIH URL:[Link]
-
Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition Source: PLOS One URL:[Link]
Sources
- 1. Sirt5 Is an NAD-Dependent Protein Lysine Demalonylase and Desuccinylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibitors of the NAD+-Dependent Protein Desuccinylase and Demalonylase Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition | PLOS One [journals.plos.org]
- 7. uniprot.org [uniprot.org]
Navigating Acyl-Chain Specificity: A Comparative Guide to Malonyl-Lysine Antibodies and Succinyl-Lysine Cross-Reactivity
Introduction
Lysine malonylation (Kmal) and succinylation (Ksucc) are evolutionarily conserved, acidic acyl post-translational modifications (PTMs) that profoundly alter protein structure and function[1]. Because both modifications neutralize the positive charge of lysine and introduce a negative charge at physiological pH, they often overlap functionally and spatially on metabolic enzymes and histones[2].
For researchers and drug development professionals, distinguishing between these two PTMs is critical. However, the structural similarity between the 3-carbon malonyl group and the 4-carbon succinyl group makes antibody cross-reactivity a persistent technical hurdle[3]. This guide evaluates the performance of leading commercial anti-Kmal antibodies, explains the mechanistic basis of their cross-reactivity, and provides a self-validating experimental framework to ensure absolute specificity in your proteomic workflows.
The Structural Causality of Cross-Reactivity
The challenge of generating highly specific anti-Kmal antibodies lies in the subtle chemical distinction between the target and its decoys. Malonylation adds a malonyl group (–CO–CH2–COOH), while succinylation adds a succinyl group (–CO–CH2–CH2–COOH)[1].
When an animal is immunized with a malonylated peptide, the resulting antibodies often recognize the terminal carboxylate and the neutralized lysine backbone. If the antibody's binding pocket is too flexible, it will accommodate the extra methylene (–CH2–) group of succinyl-lysine, leading to false-positive signals in downstream assays like Western blotting or immunoprecipitation[3]. A truly specific anti-Kmal antibody must possess a rigid, sterically constrained paratope that perfectly fits the 3-carbon chain but sterically clashes with the 4-carbon chain of Ksucc or the 5-carbon chain of glutaryl-lysine (Kglu)[4].
Furthermore, both Kmal and Ksucc are dynamically regulated by the same deacylase enzyme, Sirtuin 5 (SIRT5)[5]. Because SIRT5 acts as both a demalonylase and desuccinylase, biological models knocking out SIRT5 will show global increases in both PTMs[6]. This biological coupling makes it impossible to use SIRT5-knockout lysates as a sole validation tool for antibody specificity; synthetic peptide libraries must be used instead.
SIRT5 dual regulation of 3-carbon malonylation and 4-carbon succinylation pathways.
Comparative Performance of Commercial Anti-Kmal Antibodies
| Product / Vendor | Clonality | Host | Validated Cross-Reactivity Profile | Key Strengths |
| Malonyl-Lysine MultiMab™ (#14942) Cell Signaling Technology | Monoclonal Mix | Rabbit | No cross-reactivity with Ksucc, Kac, Kbuty, or Kprop[5]. | Engineered mix of multiple clones to yield the broadest motif coverage while maintaining strict Kmal specificity[5]. |
| Anti-Malonyllysine mAb (PTM-901) PTM Biolabs | Monoclonal | Mouse | No cross-reactivity with Ksucc, Kac, Kbuty, or Kprop[8]. | Pan-antibody recognizing Kmal independent of surrounding sequences. Extensively validated in dot blots against 13-residue peptide libraries[2][9]. |
| Anti-Malonyllysine Agarose Beads (PTM-904) PTM Biolabs | Monoclonal (Conjugated) | Mouse/Rabbit Mix | No cross-reactivity with Ksucc, Kprop, or Kbuty[10]. | Optimized for peptide immunoaffinity enrichment prior to LC-MS/MS. Captures Kmal peptides without enriching structurally similar modified residues[10][11]. |
| Generic Polyclonals Various Vendors | Polyclonal | Rabbit | High risk of Ksucc and Kglu cross-reactivity. | Lower cost, but requires extensive in-house pre-clearing or validation. Not recommended for low-abundance target discovery[3]. |
Self-Validating Experimental Protocol: Peptide Library Dot Blot
Why this protocol works (Causality): Western blotting whole-cell lysates cannot definitively rule out cross-reactivity because a single protein (e.g., GAPDH or Histone H3) can be simultaneously malonylated and succinylated in vivo[10][12]. To isolate the acyl-chain length as the sole variable, you must use a Dot Blot assay featuring synthetic peptide libraries[13]. By spotting libraries containing a fixed modified lysine (Kmal, Ksucc, Kac, etc.) surrounded by randomized amino acids (e.g., CXXXXXKXXXXXX), you eliminate sequence-bias and directly test the paratope's structural tolerance[2][13].
Self-validating dot blot workflow for testing acyl-chain specificity of antibodies.
Step-by-Step Methodology:
-
Peptide Library Preparation: Obtain synthetic peptide libraries containing 13 residues (CXXXXXKXXXXXX, where X is a mixture of 19 amino acids excluding cysteine). The central lysine must be fixed as unmodified (K), acetylated (Kac), succinylated (Ksucc), and malonylated (Kmal)[13].
-
Membrane Spotting: Spot a concentration gradient (e.g., 4 ng, 20 ng, 100 ng) of each peptide library onto a nitrocellulose (NC) membrane[8][9]. Self-validation logic: The gradient ensures that even low-affinity cross-reactivity at high antigen concentrations is detected. The unmodified 'K' library serves as the absolute negative control.
-
Blocking: Block the membrane in 5% Non-Fat Dry Milk (NFDM) in TBST (1x TBS containing 0.05% Tween 20) for 1 hour at room temperature[13]. Causality: Highly charged acyl groups can cause non-specific electrostatic interactions; 5% NFDM provides a robust protein matrix to neutralize the membrane surface.
-
Primary Antibody Incubation: Dilute the anti-Kmal antibody (e.g., 1:1000) in 5% NFDM/TBST. Incubate for 2 hours at room temperature[8][9].
-
Washing: Wash the membrane 3 times for 5 minutes each in TBST to remove unbound primary antibodies.
-
Secondary Antibody & Detection: Incubate with an HRP-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG) for 1 hour. Wash again, apply ECL substrate, and expose (e.g., 60 seconds)[8][9].
-
Data Interpretation: A highly specific anti-Kmal antibody will show strong signal exclusively in the Kmal dots, with absolute zero signal in the Ksucc, Kac, or unmodified K dots, even at the 100 ng concentration[2][13].
Conclusion
The integrity of malonyl-proteomics relies entirely on the structural specificity of the enrichment and detection antibodies. Because succinylation and malonylation are biologically intertwined via SIRT5 and share near-identical physicochemical properties, researchers must prioritize monoclonal antibodies or engineered mixes (like CST #14942 or PTM-901) that have been stringently validated against cross-reactive peptide libraries[5][9]. Implementing the dot blot protocol outlined above guarantees that your downstream target validation and biomarker discovery efforts are built on a foundation of absolute biochemical certainty.
References
-
Cell Signaling Technology. "Malonyl-Lysine [Mal-K] MultiMab ® Rabbit Monoclonal Antibody mix #14942". cellsignal.com. URL: 5
-
PTM BIO. "Anti-Malonyllysine Mouse mAb". aliyuncs.com. URL: 9
-
NIH PMC. "Aberrant methylmalonylation underlies methylmalonic acidemia and is attenuated by an engineered sirtuin". nih.gov. URL:7
-
Peng et al. "Detection of lysine malonylation by Western blot". researchgate.net. URL: 13
-
Creative Proteomics. "Succinylation Analysis Service". creative-proteomics.com. URL: 3
-
PTM BIO. "Anti-Malonyllysine Mouse mAb - PTM BIO". ptmbio.com. URL: 8
-
PTM BIO. "Anti-Malonyl Lysine Antibody Conjugated Agarose Beads". aliyuncs.com. URL: 11
-
NIH PMC. "The First Identification of Lysine Malonylation Substrates and Its Regulatory Enzyme". nih.gov. URL: 2
-
PTM BIO. "Anti-Malonyllysine Antibody Conjugated Agarose Beads - PTM BIO". ptmbio.com. URL: 10
-
Tan et al. "Detection and Verification of Lysine Glutarylation". researchgate.net. URL:4
-
ETHZ. "The Acyl-CoA Specificity of Human Lysine Acetyltransferase KAT2A". ethz.ch. URL: 12
-
Wikipedia. "Lysine malonylation". wikipedia.org. URL: 1
-
NIH PMC. "Lysine Malonylation and Its Links to Metabolism and Diseases". nih.gov. URL: 6
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- 13. researchgate.net [researchgate.net]
A Researcher's Guide to the Verification of Malonylation Sites Using Synthetic Peptides
The study of protein post-translational modifications (PTMs) is a rapidly expanding field, offering profound insights into the complex regulatory networks that govern cellular processes. Among these, lysine malonylation, a recently discovered PTM, is gaining significant attention for its role in regulating protein function and its association with various diseases, including metabolic disorders and cancer.[1][2] However, the accurate identification and verification of malonylation sites present considerable analytical challenges due to the low abundance and dynamic nature of this modification.[3][4] This guide provides an in-depth comparison of methodologies for the verification of malonylation sites, with a particular focus on the indispensable role of synthetic peptides as reference standards.
The Challenge of Malonylation Site Identification
Lysine malonylation involves the addition of a malonyl group to the ε-amino group of a lysine residue.[5] While high-throughput mass spectrometry (MS)-based proteomics has enabled the discovery of numerous potential malonylation sites, the confident assignment of these sites requires rigorous validation.[3][6] The primary challenges in this endeavor include:
-
Low Stoichiometry: Malonylation often occurs at a low level on any given protein, making it difficult to detect against the background of the unmodified protein.
-
Dynamic Nature: The addition and removal of malonyl groups can be rapid and transient, influenced by cellular metabolic states.[7]
-
Isobaric Interferences: Other PTMs can have mass shifts similar to malonylation, leading to potential misidentification.
To overcome these hurdles, a multi-faceted approach combining high-resolution mass spectrometry with robust verification strategies is essential. Synthetic peptides, precisely engineered to contain a malonyl group at a specific lysine residue, have emerged as the gold standard for validating putative malonylation sites.[8][9]
Comparative Analysis of Verification Methodologies
The two primary methodologies for the verification of malonylation sites are mass spectrometry-based approaches and immunoaffinity techniques. Both are significantly enhanced by the use of synthetic malonylated peptides.
| Methodology | Principle | Strengths | Weaknesses | Role of Synthetic Peptides |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Peptides are separated by liquid chromatography and fragmented in the mass spectrometer. The fragmentation pattern (MS/MS spectrum) is used to determine the peptide sequence and the location of the PTM. | High specificity and sensitivity. Provides direct evidence of the modification site. | Can be complex and require specialized expertise and instrumentation. Data analysis can be challenging. | Gold Standard for Verification: Co-elution and identical MS/MS fragmentation patterns between an endogenous peptide and its synthetic counterpart provide unequivocal proof of the modification site.[8][9] |
| Immunoaffinity Enrichment | Utilizes antibodies that specifically recognize malonylated lysine residues to enrich for malonylated peptides from a complex mixture.[10] | High selectivity for malonylated peptides, enabling the detection of low-abundance species. Can be used for global profiling of the "malonylome".[7] | Antibody specificity can be a concern, with potential for cross-reactivity with other acyl modifications. Does not directly identify the modification site. | Validation of Antibody Specificity: Synthetic peptides are used to confirm that the antibody specifically recognizes malonyl-lysine and not other PTMs. Positive Controls: Serve as positive controls during the enrichment process to ensure the assay is performing correctly. |
The Central Role of Synthetic Peptides in Mass Spectrometry-Based Verification
The use of synthetic peptides is the most definitive method for validating a malonylation site identified through mass spectrometry.[8][9] The underlying principle is that a synthetic peptide with the identical sequence and modification will exhibit the same chromatographic and mass spectrometric behavior as the endogenous, biologically derived peptide.[8][9]
Experimental Workflow for MS-Based Verification
The following diagram and protocol outline the typical workflow for verifying a putative malonylation site using a synthetic peptide standard.
Caption: Workflow for malonylation site verification using synthetic peptides.
Detailed Experimental Protocol: LC-MS/MS Verification
-
Protein Extraction and Digestion:
-
Extract total protein from cells or tissues using a lysis buffer containing inhibitors of deacetylases and other modifying enzymes.
-
Reduce and alkylate the protein disulfide bonds.
-
Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.
-
-
Optional: Immunoaffinity Enrichment of Malonylated Peptides:
-
Synthesis of the Malonylated Peptide Standard:
-
Synthesize the peptide corresponding to the putative malonylation site using solid-phase peptide synthesis (SPPS).[11]
-
Incorporate a malonyl-lysine residue at the specific site of interest.
-
Purify the synthetic peptide by high-performance liquid chromatography (HPLC) and confirm its identity and purity by mass spectrometry.[12][13]
-
-
LC-MS/MS Analysis:
-
Analyze three samples by high-resolution LC-MS/MS:
-
The endogenous peptide sample (enriched or unenriched).
-
The synthetic malonylated peptide standard.
-
A 1:1 mixture of the endogenous and synthetic peptides.[9]
-
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis and Verification:
-
Co-elution: Compare the retention times of the endogenous peptide and the synthetic standard. They should elute at the same time from the liquid chromatography column.[8][9]
-
MS/MS Spectral Matching: Compare the tandem mass spectra of the endogenous peptide and the synthetic standard. The fragmentation patterns, including the characteristic b- and y-ions, should be identical.[8][9] The mixture of the two should produce a single, co-eluting peak with a merged, high-quality MS/MS spectrum.
-
A unique feature in the MS/MS spectra of malonylated peptides is the neutral loss of CO2 (44 Da), which can serve as a diagnostic marker.[8]
Immunoaffinity-Based Methods and the Role of Synthetic Peptides
Immunoaffinity enrichment is a powerful technique for isolating malonylated peptides from a complex biological sample, thereby increasing their concentration for subsequent MS analysis.[7][10] This is particularly useful for identifying novel malonylation sites in a global, or "discovery," proteomics experiment.
Workflow for Immunoaffinity Enrichment
Caption: General workflow for immunoaffinity enrichment of malonylated peptides.
While immunoaffinity enrichment is a valuable tool, the specificity of the antibody is paramount. Synthetic peptides play a crucial role in validating the performance of these antibodies.
Protocol for Antibody Specificity Testing using Synthetic Peptides
-
Synthesize a Panel of Peptides:
-
Synthesize the target malonylated peptide.
-
Synthesize the corresponding unmodified peptide.
-
Synthesize peptides with other common lysine modifications (e.g., acetylation, succinylation, ubiquitination) at the same position.
-
-
Dot Blot or ELISA Analysis:
-
Immobilize the synthesized peptides on a membrane (dot blot) or in the wells of a microplate (ELISA).
-
Incubate with the anti-malonyl-lysine antibody.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
A highly specific antibody will only show a strong signal for the malonylated peptide.
-
Concluding Remarks for the Modern Researcher
The accurate verification of malonylation sites is a critical step in elucidating the biological function of this important post-translational modification. While high-throughput proteomics methods provide a wealth of candidate sites, unequivocal validation relies on rigorous analytical techniques. The use of synthetic malonylated peptides as reference standards in conjunction with high-resolution mass spectrometry represents the most reliable and definitive approach for this purpose.[8][9] Furthermore, these synthetic peptides are indispensable for validating the specificity of antibodies used in immunoaffinity enrichment, a key step in the global analysis of protein malonylation. As the field of PTM proteomics continues to evolve, the synergistic use of advanced analytical instrumentation and precisely defined chemical standards like synthetic peptides will remain at the forefront of discovery. For researchers venturing into the study of malonylation, a thorough understanding and application of these verification strategies are essential for producing high-quality, reproducible, and impactful scientific findings.
References
-
Peng, C., et al. (2011). The First Identification of Lysine Malonylation Substrates and Its Regulatory Enzyme. Molecular & Cellular Proteomics, 10(12). [Link]
-
The American Society for Biochemistry and Molecular Biology. (2011). The First Identification of Lysine Malonylation Substrates and Its Regulatory Enzyme*. Molecular & Cellular Proteomics. [Link]
-
JPT Peptide Technologies GmbH. (n.d.). Synthetic Peptide Reference Standards for PTM Proteomics. Retrieved from [Link]
-
Ghafourian, S., et al. (2024). Analysis and review of techniques and tools based on machine learning and deep learning for prediction of lysine malonylation sites in protein sequences. Briefings in Bioinformatics, 25(1). [Link]
-
Li, Y., et al. (2025). Enhancing the identification of malonylation sites using AlphaFold2 and ensemble learning. Molecular Diversity. [Link]
-
Zhao, Y., et al. (2020). Mal-Prec: computational prediction of protein Malonylation sites via machine learning based feature integration. BMC Bioinformatics, 21(1). [Link]
-
Zhang, R., et al. (2024). Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines. STAR Protocols, 5(2). [Link]
-
Liu, X., et al. (2025). Enhancing the identification of malonylation sites using AlphaFold2 and ensemble learning. Molecular Diversity. [Link]
-
Li, X., et al. (2025). Quantitative Proteomic Analysis of Lysine Malonylation in Response to Salicylic Acid in the Roots of Platycodon grandiflorus. International Journal of Molecular Sciences, 26(3). [Link]
-
PTM Bioinformatics. (2017). Computational prediction of species-specific malonylation sites via enhanced characteristic strategy. Bioinformatics, 33(20), 3176–3183. [Link]
-
Whiteaker, J. R., et al. (2016). Multiplexed Immunoaffinity Enrichment of Peptides with Anti-peptide Antibodies and Quantification by Stable Isotope Dilution Multiple Reaction Monitoring Mass Spectrometry. Methods in Molecular Biology, 1410, 135–167. [Link]
-
USP. (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. Journal of Pharmaceutical Sciences, 112(3), 639–647. [Link]
-
U.S. Pharmacopeia. (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. USP. [Link]
-
Ghafourian, S., et al. (2024). Analysis and review of techniques and tools based on machine learning and deep learning for prediction of lysine malonylation sites in protein sequences. Briefings in Bioinformatics, 25(1). [Link]
-
Bio-Rad. (n.d.). High-Affinity Antibodies for Peptide Enrichment Immuno-MRM. Retrieved from [Link]
-
Broad Institute. (2011). Quantification of proteins using peptide immunoaffinity enrichment coupled with mass spectrometry. Journal of Visualized Experiments, (53). [Link]
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Comparative Proteomics Guide: Lysine Acetylation vs. Malonylation
Executive Summary
In the landscape of post-translational modifications (PTMs), lysine acetylation (
This guide provides a technical comparison of these two PTMs, focusing on the specific challenges of enrichment, mass spectrometry (MS) detection, and data interpretation. It is designed for researchers who need to move beyond simple identification to robust quantification and stoichiometric analysis.
Part 1: Physicochemical & Biological Distinction
The fundamental difference between these modifications lies in the structure of the acyl group and the resulting alteration of the protein's electrostatic surface.
| Feature | Lysine Acetylation ( | Lysine Malonylation ( |
| Mass Shift | +42.0106 Da | +86.0004 Da |
| Charge Shift (pH 7.4) | +1 | +1 |
| Donor Molecule | Acetyl-CoA | Malonyl-CoA |
| Primary Deacylase | SIRT1 (Nuclear), SIRT3 (Mito) | SIRT5 (Mito/Cyto) |
| Structural Impact | Removes electrostatic bridge | Induces electrostatic repulsion |
| Key Biological Role | Chromatin opening, metabolic activation | Metabolic inhibition (Glycolysis/TCA) |
Mechanism of Action
While acetylation often acts as a "dimmer switch" fine-tuning enzymatic activity, malonylation frequently acts as an "off switch." The addition of the negatively charged malonyl group (
Pathway Visualization
The following diagram illustrates the divergent metabolic origins and regulatory mechanisms of these two PTMs.
Figure 1: Metabolic origins and regulation of Acetylation vs. Malonylation. Note the distinct deacylase enzymes (SIRT1/3 vs SIRT5) and the link between Malonyl-CoA flux and Kmal levels.
Part 2: Enrichment Strategies
Due to the low stoichiometry of both modifications (often <1% occupancy), enrichment is mandatory. However, the strategies differ significantly in maturity and specificity.
Antibody-Based Enrichment (Standard)
-
Acetylation: Highly mature. Pan-anti-acetyl-lysine antibodies (e.g., clone 4G12) are robust, with well-defined specificities.
-
Malonylation: More challenging. Polyclonal antibodies are common but suffer from higher cross-reactivity with succinylation (
) due to structural similarity (2-carbon vs 3-carbon spacer).-
Critical Step: When using anti-malonyl antibodies, perform an offline fractionation (bRP-HPLC) before enrichment to reduce sample complexity and competition for antibody binding sites.
-
Chemical Probe Enrichment (Advanced)
For malonylation, chemical biology offers a superior alternative to antibodies for discovery-mode proteomics.
-
Probe: MalAM-yne (Alkynyl-malonate analog).
-
Mechanism: This cell-permeable probe is metabolically incorporated into proteins.[1][2][3] Subsequent Click chemistry (CuAAC) with Biotin-Azide allows for streptavidin enrichment.
-
Advantage: Covalent capture allows for stringent washing (8M Urea), removing non-specific binders that plague antibody pull-downs.
Part 3: Mass Spectrometry Detection
This is where the two modifications diverge most sharply in an analytical context.
Fragmentation Behavior[4][5][6][7][8][9]
-
Acetylation (
):-
Marker: Diagnostic immonium ion at m/z 126.0913 .[4]
-
Fragmentation: Stable under HCD (Higher-energy Collisional Dissociation). The +42 Da mass shift is retained on the precursor and fragment ions.
-
-
Malonylation (
):-
Marker: The malonyl group is labile. The most distinct feature is the neutral loss of CO2 (-43.9898 Da) from the precursor or b/y ions.
-
Implication: In standard HCD, you will often see a "dual series" of ions: the intact malonylated fragment and the decarboxylated fragment (which looks like an acetylated fragment +14 Da).
-
Expert Tip: Use EThcD (Electron Transfer/Higher-Energy Collision Dissociation) if available. ETD preserves the labile malonyl group on the lysine side chain, allowing for confident site localization without the confusing neutral loss spectra.
-
Diagnostic Ion Comparison[8][9][10][11][12]
| Parameter | Acetylation | Malonylation |
| Diagnostic Ion (Low Mass) | m/z 126.0913 (Strong) | m/z 170.0812 (Weak) |
| Neutral Loss | Rare / Negligible | -44 Da (CO2) - Dominant |
| Retention Time Shift | Slight Increase (Hydrophobic) | Decrease (Hydrophilic/Charged) |
| False Discovery Risk | Confused with Trimethylation (+42.04 Da) | Confused with Carbamylation (+43 Da) if CO2 loss occurs |
Part 4: Comparative Workflow Protocol
This protocol outlines a parallel processing workflow to analyze both modifications from the same biological sample, ensuring direct comparability.
Step 1: Lysis & Digestion
-
Lyse cells in 8M Urea, 50mM HEPES (pH 8.0) containing:
-
10 mM Nicotinamide (Inhibits SIRT1/3).
-
10 mM Sodium Malonate (Inhibits SIRT5 - Crucial for Kmal preservation).
-
Protease inhibitor cocktail.
-
-
Sonicate and clarify lysate.
-
Reduce (5mM DTT, 30 min) and Alkylate (15mM IAA, 30 min).
-
Dilute Urea to <1M and digest with Trypsin (1:50 ratio) overnight at 37°C.
-
Desalt using C18 Sep-Pak cartridges.
Step 2: Parallel Enrichment
Split the peptides into two streams.
Stream A: Acetyl-Enrichment
-
Use immobilized anti-acetyl-lysine antibody beads.
-
Incubate 4 hours at 4°C.
-
Wash 3x with NET buffer (50mM Tris, 150mM NaCl, 1mM EDTA, 0.5% NP-40).
-
Elute with 0.1% TFA.
Stream B: Malonyl-Enrichment
-
Use immobilized anti-malonyl-lysine antibody beads.
-
Modification: Wash buffer must be more stringent to prevent non-specific binding, but avoid high pH which can hydrolyze the malonyl ester.
-
Wash 3x with IAP buffer (50mM MOPS pH 7.2, 10mM Sodium Phosphate, 50mM NaCl).
-
Elute with 0.15% TFA.
Step 3: LC-MS/MS Acquisition
-
Column: C18, 1.9 µm particle size, 25-50cm length.
-
Gradient: 2-35% B over 120 mins.
-
MS Method: Data Independent Acquisition (DIA/SWATH) is recommended for quantification.
-
Reasoning: DDA often misses low-abundance malonylated peptides due to stochastic sampling. DIA records all fragments, allowing you to mine for the specific "CO2 neutral loss" transitions post-acquisition.
-
Workflow Visualization
Figure 2: Parallel enrichment workflow optimized for distinct physicochemical properties of Kac and Kmal.
References
-
Hirschey, M. D., & Zhao, Y. (2015).[5] Metabolic Regulation by Lysine Malonylation, Succinylation, and Glutarylation.[6] Molecular & Cellular Proteomics. Link
-
Bao, X., et al. (2013).[7] A chemical probe for lysine malonylation.[1][2][8] Angewandte Chemie International Edition. Link
-
Colak, G., et al. (2015).[5][9] Proteomic and Biochemical Studies of Lysine Malonylation Suggest Its Malonic Aciduria-associated Regulatory Role in Mitochondrial Function and Fatty Acid Oxidation.[9] Molecular & Cellular Proteomics. Link
-
Meyer, J. G., et al. (2016). Quantification of Lysine Acetylation and Succinylation Stoichiometry in Proteins Using Mass Spectrometric Data-Independent Acquisitions (SWATH). Journal of the American Society for Mass Spectrometry. Link
-
Hebert, A. S., et al. (2013). The One Hour Yeast Proteome. Molecular & Cellular Proteomics. Link (Reference for HCD fragmentation standards).
Sources
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- 4. Leveraging immonium ions for targeting acyl-lysine modifications in proteomic datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global Identification and Systematic Analysis of Lysine Malonylation in Maize (Zea mays L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Regulation by Lysine Malonylation, Succinylation, and Glutarylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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A Guide to the Confirmation of N6-(2-Carboxyacetyl)-L-lysine by Diagnostic Ions in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of post-translational modifications (PTMs), the precise identification of specific chemical additions to proteins is paramount to understanding their function and role in disease. N6-(2-Carboxyacetyl)-L-lysine, also known as lysine malonylation, is a recently discovered PTM that is increasingly implicated in the regulation of metabolism and various disease states. Its structural confirmation relies heavily on advanced analytical techniques, primarily tandem mass spectrometry (MS/MS). This guide provides an in-depth comparison of the mass spectrometric confirmation of N6-(2-Carboxyacetyl)-L-lysine with other well-characterized lysine modifications, focusing on the diagnostic ions that serve as unique chemical fingerprints.
The Central Role of Tandem Mass Spectrometry in PTM Identification
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of molecules, including modified peptides.[1] In a typical "bottom-up" proteomics workflow, proteins are enzymatically digested into smaller peptides. These peptides are then ionized and introduced into the mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact peptide ions (MS1). Subsequently, specific peptide ions, including those suspected of carrying a PTM, are isolated and subjected to fragmentation by collision with an inert gas, a process known as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions are then analyzed in a second stage of mass spectrometry (MS2), generating a fragmentation spectrum that provides sequence information and reveals the nature and location of the modification.[1]
The key to unambiguous PTM identification lies in the unique fragmentation pattern of the modified amino acid. This pattern often includes "diagnostic ions" or "characteristic neutral losses" that are specific to the modification and provide a high degree of confidence in its assignment.
N6-(2-Carboxyacetyl)-L-lysine: A Signature in the Noise
N6-(2-Carboxyacetyl)-L-lysine is the product of the addition of a malonyl group to the epsilon-amino group of a lysine residue. This modification results in a mass shift of +86.0004 Da to the lysine residue. While this mass shift is a primary indicator, it is the fragmentation pattern in the MS/MS spectrum that provides definitive confirmation.
Based on the principles of peptide fragmentation, the collision-induced dissociation of a peptide containing N6-(2-Carboxyacetyl)-L-lysine is expected to yield specific fragment ions that are diagnostic for this modification. The fragmentation of the malonyl group itself can lead to a characteristic neutral loss of 44.0002 Da , corresponding to the loss of a carboxyl group (CO2). This neutral loss from the precursor ion or from fragment ions containing the modified lysine is a strong indicator of malonylation.
Furthermore, a specific diagnostic immonium-related ion at m/z 172.06 is anticipated. This ion would result from the fragmentation of the malonylated lysine side chain. The presence of this specific ion in the low-mass region of the MS/MS spectrum serves as a highly specific marker for N6-(2-Carboxyacetyl)-L-lysine.
The proposed fragmentation pathway leading to these diagnostic ions is illustrated below:
Caption: Proposed fragmentation of a malonylated lysine peptide in MS/MS.
A Comparative Look: Acetylation and Succinylation
To appreciate the specificity of the diagnostic ions for N6-(2-Carboxyacetyl)-L-lysine, it is instructive to compare them with those of other common lysine acylations, such as acetylation and succinylation.
| Modification | Mass Shift (Da) | Characteristic Neutral Loss (Da) | Diagnostic Immonium-related Ion (m/z) |
| Malonylation | +86.0004 | 44.0002 (CO2) | 172.06 |
| Acetylation | +42.0106 | - | 126.09 |
| Succinylation | +100.0160 | 44.0002 (CO2) | 186.07 |
Acetylation , the addition of an acetyl group, is one of the most studied PTMs. Peptides containing an acetylated lysine residue characteristically produce a diagnostic immonium ion at m/z 126.09 .[2] The absence of a facile neutral loss from the acetyl group makes this immonium ion the primary signature for lysine acetylation.
Succinylation , the addition of a succinyl group, presents a closer comparison to malonylation as it also involves a dicarboxylic acid. Like malonylation, succinylation can exhibit a neutral loss of 44.0002 Da (CO2) . However, the resulting diagnostic immonium-related ion for succinylation is found at m/z 186.07 , which is distinct from that of malonylation.
The clear separation in the mass-to-charge ratio of these diagnostic ions allows for the unambiguous differentiation of these three important lysine modifications.
Sources
Effect of glucose concentration on lysine malonylation levels
Effect of Glucose Concentration on Lysine Malonylation Levels: A Comparative Technical Guide
Executive Summary
Lysine malonylation (Kmal) is a dynamic, evolutionarily conserved post-translational modification (PTM) driven by the metabolic intermediate malonyl-CoA.[1] Unlike acetylation, which adds a hydrophobic group, malonylation adds a negatively charged malonyl group, potentially altering protein structure and enzymatic activity more drastically.
This guide compares experimental approaches to assessing the effect of glucose concentration on Kmal levels. Elevated glucose metabolism increases intracellular malonyl-CoA, driving Kmal. This process is counter-regulated by SIRT5 , the primary NAD+-dependent demalonylase. We analyze two primary detection workflows: Pan-Anti-Kmal Western Blotting (for global profiling) and Affinity-Enrichment Mass Spectrometry (for site-specific quantitation), providing protocols validated for high-glucose challenge experiments.
Mechanistic Grounding: The Glucose-Malonylation Axis
To design a valid experiment, one must understand the metabolic flux. Glucose does not directly malonylate proteins; it must be metabolized to malonyl-CoA.
The Pathway:
-
Glycolysis: Glucose
Pyruvate. -
Mitochondrial Entry: Pyruvate
Acetyl-CoA (TCA Cycle entry). -
Carboxylation: Acetyl-CoA is carboxylated by Acetyl-CoA Carboxylase (ACC) to form Malonyl-CoA .
-
Modification: Malonyl-CoA serves as the donor for lysine malonylation (often non-enzymatic).
-
Regulation: SIRT5 removes the malonyl group, restoring the lysine to its unmodified state.
Hypothesis: Under High Glucose (HG) conditions, glycolytic flux increases, elevating Malonyl-CoA and saturating SIRT5's demalonylase capacity, leading to net hyper-malonylation.
Figure 1: Metabolic flux from glucose to lysine malonylation and its regulation by SIRT5.[2]
Comparative Analysis: Detection Methodologies
When assessing glucose effects, researchers must choose between Global Profiling (Western Blot) and Site-Specific Quantitation (Proteomics) .
Method A: Pan-Anti-Malonyllysine Western Blot (WB)
-
Principle: Uses a pan-antibody recognizing the malonyl-lysine motif (
) regardless of the protein backbone. -
Best For: Initial screening to confirm that the "High Glucose" condition successfully induced metabolic stress.
-
Limitation: Cannot identify which proteins are modified; bands often appear as a "smear."
Method B: Affinity Enrichment LC-MS/MS (Proteomics)
-
Principle: Immunoprecipitation (IP) of malonylated peptides followed by Mass Spectrometry.
-
Best For: Identifying specific enzymatic targets (e.g., GAPDH, Aldolase B) whose function is altered by glucose-induced malonylation.
-
Limitation: Requires large sample input (>5 mg protein) and high cost.
Performance Comparison Table
| Feature | Method A: Pan-Kmal Western Blot | Method B: Kmal-IP Proteomics (LC-MS/MS) |
| Throughput | High (10-20 samples/day) | Low (Weeks for processing/analysis) |
| Sample Input | Low (20-50 µg total protein) | High (5-10 mg total protein) |
| Specificity | Global signal (Smear/Bands) | Site-specific (e.g., GAPDH K184) |
| Quantitation | Relative (Global Fold Change) | Absolute or Relative (SILAC/Label-free) |
| Cost | Low ($) | High ( |
| Key Reagent | Pan-anti-malonyllysine Ab | Pan-anti-malonyllysine Ab (Bead conjugated) |
Validated Experimental Protocol
This protocol describes a High Glucose (HG) vs. Low Glucose (LG) challenge in mammalian cells (e.g., HeLa or HepG2), validated for both WB and MS workflows.
Phase 1: Cell Culture & Glucose Treatment
-
Seeding: Seed cells in DMEM with 10% dialyzed FBS (to remove background metabolites).
-
Starvation (Synchronization): Incubate in Low Glucose (5.5 mM) medium for 12 hours to normalize basal malonylation.
-
Challenge:
-
Control (LG): Maintain in 5.5 mM Glucose.
-
Experimental (HG): Switch to 25 mM Glucose (High Glucose) for 24–48 hours.
-
Optional Positive Control: Add 10 mM Sodium Malonate (cell-permeable precursor) or inhibit SIRT5 (though specific small-molecule inhibitors are rare, genetic knockdown is preferred).
-
Phase 2: Lysis & Preservation (CRITICAL STEP)
Malonyl groups are labile. SIRT5 is active during lysis unless inhibited.
-
Lysis Buffer: Modified RIPA (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.25% Na-Deoxycholate).
-
Inhibitor Cocktail (Must Add Fresh):
-
Protease Inhibitor Cocktail (1x)
-
Nicotinamide (NAM): 10 mM (Inhibits SIRT5/Class III HDACs). Note: Trichostatin A (TSA) does NOT inhibit SIRT5.[3]
-
Sodium Butyrate: 10 mM (Broad HDAC inhibitor, optional but recommended).
-
Phase 3: Workflow Execution
Figure 2: Dual workflow for validating glucose-induced malonylation changes.
Detailed Steps for Method B (Enrichment):
-
Precipitation: Precipitate protein (5 mg per condition) using TCA (Trichloroacetic acid) to remove detergents. Wash with cold acetone.
-
Digestion: Resuspend in 100 mM
. Digest with Trypsin (1:50 ratio) overnight at 37°C. -
Enrichment: Incubate peptides with Anti-Malonyllysine Antibody conjugated beads (e.g., PTM Biolabs or CST) for 4 hours at 4°C.
-
Elution: Wash beads 3x with NETN buffer, elute with 0.1% TFA.
-
Analysis: Analyze via LC-MS/MS. Look for mass shift: +86.00 Da on Lysine.
Data Interpretation & Expected Results
-
Western Blot:
-
LG (5.5 mM): Baseline signal. Distinct bands may be visible (e.g., ~37 kDa for GAPDH).
-
HG (25 mM): Significant increase in signal intensity across multiple molecular weights (global hyper-malonylation).
-
Validation: Signal should be competed away if the antibody is pre-incubated with synthetic malonylated peptides (antigen competition).
-
-
Proteomics:
-
Expect enrichment of metabolic enzymes, particularly those in Glycolysis (GAPDH, Aldolase) and Fatty Acid Oxidation .
-
Biological Consequence: Hyper-malonylation of glycolytic enzymes (e.g., GAPDH K184) often inhibits enzymatic activity, creating a negative feedback loop under high glucose conditions [1, 2].
-
References
-
Nishida, Y., et al. (2015).[1] SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target. Molecular Cell. Link
-
Colak, G., et al. (2015). Proteomics of Lysine Malonylation Suggests Its Malonic Aciduria-Associated Regulatory Role in Mitochondrial Function and Fatty Acid Oxidation. Molecular & Cellular Proteomics. Link
-
Peng, C., et al. (2011).[1] The first identification of lysine malonylation substrates and its regulatory enzyme.[3] Molecular & Cellular Proteomics. Link
-
Du, Y., et al. (2015).[1][2] Lysine malonylation is elevated in type 2 diabetic mouse models and enriched in metabolic associated proteins.[1] Molecular & Cellular Proteomics. Link
Sources
- 1. Lysine Malonylation and Its Links to Metabolism and Diseases [aginganddisease.org]
- 2. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The First Identification of Lysine Malonylation Substrates and Its Regulatory Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Orthogonal Validation of Kmal Inhibitor Hits via Immunoblotting
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel enzyme inhibitors is a cornerstone of modern drug development. However, initial high-throughput screening (HTS) hits are often plagued by false positives. It is therefore essential to perform orthogonal validation—confirming the initial result with an independent, mechanistically distinct assay. This guide provides an in-depth, experience-driven framework for using immunoblotting (Western blotting) as a robust orthogonal method to validate candidate inhibitors of lysine malonylation (Kmal), a critical post-translational modification (PTM).
The Biology of Lysine Malonylation (Kmal) and Its Inhibition
Lysine malonylation is a dynamic and evolutionarily conserved PTM where a malonyl group is added to a lysine residue on a protein.[1][2] This modification adds a bulky, negatively charged group, significantly altering the protein's structure and function.[3][4] Malonylation is implicated in regulating key metabolic pathways, including glycolysis and fatty acid oxidation, and is linked to various diseases.[2][5]
The levels of protein malonylation are controlled by the interplay of "writer" and "eraser" enzymes. While the enzymatic writers remain largely uncharacterized, the primary "eraser" or demalonylase in mammals is Sirtuin 5 (SIRT5) .[1][2][6] SIRT5 is an NAD+-dependent enzyme that removes the malonyl group from lysine residues, reversing the modification.[2][6][7]
Most primary screens for Kmal inhibitors are designed to identify compounds that block the activity of SIRT5. A successful inhibitor would prevent the removal of malonyl groups, leading to a global increase in the cellular Kmal signal.
Diagram: The Mechanism of SIRT5 Inhibition
The following diagram illustrates the central role of SIRT5 in removing lysine malonylation and how an inhibitor ("Kmal Hit") blocks this process, leading to the accumulation of malonylated proteins.
Caption: SIRT5 removes malonyl groups, while inhibitor hits block SIRT5.
Immunoblotting: The Gold Standard for Orthogonal Validation
Primary HTS assays often rely on purified enzymes and fluorescent readouts. While excellent for screening large libraries, they are susceptible to artifacts such as compound autofluorescence or non-specific protein aggregation. Immunoblotting provides a superior validation method for several key reasons:
-
Cellular Context: It confirms inhibitor activity within a complex cellular environment, demonstrating that the compound is cell-permeable and active against the endogenous target.
-
Direct Evidence: It directly measures the downstream consequence of SIRT5 inhibition—the accumulation of malonylated proteins. This is a more direct and biologically relevant readout than measuring purified enzyme activity.
-
Specificity: By using a highly specific pan-malonyl-lysine antibody, you can visualize the global increase in malonylation across a wide range of proteins, confirming on-target effects.[8]
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system. Each step includes controls and rationale to ensure the trustworthiness of the final data.
Workflow Overview
Caption: Step-by-step workflow for Kmal immunoblotting validation.
Step-by-Step Methodology
1. Cell Culture and Treatment
-
Rationale: The goal is to treat cells with the Kmal inhibitor hits to see if they cause an increase in protein malonylation. A dose-response is critical to determine potency.
-
Protocol:
-
Seed a suitable cell line (e.g., HEK293T, HeLa) in 6-well plates. Choose a cell line known to have detectable levels of Kmal.
-
Once cells reach 70-80% confluency, treat them with a range of concentrations of your Kmal inhibitor hits (e.g., 0.1, 1, 10, 50 µM).
-
Crucial Control: Include a "vehicle-only" control (e.g., DMSO) at the highest volume used for the inhibitors.
-
Incubate for a predetermined time (e.g., 12-24 hours). This may require optimization.
-
2. Cell Lysis and Protein Extraction
-
Rationale: To efficiently extract and preserve the total protein content, including PTMs. The lysis buffer must contain inhibitors to prevent protein degradation and de-malonylation post-lysis.
-
Protocol:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail and, critically, Nicotinamide (NAM) , a general sirtuin inhibitor, to prevent post-lysis demalonylation by any active SIRT5.[9]
-
Scrape cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
3. Protein Quantification
-
Rationale: Accurate protein quantification is essential for equal loading on the gel, which is a prerequisite for comparing Kmal levels between samples.
-
Protocol:
-
Use a standard protein assay (e.g., BCA or Bradford) to determine the protein concentration of each lysate.
-
Calculate the volume of lysate needed to load an equal amount of protein for each sample (typically 20-30 µg).
-
4. SDS-PAGE (Polyacrylamide Gel Electrophoresis)
-
Rationale: This step separates the proteins in your lysate by their molecular weight.[10][11]
-
Protocol:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein into the wells of an SDS-PAGE gel (e.g., 4-12% gradient gel).
-
Run the gel until the dye front reaches the bottom.
-
5. Protein Transfer
-
Rationale: To move the separated proteins from the fragile gel onto a solid support membrane (PVDF or nitrocellulose) for antibody probing.[10] PVDF is often recommended for its durability.[10]
-
Protocol:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, briefly stain the membrane with Ponceau S to visualize protein bands and confirm a successful and even transfer.[10] Destain with TBST.
-
6. Blocking and Antibody Incubation
-
Rationale: Blocking prevents the non-specific binding of antibodies to the membrane, reducing background noise.[11] The primary antibody will detect the malonyl-lysine modification, and the secondary antibody will detect the primary antibody.
-
Protocol:
-
Blocking: Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[11]
-
Primary Antibody: Incubate the membrane overnight at 4°C with a validated pan-malonyl-lysine (anti-Kmal) antibody diluted in blocking buffer (e.g., 1:1000).[10][12]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[10]
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit HRP) for 1 hour at room temperature.[10]
-
Final Washes: Wash three times for 10 minutes each with TBST.
-
7. Signal Detection and Analysis
-
Rationale: The HRP enzyme on the secondary antibody reacts with a chemiluminescent substrate to produce light, which is captured by an imager. The intensity of the light is proportional to the amount of malonylated protein.
-
Protocol:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager.
-
Stripping and Reprobing: After imaging, strip the membrane of the antibodies and reprobe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin). This is non-negotiable for quantitative comparison, as it ensures that any observed increase in Kmal signal is not due to loading more protein in that lane.
-
Densitometry: Use imaging software to quantify the band intensities. Normalize the total Kmal signal in each lane to its corresponding loading control signal.
-
Data Presentation: Comparing Kmal Inhibitor Hits
The ultimate goal is to compare the efficacy of different inhibitor compounds. Summarizing the normalized densitometry data in a table allows for clear, objective comparison.
| Compound ID | Concentration (µM) | Fold Change in Kmal Signal (Normalized to Loading Control vs. Vehicle) | Observations |
| Vehicle | 0 | 1.0 | Baseline Kmal signal |
| Hit-001 | 1 | 1.8 | Slight increase in signal |
| Hit-001 | 10 | 5.2 | Strong, dose-dependent increase |
| Hit-001 | 50 | 5.5 | Signal appears to plateau |
| Hit-002 | 1 | 1.1 | No significant effect |
| Hit-002 | 10 | 1.3 | Weak effect |
| Hit-002 | 50 | 1.9 | Moderate effect at high concentration |
| Negative Cmpd | 50 | 0.9 | Inactive compound shows no effect |
Interpreting the Results: Based on the table above, Hit-001 is a strong candidate. It shows a clear, dose-dependent increase in the global Kmal signal, indicating effective inhibition of SIRT5 in a cellular context. Hit-002 is a much weaker candidate, while the Negative Compound correctly shows no activity, validating the assay's specificity.
By following this comprehensive guide, researchers can confidently and rigorously validate their Kmal inhibitor hits, separating true positive candidates from screening artifacts and paving the way for the next stages of drug development.
References
-
Post-translational modification detection techniques. Cytoskeleton, Inc. Available at: [Link]
-
Sirtuin 5 - Wikipedia. Wikipedia. Available at: [Link]
-
Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC. National Institutes of Health. Available at: [Link]
-
Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - Frontiers. Frontiers. Available at: [Link]
-
A click chemistry-based biorthogonal approach for the detection and identification of protein lysine malonylation for osteoarthritis research - PMC. National Institutes of Health. Available at: [Link]
-
Lysine malonylation - Wikipedia. Wikipedia. Available at: [Link]
-
Western Blot Protocol: Complete Step-by-Step Guide - Boster Bio. BosterBio. Available at: [Link]
-
Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Lysine Malonylation and Its Links to Metabolism and Diseases - PMC. National Institutes of Health. Available at: [Link]
-
Metabolic Regulation by Lysine Malonylation, Succinylation, and Glutarylation - PMC. National Institutes of Health. Available at: [Link]
-
Detecting Post-translational Modifications: 5 Easy Methods - Bitesize Bio. Bitesize Bio. Available at: [Link]
-
Sirt5 is an NAD-Dependent Protein Lysine Demalonylase and Desuccinylase - PMC. National Institutes of Health. Available at: [Link]
-
The First Identification of Lysine Malonylation Substrates and Its Regulatory Enzyme - PMC. National Institutes of Health. Available at: [Link]
-
Lysine Malonylation and Its Links to Metabolism and Diseases. MDPI. Available at: [Link]
-
A Click Chemistry-Based Biorthogonal Approach for the Detection and Identification of Protein Lysine Malonylation for Osteoarthritis Research - PMC. National Institutes of Health. Available at: [Link]
-
Orthogonal validation of selected N-terminally ubiquitinated... | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
SIRT5 sirtuin 5 [Homo sapiens (human)] - Gene - NCBI. National Center for Biotechnology Information. Available at: [Link]
-
Demalonylase and Desuccinylase activity of Sirt5. Sirt5 results in the hydrolysis of Succinate and malonyl groups of protein. ResearchGate. Available at: [Link]
-
Proteomic and biochemical studies of lysine malonylation suggest its malonic aciduria-associated regulatory role in mitochondrial function and fatty acid oxidation. TNC Bio. Available at: [Link]
-
Antibody validation for Western blot: By the user, for the user. Journal of Biological Chemistry. Available at: [Link]
-
A Novel Continuous Assay for the Deacylase Sirtuin 5 and Other Deacetylases. ACS Publications. Available at: [Link]
-
Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition. PLOS ONE. Available at: [Link]
-
The First Identification of Lysine Malonylation Substrates and Its Regulatory Enzyme. Molecular & Cellular Proteomics. Available at: [Link]
-
Biochemical analysis challenging Western blot analysis as validation step for antibodies intended for ELISA and Immunohistochemistry use. bioRxiv. Available at: [Link]
-
A Click Chemistry-Based Biorthogonal Approach for the Detection and Identification of Protein Lysine Malonylation for Osteoarthritis Research. PubMed. Available at: [Link]
-
Quantitative Proteomic Analysis of Lysine Malonylation in Response to Salicylic Acid in the Roots of Platycodon grandiflorus. MDPI. Available at: [Link]
Sources
- 1. Lysine malonylation - Wikipedia [en.wikipedia.org]
- 2. Lysine Malonylation and Its Links to Metabolism and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Regulation by Lysine Malonylation, Succinylation, and Glutarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Click Chemistry-Based Biorthogonal Approach for the Detection and Identification of Protein Lysine Malonylation for Osteoarthritis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysine Malonylation and Its Links to Metabolism and Diseases [aginganddisease.org]
- 6. Sirt5 Is an NAD-Dependent Protein Lysine Demalonylase and Desuccinylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirtuin 5 - Wikipedia [en.wikipedia.org]
- 8. Malonyl-Lysine [Mal-K] MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]
- 9. Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition | PLOS One [journals.plos.org]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Quantitative Proteomic Analysis of Lysine Malonylation in Response to Salicylic Acid in the Roots of Platycodon grandiflorus [mdpi.com]
Safety Operating Guide
N6-(2-Carboxyacetyl)-L-lysine: Proper Disposal & Handling Procedures
Executive Summary & Chemical Identification
N6-(2-Carboxyacetyl)-L-lysine (often biologically referred to as N6-Malonyl-L-lysine ) is a post-translationally modified amino acid derivative used primarily in proteomics research to study protein malonylation.
While this compound is not classified as a P-listed or U-listed acutely hazardous waste under the US EPA Resource Conservation and Recovery Act (RCRA), it must be handled as a chemical waste due to its acidic functionality and potential biological activity. It should never be disposed of in municipal trash or untreated sink drains.
Chemical Profile
| Parameter | Description |
| Chemical Name | N6-(2-Carboxyacetyl)-L-lysine |
| Synonyms | Nε-Malonyl-L-lysine; Malonyl-Lysine |
| Physical State | Solid (White to off-white powder) |
| Solubility | Water-soluble; Soluble in dilute acid/base |
| Acidity | Weakly acidic (contains free carboxylic acid groups) |
| Hazard Class | Irritant (GHS07) (Skin/Eye/Respiratory) - Precautionary classification based on functional group analysis |
Hazard Assessment & Segregation Logic
To ensure scientific integrity in our disposal plan, we must understand the reactivity of the molecule.
-
Acidity: The "2-Carboxyacetyl" group adds a carboxylic acid moiety to the lysine side chain. This lowers the pKa compared to unmodified lysine.
-
Operational Impact: Waste streams containing high concentrations should be checked for pH compatibility.
-
-
Oxidation Susceptibility: Like all amino acids, the amine and carboxylic acid groups can react vigorously with strong oxidizers (e.g., perchlorates, permanganates).
-
Operational Impact:Strict Segregation. Do not mix with oxidizing acid waste.
-
-
Biological Mimicry: As a metabolite derivative, it is generally low-toxicity but can support microbial growth if left in aqueous waste containers for extended periods.
-
Operational Impact: Aqueous waste containers should be sealed tightly and disposed of regularly to prevent bio-fouling or pressure buildup from fermentation.
-
Disposal Decision Framework
The following protocol utilizes a self-validating logic tree. Follow the path that matches your current material state.
DOT Diagram: Disposal Decision Tree
Caption: Operational workflow for segregating N6-(2-Carboxyacetyl)-L-lysine waste based on physical state and solvent composition.
Detailed Operational Protocols
Scenario A: Disposal of Dry Solid (Expired or Excess)
Objective: Prevent environmental release and inhalational exposure.[1]
-
PPE Requirement: Nitrile gloves, safety glasses, and lab coat. If handling >10g of fine powder, use a fume hood or N95 particulate respirator to avoid inhalation of dust (H335).
-
Container Selection: Use a dedicated wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
-
Transfer: Transfer the solid carefully to avoid dust generation.
-
Labeling:
-
Primary Tag: "Non-Regulated Chemical Waste (Solid)"
-
Constituents: Write "N6-(2-Carboxyacetyl)-L-lysine" or "Malonyl-lysine".
-
Hazard Check: Check "Irritant" if the label allows.
-
-
Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers until pickup.
Scenario B: Disposal of Liquid Waste (Experimental Residues)
Objective: Prevent drain contamination and unintended chemical reactions.
Step 1: Solvent Identification
-
Aqueous (Buffers, Water): If the solvent is water, PBS, or Tris:
-
Collect in the Aqueous Waste carboy.
-
Critical Check: Ensure the waste carboy pH is between 5 and 9. If the "Carboxyacetyl" derivative has significantly lowered the pH (unlikely in buffered solutions but possible in pure water), neutralize with dilute NaOH before adding to the main carboy to prevent off-gassing.
-
-
Organic (DMSO, Methanol, Acetonitrile):
-
Collect in the Organic/Solvent Waste container.
-
Restriction: Do not add to the aqueous stream. Organic solvents in aqueous streams complicate the incineration process for waste handlers.
-
Step 2: Decontamination of Glassware
-
Rinse glassware contaminated with N6-(2-Carboxyacetyl)-L-lysine three times with water.
-
Collect the first rinse into the Aqueous Waste container.
-
Subsequent rinses may be flushed down the drain only if permitted by local wastewater regulations (refer to local EHS guidelines).
Emergency Spill Response (Spill < 100g)
In the event of a benchtop spill, immediate containment is necessary to prevent tracking the powder through the lab.
DOT Diagram: Spill Response Logic
Caption: Step-by-step containment and cleanup procedure for minor laboratory spills.
Regulatory Compliance & Classification
To facilitate your interaction with EHS (Environmental Health & Safety) or waste contractors, provide them with the following classification data:
-
RCRA Status (USA): Not listed (Not P-list or U-list). Classified as "Non-RCRA Regulated Waste" unless mixed with hazardous solvents (e.g., Acetonitrile - F003).
-
EPA Waste Code: None assigned specifically.[2] Use "State Regulated Only" or generic organic waste codes if required by your specific state (e.g., California or Massachusetts often have stricter coding).
-
TSCA (Toxic Substances Control Act): Ensure the compound is used strictly for R&D purposes (TSCA R&D Exemption), as many specialized metabolites are not on the public TSCA inventory.
References
-
United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR) Parts 239 through 282. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]
-
PubChem. (2024). Compound Summary: N6-Acetyl-L-lysine (Analogous Derivative Structure & Safety Data). National Library of Medicine. Retrieved from [Link]
Sources
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